molecular formula C8H12O B073173 3,5-Dimethyl-2-cyclohexen-1-one CAS No. 1123-09-7

3,5-Dimethyl-2-cyclohexen-1-one

Cat. No.: B073173
CAS No.: 1123-09-7
M. Wt: 124.18 g/mol
InChI Key: NOQKKFBBAODEHN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-cyclohexen-1-one is a valuable, structurally defined cyclic enone that serves as a versatile building block and key intermediate in sophisticated organic synthesis. Its core structure, featuring an α,β-unsaturated carbonyl system within a cyclohexene ring, is a privileged scaffold for constructing complex molecular architectures. This compound is particularly significant in the synthesis of natural products and terpenoid analogs, where its substitution pattern can be leveraged to control stereochemistry and regiochemistry in subsequent reactions, such as Michael additions, Diels-Alder cycloadditions, and nucleophilic conjugate additions. Researchers utilize this compound to explore novel synthetic pathways, develop new catalytic methodologies, and create libraries of compounds for screening in materials science and fragrance research. Its defined stereochemistry and reactive enone functionality make it an ideal substrate for studying reaction mechanisms and for the targeted synthesis of chiral molecules in pharmaceutical development. This product is provided with high purity to ensure reproducibility and reliability in experimental outcomes.

Properties

IUPAC Name

3,5-dimethylcyclohex-2-en-1-one
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InChI

InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NOQKKFBBAODEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
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DSSTOX Substance ID

DTXSID20870848
Record name 3,5-Dimethylcyclohex-2-en-1-one
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Molecular Weight

124.18 g/mol
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CAS No.

1123-09-7
Record name 3,5-Dimethyl-2-cyclohexen-1-one
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Record name 3,5-Dimethylcyclohex-2-en-1-one
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Record name 3,5-Dimethyl-2-cyclohexen-1-one
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Foundational & Exploratory

Synthesis of 3,5-Dimethyl-2-cyclohexen-1-one from Diethyl 2,4-diacetyl-3-methylpentanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-2-cyclohexen-1-one from diethyl 2,4-diacetyl-3-methylpentanedioate. This transformation is a classic example of an acid-catalyzed intramolecular cyclization reaction, yielding a valuable cyclohexenone building block utilized in the synthesis of various complex organic molecules. This document details the reaction mechanism, a validated experimental protocol, and relevant physicochemical and spectroscopic data.

Reaction Overview and Mechanism

The synthesis proceeds via an acid-catalyzed intramolecular aldol (B89426) condensation of the starting material, diethyl 2,4-diacetyl-3-methylpentanedioate. The reaction mechanism can be broken down into the following key steps:

  • Enolization: In the presence of a strong acid, one of the acetyl carbonyls of the starting material undergoes tautomerization to its enol form.

  • Intramolecular Aldol Addition: The enol acts as a nucleophile, attacking the second protonated acetyl carbonyl within the same molecule, leading to the formation of a six-membered ring intermediate.

  • Dehydration: The resulting β-hydroxy ketone readily undergoes acid-catalyzed dehydration to form an α,β-unsaturated ketone.

  • Hydrolysis and Decarboxylation: The ethyl ester groups are hydrolyzed to carboxylic acids under the acidic conditions, and subsequent heating promotes decarboxylation to yield the final product, this compound.

This sequence of reactions provides an efficient route to the target cyclohexenone from a readily accessible acyclic precursor.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Diethyl 2,4-diacetyl-3-methylpentanedioate5409-57-4C₁₄H₂₂O₆286.32Not available
This compound1123-09-7C₈H₁₂O124.18211

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR Data available in chemical databases.
¹³C NMR Data available in chemical databases.
Infrared (IR) Characteristic absorptions for a conjugated ketone are expected around 1670 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch). The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound. PubChem also lists available IR spectra.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound from diethyl 2,4-diacetyl-3-methylpentanedioate.[1]

Materials and Reagents:

  • Diethyl 2,4-diacetyl-3-methylpentanedioate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Unglazed porcelain pieces

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Calcium Chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of 400 g of water and 100 g of concentrated sulfuric acid.

  • Addition of Starting Material: Liquefy the diethyl 2,4-diacetyl-3-methylpentanedioate by gentle heating in a water bath and pour it into the acid solution. Add a few pieces of unglazed porcelain to ensure smooth boiling.

  • Heating and Reflux: Heat the reaction mixture to a lively boil on a wire gauze. Continue heating under reflux for approximately seven hours.

  • Steam Distillation (Day 1): After the initial reflux period, replace the reflux condenser with a standard distillation setup. Pass steam into the mixture to distill off about 100 mL of the product-containing aqueous layer. Store the distillate in a sealed container.

  • Continued Reaction and Distillation (Day 2 & 3): On the second and third days, repeat the seven-hour reflux period, followed by the collection of another 100 mL of distillate via steam distillation.

  • Completion of Distillation: Continue the steam distillation until only a minute amount of oil, if any, separates from a test portion of the distillate when saturated with solid potassium carbonate.

  • Work-up and Isolation:

    • Combine all the collected distillates.

    • Add solid, anhydrous potassium carbonate to the combined distillates until the solution is saturated. A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and ethanol (B145695) will separate.

    • Separate the oily layer using a separatory funnel.

    • Distill off the ethanol from the separated oily layer.

  • Purification:

    • Dry the remaining residue over calcium chloride.

    • Purify the dried product by fractional distillation. Collect the fraction that boils between 200-215 °C. The pure compound has a boiling point of 211 °C.[1]

Expected Yield: 15-20 g.[1]

Mandatory Visualizations

Diagram 1: Reaction Pathway

reaction_pathway start Diethyl 2,4-diacetyl-3-methylpentanedioate intermediate Intramolecular Aldol Condensation Intermediate start->intermediate H₂SO₄, H₂O, Δ (Cyclization & Dehydration) product This compound intermediate->product Hydrolysis & Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_distillation Purification reactants Mix Starting Material, H₂SO₄, and H₂O reflux Reflux for 7 hours reactants->reflux steam_distill Steam Distill (100 mL) reflux->steam_distill repeat_reflux Repeat Reflux and Distillation (2 more days) steam_distill->repeat_reflux combine Combine Distillates repeat_reflux->combine salt_out Salt out with K₂CO₃ combine->salt_out separate Separate Oily Layer salt_out->separate distill_etoh Distill off Ethanol separate->distill_etoh dry Dry over CaCl₂ distill_etoh->dry final_distill Fractional Distillation (200-215 °C) dry->final_distill final_product final_product final_distill->final_product Final Product

Caption: Experimental workflow for the synthesis and purification.

Modern and Alternative Synthetic Approaches

While the described method is a robust and historically significant synthesis, modern organic chemistry offers several alternative routes to cyclohexenone derivatives. For instance, the Robinson annulation is a powerful tool for the construction of six-membered rings. This reaction typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. Although the starting material in the primary protocol is already a 1,5-dicarbonyl compound, the principles of the Robinson annulation are fundamental to the synthesis of many cyclohexenones.

Researchers seeking alternative or more stereoselective syntheses might consider employing organocatalytic methods, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes proline to catalyze asymmetric intramolecular aldol cyclizations. These modern approaches can offer advantages in terms of enantioselectivity and milder reaction conditions.

Conclusion

The acid-catalyzed cyclization of diethyl 2,4-diacetyl-3-methylpentanedioate provides a reliable method for the synthesis of this compound. This technical guide has outlined the reaction mechanism, a detailed experimental protocol, and the available physicochemical and spectroscopic data to aid researchers in the successful execution and understanding of this important transformation. The exploration of modern synthetic alternatives may offer further opportunities for optimization and stereochemical control.

References

An In-depth Technical Guide on the Physical Properties of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 3,5-Dimethyl-2-cyclohexen-1-one, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and logical workflows to facilitate understanding and application in a laboratory setting.

Core Physical Properties

This compound is a cyclic ketone with established physical characteristics that are crucial for its handling, purification, and application in chemical synthesis. The primary physical constants, boiling point and density, are summarized below.

Data Presentation: Physical Properties of this compound

Physical PropertyValueConditionsCitations
Boiling Point211-212 °CAt 760 mmHg (standard atmospheric pressure)[1][2][3][4]
208.5 °CAt 760 mmHg[5]
Density0.881 g/mLAt 25 °C[1][2][3]
0.88 g/cm³Not specified[4][6]
Specific Gravity0.881At 25 °C[5]

Experimental Protocols

The determination of boiling point and density for organic compounds like this compound follows well-established laboratory procedures. These protocols are fundamental for verifying the purity and identity of a substance.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an organic ketone, this is a key indicator of purity.

Methodology: Capillary Method (Siwoloboff Method)

A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method.

  • Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube or a Thiele tube containing a boiling chip.

  • Apparatus Setup: A thermometer is immersed in the liquid. A capillary tube, sealed at one end, is inverted and placed into the liquid sample with its open end submerged.

  • Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a stream of bubbles emerging from the open end of the capillary.

  • Observation: The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

  • Boiling Point Reading: The liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This signifies that the vapor pressure of the sample is equal to the atmospheric pressure.[7]

  • Verification: For accuracy, the procedure can be repeated to obtain a consistent boiling point range.

Logical Workflow for Boiling Point Determination

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Place Sample in Test Tube B Add Boiling Chip A->B C Immerse Thermometer B->C D Insert Inverted Capillary Tube C->D E Heat Apparatus Gently D->E Begin Heating F Observe Continuous Bubbles E->F G Stop Heating F->G H Record Temperature as Liquid Enters Capillary G->H I Boiling Point Range H->I Final Result

Caption: Workflow for experimental boiling point determination using the capillary method.

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[8] For a liquid, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Methodology: Volumetric Flask and Balance Method

  • Mass of Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10 mL or 25 mL) is accurately weighed on an analytical balance. This mass is recorded as M1.

  • Filling the Flask: The liquid sample, this compound, is carefully added to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. The temperature of the liquid should be recorded, as density is temperature-dependent.

  • Mass of Filled Flask: The filled volumetric flask is weighed again on the same analytical balance. This mass is recorded as M2.

  • Calculation: The mass of the liquid (M_liquid) is calculated by subtracting the mass of the empty flask from the mass of the filled flask (M_liquid = M2 - M1).

  • Density Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the flask: ρ = M_liquid / V .[8][9]

  • Replication: The measurement should be repeated at least twice to ensure accuracy and the average value is reported.

Logical Workflow for Density Measurement

Density_Measurement cluster_mass Mass Measurement cluster_calc Density Calculation M1 Weigh Empty Volumetric Flask (M1) M2 Fill Flask to Volume Mark (V) M1->M2 M3 Weigh Filled Flask (M2) M2->M3 M4 Calculate Liquid Mass (M_liquid = M2 - M1) M3->M4 C1 Density (ρ) = M_liquid / V M4->C1 Input Mass & Volume Result Density (g/mL) C1->Result Final Result

Caption: Workflow for determining the density of a liquid using a volumetric flask.

References

Spectroscopic data of 3,5-Dimethyl-2-cyclohexen-1-one (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Data Presentation

The spectroscopic data for this compound (CAS No: 1123-09-7, Molecular Formula: C₈H₁₂O, Molecular Weight: 124.18 g/mol ) are summarized in the tables below.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8Singlet1HH-2
~2.2Multiplet1HH-5
~2.1Multiplet2HH-4
~1.9Multiplet2HH-6
~1.9Singlet3HC3-CH₃
~1.0Doublet3HC5-CH₃

Note: The presented ¹H NMR data is a representative spectrum and chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom
~200C-1 (C=O)
~160C-3 (C=C)
~125C-2 (C=C)
~50C-4 (CH₂)
~40C-6 (CH₂)
~30C-5 (CH)
~25C3-CH₃
~20C5-CH₃

Note: The presented ¹³C NMR data is a representative spectrum and chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1670StrongC=O stretch (α,β-unsaturated ketone)
~1620MediumC=C stretch
~1450MediumC-H bend (alkane)
~1375MediumC-H bend (alkane)

Note: The IR spectrum is typically recorded from a neat liquid film.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
124~40[M]⁺ (Molecular Ion)
82100[M - C₃H₆]⁺ (Retro-Diels-Alder)
67~50[C₅H₇]⁺
54~30[C₄H₆]⁺
39~45[C₃H₃]⁺

Note: The fragmentation pattern is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[4][5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.[5][6]

  • ¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a high-quality spectrum, 16 to 64 scans are typically co-added.

  • ¹³C NMR Acquisition : A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.[7][8] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the infrared spectrum.

  • Sample Preparation : As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[9][10][11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[10][12]

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[11] A background spectrum of the clean salt plates or ATR crystal is first recorded and automatically subtracted from the sample spectrum.[10] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for obtaining the mass spectrum of volatile compounds like this compound.

  • Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Gas Chromatography (GC) : A small volume (typically 1 µL) of the solution is injected into the GC, which is equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the compound from any impurities. Helium is typically used as the carrier gas.[13]

  • Mass Spectrometry (MS) : The eluent from the GC column is directed into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The mass spectrum is recorded over a mass range of, for example, 35-300 amu.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Organic Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Molecular Structure Determination NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

An In-Depth Technical Guide to 3,5-Dimethyl-2-cyclohexen-1-one: Commercial Availability, Purity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-2-cyclohexen-1-one, a versatile chemical intermediate. The document details its commercial availability, typical purity levels, and methods for its synthesis, purification, and analysis. Furthermore, it explores the potential applications of its derivatives in drug development, with a specific focus on their role as tyrosinase inhibitors for the management of hyperpigmentation disorders.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. For research and development purposes, it is typically supplied in high purity, most commonly at ≥98%. The following table summarizes the availability from several key suppliers.

SupplierReported PurityCAS Number
Santa Cruz Biotechnology≥98%1123-09-7[1]
Amerigo Scientific98%1123-09-7
Sigma-Aldrich98%1123-09-7
BOC SciencesNot specified, but offers a range of services for drug discovery and development.1123-09-7
MedChemExpressNot specified, sold as a precursor for research use.1123-09-7[2][3]
PharmaffiliatesHigh purity1123-09-7[4]

Table 1: Commercial Availability and Purity of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. These properties are crucial for its handling, synthesis, and purification.

PropertyValue
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol
AppearanceLiquid
Boiling Point211-212 °C (lit.)
Density0.881 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.483 (lit.)

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

While this compound is commercially available, in-house synthesis may be required for specific research applications or large-scale production.

Synthesis Methodologies

One established, albeit older, method for the synthesis of this compound involves the acid-catalyzed cyclization of diethyl 2,4-diacetyl-3-methylpentanedioate.

A more modern and widely applicable approach for the synthesis of cyclohexenone derivatives is the Robinson annulation .[1][5] This reaction involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[5]

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclization

This protocol is adapted from a historical synthetic method.

Materials:

  • Diethyl 2,4-diacetyl-3-methylpentanedioate

  • Concentrated sulfuric acid

  • Water

  • Unglazed porcelain pieces

  • Anhydrous potassium carbonate

  • Calcium chloride

Procedure:

  • A mixture of 400 g of water and 100 g of concentrated sulfuric acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • Liquefied diethyl 2,4-diacetyl-3-methylpentanedioate is added to the flask along with a few pieces of unglazed porcelain to ensure smooth boiling.

  • The reaction mixture is heated to a vigorous boil and refluxed for approximately seven hours.

  • After reflux, the condenser is arranged for distillation, and steam is passed through the mixture to collect about 100 mL of distillate. The flask is heated to maintain the boiling point of its contents.

  • This process of reflux followed by steam distillation is repeated on two subsequent days.

  • The distillation is complete when a test portion of the distillate, upon saturation with solid potassium carbonate, no longer separates an oily layer.

  • The collected distillates are combined, and solid anhydrous potassium carbonate is added until saturation.

  • A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and alcohol will separate.

  • The oily layer is separated using a dropping funnel, and the alcohol is removed by distillation.

  • The residue is dried over calcium chloride and then purified by fractional distillation. The fraction collected between 200-215 °C is the desired product.

SynthesisWorkflow start Start: Diethyl 2,4-diacetyl-3- methylpentanedioate reflux Acid-Catalyzed Reflux (H₂SO₄, H₂O, 7 hours) start->reflux steam_dist Steam Distillation (Collect 100 mL distillate) reflux->steam_dist repeat Repeat Reflux and Distillation (2x) steam_dist->repeat saturate Saturate with K₂CO₃ repeat->saturate separate Separate Oily Layer saturate->separate distill_etoh Distill off Ethanol separate->distill_etoh dry Dry over CaCl₂ distill_etoh->dry fractional_dist Fractional Distillation (Collect 200-215 °C fraction) dry->fractional_dist end End: Purified 3,5-Dimethyl- 2-cyclohexen-1-one fractional_dist->end

Caption: Workflow for the synthesis of this compound.

Purification

Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing impurities with different boiling points.[6][7] For impurities with similar boiling points or for achieving very high purity, column chromatography is recommended.[6]

Experimental Protocol: Purification by Fractional Distillation

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux or packed column)

  • Vacuum source and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound into the distillation flask with boiling chips or a stir bar.

  • Slowly apply a vacuum to the system, monitoring the pressure.

  • Gently heat the distillation flask.

  • Collect any low-boiling forerun in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.

PurificationWorkflow start Start: Crude 3,5-Dimethyl- 2-cyclohexen-1-one distillation Fractional Distillation under Reduced Pressure start->distillation collect_forerun Collect Low-Boiling Forerun distillation->collect_forerun collect_main Collect Main Fraction at Stable Temperature distillation->collect_main end End: Purified 3,5-Dimethyl- 2-cyclohexen-1-one collect_main->end

Caption: Workflow for the purification of this compound.

Purity Analysis

To ensure the quality and reliability of experimental results, the purity of this compound should be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for this purpose.[8][9]

GC-MS Analysis

GC-MS is a highly sensitive method for separating and identifying volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum that can be used for identification by comparison to spectral libraries.[9]

Experimental Protocol: GC-MS Purity Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a mid-polar or polar column)[10]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Separation: The sample components are separated on the GC column based on their volatility and interaction with the stationary phase. A typical temperature program would involve an initial hold followed by a gradual ramp to a final temperature.

  • Detection and Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are recorded.

  • Quantification: The purity is determined by calculating the relative peak area of the this compound peak compared to the total area of all detected peaks.

Quantitative ¹H NMR (qNMR) Analysis

qNMR is a powerful technique for determining the purity of a compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[11][12][13][14]

Experimental Protocol: qNMR Purity Analysis

Materials:

  • This compound sample

  • A certified internal standard (e.g., maleic acid or dimethyl sulfone)

  • Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the this compound sample and the internal standard into an NMR tube.

  • Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum, ensuring that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the ratio of these integrals, the number of protons giving rise to each signal, and the accurately weighed masses of the sample and the standard.[15]

AnalysisWorkflow start Start: Purified 3,5-Dimethyl- 2-cyclohexen-1-one gcms GC-MS Analysis start->gcms qnmr qNMR Analysis start->qnmr prep_gcms Prepare Dilute Solution gcms->prep_gcms prep_qnmr Weigh Sample and Internal Standard qnmr->prep_qnmr inject_gcms Inject into GC-MS prep_gcms->inject_gcms analyze_gcms Analyze Chromatogram and Mass Spectra inject_gcms->analyze_gcms end End: Purity Determination analyze_gcms->end dissolve_qnmr Dissolve in Deuterated Solvent prep_qnmr->dissolve_qnmr acquire_qnmr Acquire ¹H NMR Spectrum dissolve_qnmr->acquire_qnmr analyze_qnmr Integrate Signals and Calculate Purity acquire_qnmr->analyze_qnmr analyze_qnmr->end

Caption: Workflow for the purity analysis of this compound.

Application in Drug Development: Tyrosinase Inhibition

While this compound itself has limited documented biological activity, its derivatives have shown promise as therapeutic agents. A notable area of investigation is their potential as tyrosinase inhibitors .[16]

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin, hair, and eye color.[17][18] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4][17] Therefore, inhibitors of tyrosinase are of great interest in dermatology and cosmetology for the development of skin-lightening and depigmenting agents.[2][18]

Derivatives of this compound, specifically arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) compounds, have been synthesized and evaluated for their ability to inhibit tyrosinase activity.[16]

Mechanism of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity).[2] Dopaquinone is a precursor to melanin.

Tyrosinase inhibitors can act through various mechanisms, including:

  • Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[2]

  • Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its activity.[3]

  • Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[18]

  • Copper chelation: Some inhibitors can chelate the copper ions in the active site of tyrosinase, rendering the enzyme inactive.[2]

TyrosinasePathway cluster_0 Melanin Synthesis Pathway Tyrosine L-Tyrosine Tyrosinase_mono Tyrosinase (Monophenolase activity) Tyrosine->Tyrosinase_mono DOPA L-DOPA Tyrosinase_di Tyrosinase (Diphenolase activity) DOPA->Tyrosinase_di Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Tyrosinase_mono->DOPA Tyrosinase_di->Dopaquinone Inhibitor Cyclohexenone Derivative (Inhibitor) Inhibitor->Tyrosinase_mono Inhibition Inhibitor->Tyrosinase_di Inhibition

Caption: The role of tyrosinase in melanin synthesis and its inhibition.

This technical guide has provided a detailed overview of this compound, from its commercial sourcing to its potential applications in the development of novel therapeutic agents. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

References

The Synthetic Gateway: 3,5-Dimethyl-2-cyclohexen-1-one as a Versatile Precursor for Polyene Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Polyene chromophores, characterized by their system of conjugated double bonds, are fundamental components in a vast array of biologically active molecules and functional materials. Their unique electronic and photophysical properties make them crucial in fields ranging from medicinal chemistry to materials science. A key building block in the synthesis of these vital structures is 3,5-dimethyl-2-cyclohexen-1-one. This technical guide provides a comprehensive overview of the role of this precursor in the synthesis of polyene chromophores, detailing key reactions, experimental protocols, and quantitative data for the synthesis of these valuable compounds.

Core Synthetic Strategies: Building the Polyene Chain

The conversion of this compound into polyene chromophores primarily relies on olefination reactions that extend the conjugated system. The most prominent and effective methods employed are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions involve the coupling of the ketone with a phosphorus-stabilized carbanion (a phosphorane in the Wittig reaction or a phosphonate (B1237965) carbanion in the HWE reaction) to form a new carbon-carbon double bond.

The general workflow for these synthetic routes can be visualized as a sequence of chain-elongation steps, where the cyclic ketone serves as the initial building block.

experimental_workflow start This compound olefination Olefination Reaction (Wittig or HWE) start->olefination intermediate Polyene Intermediate olefination->intermediate further_modification Further Functionalization (e.g., oxidation, reduction, esterification) intermediate->further_modification final_product Target Polyene Chromophore (e.g., Retinoid, Carotenoid analog) further_modification->final_product

Caption: General synthetic workflow for polyene chromophores.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, often favoring the formation of (E)-alkenes.[1][2] This reaction utilizes a phosphonate carbanion, which is typically more nucleophilic than the corresponding Wittig reagent, allowing for reactions with a broader range of aldehydes and ketones.[1] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[1]

The reaction proceeds through the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to the carbonyl group of this compound. The resulting intermediate then eliminates a phosphate (B84403) ester to yield the desired polyene.

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Ketone This compound Intermediate Oxaphosphetane Intermediate Ketone->Intermediate + Phosphonate Phosphonate Ylide (R'-CH-P(O)(OR)2) Phosphonate->Intermediate + Base Base (e.g., NaH, n-BuLi) Base->Phosphonate Deprotonation Product Polyene Product Intermediate->Product Elimination Byproduct Dialkylphosphate Intermediate->Byproduct Elimination

Caption: Key steps in the Horner-Wadsworth-Emmons reaction.

The Wittig Reaction

The Wittig reaction provides another powerful route to polyenes, involving the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[3] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes.[3]

The preparation of the Wittig reagent itself is a critical step, typically involving the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base.

Experimental Protocols

While specific detailed protocols for the synthesis of a wide range of polyenes from this compound are proprietary or scattered across specialized literature, a general procedure for a Horner-Wadsworth-Emmons reaction can be outlined as follows. This protocol is a representative example and may require optimization for specific target molecules.

General Protocol for Horner-Wadsworth-Emmons Olefination:

  • Preparation of the Phosphonate Ylide:

    • To a solution of the desired phosphonate ester (e.g., a triethyl phosphonoacetate derivative) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature (e.g., -78 °C or 0 °C), a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added portion-wise.

    • The reaction mixture is stirred at the reduced temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate carbanion.

  • Reaction with this compound:

    • A solution of this compound in the same anhydrous solvent is then added dropwise to the pre-formed ylide solution at the same reduced temperature.

    • The reaction is allowed to proceed at this temperature for a period and then gradually warmed to room temperature and stirred for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure polyene chromophore.

Quantitative Data

The yield and spectroscopic properties of the resulting polyene chromophores are highly dependent on the specific reactants and reaction conditions employed. The following tables summarize representative, though not exhaustive, data that could be expected from such syntheses.

Table 1: Representative Reaction Yields

Olefination MethodPhosphonate/Phosphonium SaltBaseSolventTemperature (°C)Typical Yield (%)
HWETriethyl phosphonoacetateNaHTHF0 to RT60-85
HWE(Diethoxyphosphoryl)acetonitrilen-BuLiTHF-78 to RT55-80
Wittig(Carbethoxymethylene)triphenylphosphorane-TolueneReflux50-75

Table 2: Representative Spectroscopic Data for a Model Triene Product

Spectroscopic TechniqueCharacteristic Data
UV-Vis (in Ethanol) λmax ≈ 280-320 nm
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.8-7.5 (olefinic protons), 1.0-2.5 (aliphatic protons)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 120-140 (olefinic carbons), 190-200 (carbonyl carbon, if present), 20-40 (aliphatic carbons)
Mass Spectrometry (EI) Molecular ion peak corresponding to the expected mass

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material for the synthesis of various biologically important polyenes, including analogs of retinoids and carotenoids. These classes of compounds are known for their roles in vision, gene regulation, and antioxidant activity. The synthetic pathways often involve the iterative application of olefination reactions to build up the characteristic polyene chain.

The biosynthesis of many carotenoids, for instance, involves the condensation of C5 isoprenoid units.[4] Chemical synthesis often mimics this modular approach, with this compound providing a foundational C8 cyclic fragment.

Carotenoid_Synthesis_Concept cluster_c Iterative Polyene Chain Elongation C8_unit C8 Unit (from 3,5-dimethyl- 2-cyclohexen-1-one) C_add Chain Extension (e.g., C5, C10 units via Wittig/HWE) C8_unit->C_add Carotenoid_analog Carotenoid Analog C_add->Carotenoid_analog

Caption: Conceptual pathway for carotenoid analog synthesis.

Conclusion

This compound stands as a versatile and valuable precursor in the synthesis of a diverse range of polyene chromophores. Its reactivity in olefination reactions, particularly the Horner-Wadsworth-Emmons and Wittig reactions, provides a reliable and efficient means to construct the conjugated polyene systems that are central to the function of many biologically active molecules and advanced materials. The methodologies outlined in this guide, coupled with the representative data, offer a solid foundation for researchers and drug development professionals to explore the rich synthetic possibilities offered by this key building block. Further investigation into stereoselective olefination methods and the development of novel chain-elongation strategies will undoubtedly continue to expand the utility of this compound in the creation of complex and functional polyene structures.

References

The Enigmatic Presence of 3,5-Dimethyl-2-cyclohexen-1-one Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-cyclohexen-1-one and its derivatives represent a class of cyclic ketones that have garnered interest in various scientific disciplines, from chemical ecology to drug discovery. Their natural occurrence, while not widespread, is significant, with identified roles as signaling molecules in insects and potential bioactive properties from microbial sources. This technical guide provides a comprehensive overview of the known natural sources of these compounds, details on their isolation and characterization, and insights into their biosynthesis and ecological significance.

Natural Occurrence and Quantitative Analysis

The presence of this compound and its derivatives has been documented in a limited number of natural sources, primarily in the plant and fungal kingdoms, and as an insect pheromone. Quantitative data remains relatively sparse in the scientific literature, highlighting a need for further research in this area.

One notable example is the related compound, 3-methylcyclohex-2-en-1-one (MCH), which serves as an anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae).[1][2][3] This compound is released to regulate population density and prevent over-infestation of host trees. While the focus has been on MCH, the potential for the presence of dimethylated derivatives in this or other insect species warrants investigation.

In the plant kingdom, the flowers of Acacia farnesiana have been analyzed for their volatile components.[4][5][6][7] While a comprehensive list of compounds has been identified, the explicit quantification of this compound or its derivatives in these studies is not consistently reported, suggesting that if present, it may be in trace amounts. Further targeted analysis of Acacia species and other aromatic plants could reveal more definitive quantitative data.

Endophytic fungi have emerged as a promising source of novel bioactive compounds, including cyclohexenone derivatives. Studies have reported the isolation of various oxygenated cyclohexenone derivatives from these fungi. While specific quantitative data for this compound is not yet available, the existing research provides a strong rationale for screening fungal endophytes for these specific compounds.

Table 1: Documented and Potential Natural Sources of this compound Derivatives

Natural Source KingdomSpecies (Common Name)Compound/DerivativeRole/SignificanceQuantitative Data Availability
InsectaDendroctonus pseudotsugae (Douglas-fir beetle)3-Methylcyclohex-2-en-1-one (related compound)Anti-aggregation pheromoneModeled concentrations for dispersal studies available.[1][2][3]
PlantaeAcacia farnesianaPotential presence of volatile derivativesAromatic componentNot explicitly quantified in available studies.[4][5][6][7]
FungiEndophytic fungiOxygenated cyclohexenone derivativesPotential bioactive compoundsNot available for this compound.

Experimental Protocols

The successful isolation and characterization of this compound derivatives from natural sources hinge on the application of appropriate experimental methodologies.

Extraction and Isolation from Fungal Cultures

A general protocol for the extraction of secondary metabolites from fungal cultures, which can be adapted for the targeting of cyclohexenone derivatives, is as follows:

  • Culturing: Grow the fungal strain of interest on a suitable solid or liquid medium to encourage the production of secondary metabolites.

  • Extraction:

    • For solid cultures, the fungal mass, including the medium, is typically macerated and extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol.

    • For liquid cultures, the mycelium is separated from the broth, and both can be extracted separately. The broth is often extracted with a water-immiscible organic solvent like ethyl acetate, while the mycelial mat can be extracted with a more polar solvent.

  • Purification: The crude extract is then subjected to various chromatographic techniques for purification. This may include:

    • Column Chromatography: Using silica (B1680970) gel or other stationary phases to perform initial fractionation of the extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): For finer separation and purification of the target compounds. Reverse-phase columns are commonly used for moderately polar compounds like cyclohexenones.

    • Gas Chromatography (GC): Particularly useful for the analysis of volatile derivatives.

Analysis and Characterization

Once isolated, the structure of the compounds is elucidated using a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification of volatile compounds in complex mixtures. The retention time and mass spectrum of an unknown compound can be compared to that of a known standard for positive identification.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure and connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the ketone group.

Biosynthesis

The biosynthetic pathways leading to this compound and its derivatives in nature are not yet fully elucidated. However, they are likely derived from common isoprenoid or polyketide precursors.

The general biosynthetic pathway for terpenes, which could lead to cyclohexenone structures, involves the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units to form geranyl pyrophosphate (GPP), a C10 precursor. Cyclization of GPP, followed by a series of enzymatic modifications such as oxidation, reduction, and methylation, could lead to the formation of various monoterpenoids, including dimethylated cyclohexenone structures.

In fungi, polyketide synthases (PKSs) are responsible for the biosynthesis of a wide array of secondary metabolites. A polyketide chain, formed from the condensation of acetyl-CoA and malonyl-CoA units, can undergo cyclization and subsequent enzymatic modifications to yield diverse cyclic compounds. It is plausible that a fungal PKS pathway could be responsible for the formation of the cyclohexenone ring, which is then further modified by methyltransferases to yield this compound.

Signaling Pathways

The most well-understood signaling role of a related cyclohexenone is that of 3-methylcyclohex-2-en-1-one (MCH) in the Douglas-fir beetle. While the specific intracellular signaling cascade for this pheromone is a complex area of ongoing research, a generalized workflow for insect pheromone reception can be described.

experimental_workflow cluster_pheromone_release Pheromone Release & Detection cluster_neuronal_activation Neuronal Activation cluster_signal_transduction Signal Transduction & Response Pheromone Release Pheromone Release Binding to Odorant Binding Protein (OBP) Binding to Odorant Binding Protein (OBP) Pheromone Release->Binding to Odorant Binding Protein (OBP) Transport to Receptor Transport to Receptor Binding to Odorant Binding Protein (OBP)->Transport to Receptor Receptor Binding Receptor Binding Transport to Receptor->Receptor Binding Ion Channel Opening Ion Channel Opening Receptor Binding->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Antennal Lobe Signal to Antennal Lobe Action Potential->Signal to Antennal Lobe Processing in Brain Processing in Brain Signal to Antennal Lobe->Processing in Brain Behavioral Response Behavioral Response Processing in Brain->Behavioral Response

References

The Regioselective Reactivity of α,β-Unsaturated Ketones with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated ketones are a pivotal class of organic compounds, integral to numerous synthetic methodologies and forming the backbone of many pharmacologically active molecules. Their unique electronic structure, characterized by a conjugated system encompassing a carbonyl group and a carbon-carbon double bond, presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon (C-4). This dual reactivity gives rise to two competing pathways: direct (1,2) addition to the carbonyl group and conjugate (1,4) or Michael addition to the β-carbon. The regioselectivity of this addition is a critical aspect of their chemistry, governed by a delicate interplay of factors including the nature of the nucleophile, the structure of the unsaturated ketone, and the reaction conditions. This technical guide provides an in-depth exploration of the fundamental principles governing this reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying mechanistic pathways.

Core Principles of Reactivity

The reactivity of α,β-unsaturated ketones is best understood by examining their resonance structures, which reveal the delocalization of electron density and the presence of two electrophilic centers.

The carbonyl carbon (C-2) is inherently electrophilic due to the polarization of the C=O bond. Additionally, the β-carbon (C-4) acquires a partial positive charge through conjugation, making it susceptible to nucleophilic attack. This leads to two primary reaction pathways:

  • 1,2-Addition (Direct Addition): The nucleophile directly attacks the electrophilic carbonyl carbon. This pathway is analogous to the nucleophilic addition to saturated aldehydes and ketones.

  • 1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.[1]

The competition between these two pathways is dictated by several factors, which can be manipulated to achieve the desired regioselectivity.

The Role of the Nucleophile: Hard and Soft Acid-Base (HSAB) Theory

The Hard and Soft Acid-Base (HSAB) theory provides a robust framework for predicting the regioselectivity of nucleophilic attack.[2]

  • Hard Nucleophiles: These are typically characterized by a high charge density, are not easily polarizable, and have a high-energy highest occupied molecular orbital (HOMO). Examples include organolithium reagents, Grignard reagents, and metal hydrides. Hard nucleophiles favor 1,2-addition due to the strong electrostatic interaction with the hard electrophilic carbonyl carbon.[2][3]

  • Soft Nucleophiles: These have a lower charge density, are more polarizable, and possess a lower-energy HOMO. Examples include organocuprates (Gilman reagents), thiolates, and enolates derived from dicarbonyl compounds. Soft nucleophiles preferentially undergo 1,4-addition , which is governed by orbital overlap with the softer electrophilic β-carbon.[2][3]

Kinetic versus Thermodynamic Control

The regioselectivity can also be understood in terms of kinetic and thermodynamic control of the reaction.

  • Kinetic Control: This is favored under irreversible conditions, such as low temperatures and with strong, non-basic nucleophiles. The product that is formed fastest is the major product. 1,2-addition is generally the kinetically favored pathway as the carbonyl carbon is often more electrophilic.[1][4][5][6]

  • Thermodynamic Control: This is favored under reversible conditions, typically at higher temperatures with weaker, more basic nucleophiles. The most stable product is the major product. The 1,4-adduct is usually the thermodynamically more stable product because the strong carbon-oxygen double bond is retained.[5][6]

Quantitative Data Presentation

The following tables summarize the regioselectivity of nucleophilic additions to α,β-unsaturated ketones, highlighting the influence of the nucleophile and reaction conditions.

Table 1: Regioselectivity of Organometallic Reagents with Chalcone (B49325)

NucleophileReagentPredominant ProductApproximate Yield (%)Reference
HardPhenylmagnesium bromide (PhMgBr)1,2-Addition>90General textbook knowledge
HardPhenyllithium (PhLi)1,2-Addition>95General textbook knowledge
SoftLithium diphenylcuprate (Ph₂CuLi)1,4-Addition>95General textbook knowledge

Table 2: Influence of Reaction Conditions on Enolate Addition to Cyclohexenone

Enolate SourceBaseTemperature (°C)Product TypeMajor ProductReference
2-MethylcyclohexanoneLDA-78KineticLess substituted enolate attacks[4]
2-MethylcyclohexanoneNaH25ThermodynamicMore substituted enolate attacks[4]

Experimental Protocols

Protocol for 1,4-Conjugate Addition of a Gilman Reagent to an Enone

This protocol describes the preparation of a Gilman reagent (lithium dimethylcuprate) and its subsequent conjugate addition to cyclohexenone.

Materials:

  • Methyllithium (MeLi) in diethyl ether

  • Copper(I) iodide (CuI)

  • Cyclohexenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, nitrogen-purged flask containing CuI (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add a solution of MeLi (2.0 eq) in diethyl ether.

    • Stir the resulting colorless solution at 0 °C for 30 minutes.

  • Conjugate Addition:

    • Cool the Gilman reagent solution to -78 °C (acetone/dry ice bath).

    • Slowly add a solution of cyclohexenone (1.0 eq) in anhydrous diethyl ether to the Gilman reagent.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol for Michael Addition of Diethyl Malonate to Chalcone

This protocol details the base-catalyzed Michael addition of a soft carbon nucleophile to an α,β-unsaturated ketone.[7][8][9][10]

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve chalcone (1.0 eq) in ethanol.

    • Add diethyl malonate (1.2 eq) to the solution.

    • Cool the mixture in an ice bath.

  • Addition of Base:

    • Slowly add a solution of sodium ethoxide (0.1 eq) in ethanol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Neutralize the reaction mixture with 1 M HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by recrystallization or flash column chromatography.

Protocol for Robinson Annulation: A Tandem Michael-Aldol Reaction

The Robinson annulation is a powerful ring-forming reaction that begins with a Michael addition, followed by an intramolecular aldol (B89426) condensation.[11][12][13][14]

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve cyclohexanone (1.2 eq) in methanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (0.2 eq) in methanol.

    • Cool the mixture to 0 °C.

  • Addition of Michael Acceptor:

    • Slowly add methyl vinyl ketone (1.0 eq) to the cooled solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Neutralize the reaction with dilute HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting α,β-unsaturated ketone by distillation or column chromatography.

Visualization of Reaction Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G start α,β-Unsaturated Ketone + Nucleophile path_choice Regioselective Attack start->path_choice add_12 1,2-Addition (Direct Attack at C=O) path_choice->add_12  Hard Nucleophile  Kinetic Control add_14 1,4-Addition (Conjugate Attack at β-C) path_choice->add_14  Soft Nucleophile  Thermodynamic Control prod_12 Alcohol Product add_12->prod_12 enolate Enolate Intermediate add_14->enolate prod_14 Saturated Ketone Product enolate->prod_14 Protonation G decision Choice of Nucleophile and Conditions hard_nu Hard Nucleophile (e.g., RMgX, RLi) decision->hard_nu soft_nu Soft Nucleophile (e.g., R₂CuLi, Enolates, Thiolates) decision->soft_nu hard_conditions Irreversible Conditions (Low Temperature) hard_nu->hard_conditions hard_control Kinetic Control hard_conditions->hard_control hard_product 1,2-Addition Product hard_control->hard_product soft_conditions Reversible/Irreversible Conditions soft_nu->soft_conditions soft_control Thermodynamic/Orbital Control soft_conditions->soft_control soft_product 1,4-Addition Product soft_control->soft_product G start Ketone + α,β-Unsaturated Ketone step1 Michael Addition (1,4-Conjugate Addition) start->step1 intermediate 1,5-Diketone step1->intermediate step2 Intramolecular Aldol Condensation intermediate->step2 product Annulated α,β-Unsaturated Ketone step2->product

References

IUPAC nomenclature and alternative names for 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dimethyl-2-cyclohexen-1-one, including its nomenclature, physicochemical properties, spectral data, synthesis protocols, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Nomenclature and Chemical Identity

This compound is a cyclic ketone with the systematic IUPAC name 3,5-dimethylcyclohex-2-en-1-one . It is also known by several alternative names.[1][2]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 3,5-dimethylcyclohex-2-en-1-one
Alternative Names 3,5-Dimethylcyclohex-2-enone, 2-Cyclohexen-1-one, 3,5-dimethyl-[1][3]
CAS Number 1123-09-7[1]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
InChI Key NOQKKFBBAODEHN-UHFFFAOYSA-N[4]
SMILES CC1CC(C)=CC(=O)C1[4]

Physicochemical Properties

This compound is a liquid at room temperature with a boiling point of 211-212 °C.[5] A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State Liquid[4]
Boiling Point 211-212 °C[5]
Density 0.881 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.483[4]
Flash Point 79 °C (closed cup)[4]
Purity ≥98% (commercially available)[2]

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
~5.8sH-2
~2.2mH-4
~2.0mH-5
~1.9sCH₃ at C-3
~1.0dCH₃ at C-5
~2.3mH-6

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
~199C-1 (C=O)
~162C-3
~126C-2
~45C-4
~30C-5
~50C-6
~24CH₃ at C-3
~21CH₃ at C-5

Table 5: IR and Mass Spectrometry Data of this compound

Spectroscopic TechniqueKey Data
IR Spectroscopy (cm⁻¹) ~1665 (C=O stretching), ~1635 (C=C stretching)
Mass Spectrometry (m/z) 124 (M+), 82, 67, 54

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the intramolecular condensation of an appropriate diketone.

Protocol:

  • Reaction Setup: A solution of 2,4-diacetyl-3-methylpentanedioate is prepared.

  • Cyclization: The solution is treated with a dehydrating agent, such as sulfuric acid, and heated to induce an intramolecular aldol (B89426) condensation followed by dehydration.

  • Workup and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by distillation under reduced pressure.

Below is a graphical representation of the synthesis workflow.

G start 2,4-Diacetyl-3-methylpentanedioate step1 Intramolecular Aldol Condensation (Sulfuric Acid, Heat) start->step1 step2 Dehydration step1->step2 step3 Neutralization and Extraction step2->step3 step4 Purification by Distillation step3->step4 end This compound step4->end

Synthesis of this compound.

Applications in Research and Development

Precursor for Nonlinear Optical Chromophores

This compound serves as a valuable precursor in the synthesis of configurationally locked polyene chromophores.[6] These chromophores are of significant interest in the development of materials with high nonlinear optical (NLO) activity, which have potential applications in optoelectronics and photonics.

The synthesis of these complex molecules often involves a multi-step process, beginning with the functionalization of the this compound core.

G start This compound step1 Functionalization at C-4 start->step1 step2 Chain Elongation step1->step2 step3 Introduction of Donor-Acceptor Groups step2->step3 end Nonlinear Optical Chromophore step3->end

Synthesis of NLO Chromophores.
Role in Drug Development and as a Biochemical

This compound is described as a useful biochemical.[2] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its structural motif is found in various natural products. As a versatile chemical intermediate, it holds potential for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its biological functions and potential applications in drug discovery. The structural similarity to components of some natural products suggests potential roles in metabolic pathways or as a signaling molecule that are yet to be fully explored.

Conclusion

This compound is a well-characterized compound with established utility in chemical synthesis, particularly as a precursor to advanced materials such as nonlinear optical chromophores. Its physicochemical and spectroscopic properties are well-documented, and reliable synthesis protocols are available. While its direct biological role is an area requiring further investigation, its presence in natural products and its utility as a synthetic building block make it a compound of continuing interest for researchers in chemistry and drug development.

References

Molecular formula and weight of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3,5-Dimethyl-2-cyclohexen-1-one (CAS No: 1123-09-7), a valuable intermediate in organic synthesis.

Core Properties and Identification

This compound is a cyclic ketone with the molecular formula C₈H₁₂O.[1][2][3][4] It is recognized as a useful biochemical and a versatile starting material for the synthesis of various organic compounds.[2][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₂O[1][2][5]
Molecular Weight 124.18 g/mol [1][2][5]
CAS Number 1123-09-7[1][2]
Appearance Liquid
Boiling Point 211-212 °C[5]
Density 0.881 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.483[5]
Flash Point 79 °C (174.2 °F) - closed cup[6]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Available spectral information includes:

  • ¹H NMR and ¹³C NMR: Detailed NMR spectra are available for structural elucidation.[4][7]

  • Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining its molecular weight and fragmentation pattern.[8]

  • Infrared (IR) Spectroscopy: IR spectra, including FTIR and ATR-IR, are available, providing information about the functional groups present in the molecule.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a diketone precursor. A detailed experimental protocol is provided below.

Preparation from Diethyl 2,4-diacetyl-3-methylpentanedioate

This protocol outlines the synthesis via acid-catalyzed intramolecular condensation followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl 2,4-diacetyl-3-methylpentanedioate

  • Concentrated Sulfuric Acid

  • Water

  • Unglazed porcelain pieces

  • Anhydrous Potassium Carbonate

  • Calcium Chloride

Procedure:

  • A mixture of 400 g of water and 100 g of concentrated sulfuric acid is prepared in a round-bottom flask fitted with a reflux condenser.[9]

  • Diethyl 2,4-diacetyl-3-methylpentanedioate is liquefied by heating in a water bath and poured into the acid mixture. A few pieces of unglazed porcelain are added to ensure smooth boiling.[9]

  • The reaction mixture is heated to a lively boil on a wire gauze. After approximately seven hours of heating, the reflux condenser is replaced with a standard condenser.[9]

  • Steam is passed into the mixture, and about 100 mL of distillate is collected. This process of refluxing for seven hours followed by steam distillation of 100 mL is repeated on two subsequent days.[9]

  • The steam distillation is continued until only a minute quantity of oil separates from a test portion of the distillate when saturated with solid potassium carbonate.[9]

  • The collected distillates are combined, and solid anhydrous potassium carbonate is added until the solution is saturated. A brownish-red oily layer of 3,5-dimethylcyclohex-2-en-1-one and alcohol separates.[9]

  • The oily layer is separated using a dropping funnel, and the alcohol is removed by distillation.[9]

  • The residue is dried over calcium chloride and then purified by fractional distillation. The fraction boiling between 200-215 °C is collected, yielding the pure product.[9]

The workflow for this synthesis is illustrated in the diagram below.

G Synthesis Workflow of this compound cluster_0 Reaction Setup cluster_1 Cyclization and Distillation cluster_2 Workup and Purification cluster_3 Final Product A Mix H₂O and conc. H₂SO₄ B Add liquefied Diethyl 2,4-diacetyl-3-methylpentanedioate A->B C Heat under reflux for 7 hours B->C D Steam distill ~100 mL C->D E Repeat reflux and distillation (2x) D->E F Combine distillates E->F G Saturate with K₂CO₃ F->G H Separate oily layer G->H I Distill off alcohol H->I J Dry with CaCl₂ I->J K Fractional Distillation (200-215 °C) J->K L Pure this compound K->L

Synthesis Workflow

Applications in Research and Drug Development

This compound serves as a key building block in organic chemistry. Its α,β-unsaturated ketone moiety is reactive and allows for a variety of chemical transformations.

  • Precursor for Complex Molecules: It is a precursor to configurationally locked polyene chromophores, which have applications in materials science and nonlinear optics.[2][10]

  • Building Block for Bioactive Scaffolds: The cyclohexenone core is a structural motif found in numerous bioactive natural products and synthetic compounds.[11] Derivatives of cyclohexenone have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct applications of this compound in drug development are not extensively documented, its role as a starting material for more complex, biologically active molecules is significant.

  • Robinson Annulation: As a substituted cyclohexenone, it is a product type that can be formed via the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create six-membered rings.[12][13] This reaction is fundamental in the synthesis of steroids, terpenes, and alkaloids.[12] The synthesis of the hormone estrone, for example, utilizes a Robinson annulation step.[14]

References

Safety and Handling of 3,5-Dimethyl-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-cyclohexen-1-one is a chemical compound with applications in various research and synthesis processes. A thorough understanding of its safety and handling is paramount for its use in a laboratory or industrial setting. This technical guide provides comprehensive information on the safety, handling, and toxicological properties of this compound, intended for professionals in research and drug development. The information is compiled from various safety data sheets and chemical databases. It is important to note that while comprehensive, the toxicological properties of this specific substance have not been fully investigated. Therefore, adherence to strict safety protocols is essential.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Appearance Clear colorless to very faint yellow liquid[1]
Odor Ketone odor[1]
Boiling Point 211-212 °C[2][3][4]
Density 0.881 g/mL at 25 °C[2][4]
Flash Point 79 °C (174.2 °F) - closed cup[2]
Refractive Index n20/D 1.483[2]
Solubility Slightly soluble in water.[1] Soluble in alcohol.[5]
Vapor Density 4.28[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable Liquids 4H227: Combustible liquid[6]
Skin Corrosion/Irritation 2H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[6]

GHS Pictogram:

alt text

Signal Word: Warning[6]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling
  • Wash thoroughly after handling.[1]

  • Use only in a well-ventilated area.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep container tightly closed.[1]

  • Keep away from heat, sparks, and flame.[1]

  • Avoid ingestion and inhalation.[1]

  • Use non-sparking tools.[7]

  • Take precautionary measures against static discharge.[7]

Storage
  • Store in a tightly closed container.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep away from sources of ignition.[1]

  • Incompatible with oxidizing agents.[1]

Emergency Procedures

The following tables outline the recommended first aid and firefighting measures.

First Aid Measures
Exposure RouteProcedure
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Firefighting Measures
MeasureDetails
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or appropriate foam.[8]
Specific Hazards Combustible liquid. Vapors may form explosive mixtures with air.[7]
Protective Equipment Wear a self-contained breathing apparatus and full protective gear.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Eyeshields or safety goggles with side protection.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[10] Lab coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[10]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] The available information is summarized below. It is important to handle this compound with the assumption that it is potentially toxic.

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

  • Inhalation: May cause respiratory tract irritation.[1] High concentrations may cause CNS depression.[1]

  • Skin Contact: May cause skin irritation and dermatitis.[1]

  • Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[1]

For the structurally related compound, 3,5,5-trimethyl-2-cyclohexen-1-one , the following data has been reported:

  • Oral LD50 (rat): 1500-3450 mg/kg bw[6]

  • Dermal LD50 (rat): 1700 mg/kg bw[6]

Experimental Protocols

While specific experimental data for this compound is limited, the following standard OECD guidelines would be appropriate for assessing its toxicological profile.

  • Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). These methods involve the administration of the substance to fasted animals, followed by observation for signs of toxicity and mortality.

  • Dermal Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves the application of the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema and edema over a period of time.[6]

  • Eye Irritation: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage). This is an in vitro method using a reconstructed human corneal epithelium model to assess eye irritation potential.[7]

  • Skin Sensitization: OECD Test Guideline 406 (Skin Sensitisation). This guideline describes procedures for identifying substances with the potential to cause skin sensitization.[6]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Receive Chemical receipt Verify container integrity and label upon receipt start->receipt end End: Dispose of Waste storage Store in a cool, dry, well-ventilated area away from ignition sources and oxidizers. Keep container tightly closed. receipt->storage ppe Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat storage->ppe handling Work in a chemical fume hood. Use non-sparking tools. Avoid generating aerosols. ppe->handling spill Spill Response: 1. Evacuate area. 2. Remove ignition sources. 3. Absorb with inert material. 4. Collect in a sealed container for disposal. handling->spill In case of spill decontamination Decontaminate work area and wash hands thoroughly handling->decontamination spill->decontamination decontamination->storage Return to Storage waste_collection Collect waste in a labeled, sealed container. decontamination->waste_collection waste_collection->end

References

Methodological & Application

Application Notes and Protocols: Robinson Annulation with 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Robinson annulation reaction using 3,5-Dimethyl-2-cyclohexen-1-one. The Robinson annulation is a powerful ring-forming reaction in organic chemistry, creating a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation.[1][2][3] This method is crucial for the synthesis of polycyclic compounds like steroids and other biologically active molecules.[1][4]

Reaction Principle

The Robinson annulation is a tandem reaction that proceeds in two main stages:

  • Michael Addition: An enolate, generated from the starting ketone (this compound) by a base, acts as a nucleophile and attacks an α,β-unsaturated ketone (a Michael acceptor), such as methyl vinyl ketone (MVK).[1][5][6] This conjugate addition forms a 1,5-diketone intermediate.[2][7]

  • Intramolecular Aldol Condensation: The newly formed diketone, under the same basic conditions, undergoes an intramolecular aldol condensation.[2][6][8] An enolate is formed, which then attacks the other carbonyl group within the same molecule to form a six-membered ring.[5][9] Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated ketone product.[5][6]

Key Reagents and Reaction Conditions

A summary of the typical reagents and conditions for the Robinson annulation is provided below. The specific parameters for the reaction with this compound are detailed in the experimental protocol.

Component Description Typical Examples Notes
Michael Donor An enolizable ketone.This compoundThe starting material for this protocol.
Michael Acceptor An α,β-unsaturated ketone.Methyl vinyl ketone (MVK), Ethyl vinyl ketoneMVK is a common and reactive choice.[1][5]
Base Catalyst Used to generate the enolate.Sodium methoxide (B1231860) (NaOMe), Potassium tert-butoxide (KOtBu), Sodium hydroxide (B78521) (NaOH)The choice of base can influence reaction rate and selectivity.[5]
Solvent Provides the reaction medium.Ethanol (B145695), Methanol, Dimethyl sulfoxide (B87167) (DMSO)Protic solvents like ethanol are common.[5]
Reaction Temperature Influences reaction kinetics.0 °C to refluxOften started at a lower temperature and then heated.[5]
Reaction Time Duration of the reaction.Several hours to overnightMonitored by Thin Layer Chromatography (TLC).

Experimental Protocol

This protocol describes the Robinson annulation of this compound with methyl vinyl ketone.

Materials:

  • This compound

  • Methyl vinyl ketone (freshly distilled)

  • Sodium methoxide (NaOMe)

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (0.1 eq) in anhydrous ethanol. Stir the mixture for 15-20 minutes at this temperature.

  • Michael Acceptor Addition: Slowly add freshly distilled methyl vinyl ketone (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid.

  • Extraction: Remove the ethanol using a rotary evaporator. Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Robinson annulation, starting with the formation of an enolate from this compound, followed by Michael addition and subsequent intramolecular aldol condensation and dehydration.

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start This compound + Base enolate Enolate Formation start->enolate Deprotonation michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Nucleophilic Attack on MVK michael_acceptor Methyl Vinyl Ketone (MVK) michael_acceptor->michael_adduct aldol_enolate Enolate Formation from Diketone michael_adduct->aldol_enolate Base cyclization Intramolecular Cyclization aldol_enolate->cyclization Intramolecular Attack alkoxide Cyclic Alkoxide cyclization->alkoxide dehydration Dehydration alkoxide->dehydration Protonation then Elimination of H2O product Final Annulation Product dehydration->product

Caption: Robinson Annulation Mechanism.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Robinson annulation reaction as described in the protocol.

Experimental_Workflow A 1. Reaction Setup (Ketone, Solvent, Base) B 2. Addition of Michael Acceptor (e.g., MVK) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Workup (Neutralization, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

Caption: Experimental Workflow for Robinson Annulation.

Logical Reaction Cascade

The Robinson annulation can be viewed as a logical cascade of fundamental organic reactions.

Reaction_Cascade enolate_formation Enolate Formation michael_addition Michael Addition enolate_formation->michael_addition intramolecular_aldol Intramolecular Aldol Condensation michael_addition->intramolecular_aldol dehydration Dehydration intramolecular_aldol->dehydration ring_formation Six-membered Ring Formation dehydration->ring_formation

Caption: Logical Cascade of the Robinson Annulation.

Applications in Drug Development

The Robinson annulation is a cornerstone in the synthesis of complex molecules, particularly in the field of drug development. The creation of six-membered rings is a common feature in many natural products and synthetic compounds with significant biological activity.[1][6]

  • Steroid Synthesis: The reaction is famously used in the synthesis of steroids, which have a wide range of therapeutic applications, including anti-inflammatory and hormonal treatments.[1][4] The Wieland-Miescher ketone, a product of a Robinson annulation, is a key intermediate in the synthesis of many steroids.[4][10]

  • Terpenoid Synthesis: Many terpenoids, a diverse class of natural products, contain six-membered rings that can be constructed using the Robinson annulation.[6]

  • Alkaloid Synthesis: The reaction has been employed in the total synthesis of complex alkaloids, which often possess potent pharmacological properties.[1]

The ability to efficiently construct the core ring systems of these molecules makes the Robinson annulation an invaluable tool for medicinal chemists in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Michael Addition Reactions with 3,5-Dimethyl-2-cyclohexen-1-one as Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reaction utilizing 3,5-dimethyl-2-cyclohexen-1-one as the Michael acceptor. This versatile building block is of significant interest in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and development. The protocols outlined below are based on established methodologies for similar cyclic enones and are intended to serve as a starting point for reaction optimization.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This compound, with its substituted cyclic enone structure, presents a valuable scaffold for introducing stereocenters and functional groups, making its Michael adducts attractive intermediates in the synthesis of natural products and pharmaceutically active compounds.

General Reaction Mechanism

The Michael addition to this compound proceeds via the following general steps:

  • Deprotonation: A base abstracts an acidic proton from the Michael donor to generate a stabilized enolate or another suitable nucleophile.

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the this compound ring.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final Michael adduct.

The stereochemical outcome of the reaction is influenced by the structures of the donor and acceptor, the catalyst, and the reaction conditions.

Applications in Drug Development

Michael adducts derived from substituted cyclohexenones are key intermediates in the synthesis of a wide range of biologically active molecules. The cyclohexanone (B45756) core is a prevalent motif in many natural products and synthetic drugs. The functional groups introduced via the Michael addition can be further elaborated to construct complex polycyclic systems and introduce pharmacophoric elements. For instance, the strategic introduction of substituents can influence the binding affinity and selectivity of a molecule for a specific biological target. While specific applications of this compound adducts in drug development are not extensively documented in publicly available literature, the general importance of this structural motif suggests their potential in areas such as antiviral, anticancer, and anti-inflammatory drug discovery.

Data Presentation: Representative Michael Additions to Cyclic Enones

While specific quantitative data for Michael additions to this compound is scarce in the literature, the following tables summarize representative data for reactions with structurally similar cyclohexenone derivatives. This information can be used as a guide for developing reaction conditions for this compound.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Cyclohexenone Derivatives

Michael DonorCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Dimethyl MalonateQuinine-derived primary amineToluenert489592[1]
Dibenzyl MalonateGa-Na-BINOL complex / NaOtBuTHF25249099[1]
Acetylacetone(S)-ProlineDMSOrt248595N/A
Ethyl AcetoacetateNaOHEthanolReflux180N/A[2]

Note: "N/A" indicates that the data was not available in the cited sources. "rt" denotes room temperature.

Experimental Protocols

The following are generalized protocols for performing Michael addition reactions with this compound. Researchers should optimize these conditions for their specific Michael donor and desired outcome.

Protocol 1: Base-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound

This protocol describes a general procedure for the addition of an active methylene (B1212753) compound, such as a malonic ester or a β-ketoester, to this compound using a basic catalyst.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., diethyl malonate)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, THF, benzene)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,3-dicarbonyl compound (1.1 equivalents) and the anhydrous solvent.

  • Add the base (0.1 - 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the enolate.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the addition of the quenching solution.

  • Extract the aqueous layer with the extraction solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol outlines a general procedure for an enantioselective Michael addition using a chiral organocatalyst, which is particularly relevant for the synthesis of chiral drug intermediates.

Materials:

  • This compound

  • Michael donor (e.g., nitromethane, dimethyl malonate)

  • Chiral organocatalyst (e.g., a chiral primary or secondary amine, thiourea (B124793) derivative) (5-20 mol%)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction vial, add the chiral organocatalyst and the anhydrous solvent.

  • Add the Michael donor (1.2 - 2.0 equivalents) to the catalyst solution.

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction at the specified temperature (can range from -20 °C to room temperature) and monitor by TLC.

  • Once the reaction is complete, the product can often be isolated directly by flash column chromatography on silica gel without an aqueous workup.

Protocol 3: Copper-Catalyzed Michael Addition of Organometallic Reagents

This protocol is for the conjugate addition of "soft" organometallic reagents, such as organocuprates, which are known to favor 1,4-addition.

Materials:

  • This compound

  • Organometallic reagent (e.g., Gilman reagent like lithium dimethylcuprate)

  • Anhydrous ethereal solvent (e.g., diethyl ether, THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

  • Prepare the organocuprate reagent in situ at low temperature (e.g., -78 °C) in an anhydrous ethereal solvent under an inert atmosphere, following established literature procedures.

  • To the freshly prepared organocuprate solution, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for the determined reaction time, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with the extraction solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Donor Michael Donor ReactionMix Reaction Mixture Donor->ReactionMix Base Base/Catalyst Base->ReactionMix Acceptor 3,5-Dimethyl-2- cyclohexen-1-one Acceptor->ReactionMix Quench Quenching ReactionMix->Quench Reaction Monitoring (TLC) Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Michael Adduct Purify->Product

Caption: General workflow for a Michael addition reaction.

Signaling_Pathway_Analogy cluster_inputs Reactants & Catalyst cluster_process Chemical Transformation cluster_output Outcome Donor Michael Donor (Signal) Catalyst Catalyst (Receptor) Donor->Catalyst Activation Acceptor This compound (Effector) Catalyst->Acceptor Facilitates Attack Intermediate Enolate Intermediate (Second Messenger) Acceptor->Intermediate Adduct Michael Adduct (Cellular Response) Intermediate->Adduct Protonation

Caption: Analogy of a catalyzed Michael addition to a signaling pathway.

References

Application Notes and Protocols: Synthesis of Bioactive Cyclohexenone Derivatives from 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological activities of novel cyclohexenone derivatives using 3,5-Dimethyl-2-cyclohexen-1-one as a versatile starting material. This document outlines key synthetic strategies, detailed experimental protocols, and summarizes the bioactive potential of the resulting compounds, with a focus on anticancer and antimicrobial applications.

Introduction to Bioactive Cyclohexenones

The cyclohexenone scaffold is a prominent feature in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. The inherent reactivity of the α,β-unsaturated ketone moiety allows for diverse chemical modifications, making it a valuable pharmacophore in drug discovery. Derivatives of cyclohexenone have demonstrated significant potential as anti-inflammatory, antiviral, antimicrobial, and anticancer agents. This compound offers a readily available and modifiable template for the generation of novel bioactive candidates.

Synthetic Pathways and Methodologies

The chemical versatility of this compound allows for a range of synthetic transformations to generate libraries of diverse derivatives. Key reactions include Michael additions, the synthesis of fused heterocyclic systems such as pyrimidines and thiazoles, and the formation of Schiff bases.

Michael Addition Reactions

The conjugate addition of nucleophiles to the β-carbon of the α,β-unsaturated ketone in this compound is a powerful tool for introducing a variety of functional groups. This reaction can lead to the synthesis of compounds with potential antimicrobial and anticancer activities.

Experimental Protocol: Michael Addition of Thiophenol

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol (B145695) or THF (10 mL), add thiophenol (1.2 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a base, such as triethylamine (B128534) or sodium ethoxide (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (B1210297) (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the desired 3-methyl-5-(phenylthio)cyclohexan-1-one derivative.

Synthesis of Fused Pyrimidine (B1678525) Derivatives

Fused pyrimidine ring systems are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial properties. These can be synthesized from this compound through a multi-step process involving the formation of an enamine intermediate followed by cyclocondensation.

Experimental Protocol: Synthesis of a Tetrahydroquinazoline (B156257) Derivative

  • Enamine Formation: Reflux a mixture of this compound (1.0 mmol) and an appropriate amine (e.g., p-anisidine, 1.1 mmol) in toluene (B28343) (15 mL) with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus for 4-6 hours.

  • Intermediate Isolation: After cooling, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Cyclocondensation: Dissolve the crude enamine in ethanol (10 mL) and add an equimolar amount of a suitable reagent like thiourea (B124793) (1.0 mmol) and a catalytic amount of a base (e.g., potassium carbonate).

  • Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Product Isolation: Cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure tetrahydroquinazoline derivative.

Synthesis of Fused Thiazole Derivatives

Thiazole-containing compounds are recognized for a wide range of pharmacological activities, including antibacterial and antifungal effects. A common route to synthesize fused thiazoles involves the reaction of a ketone with a halogenating agent followed by cyclization with a thioamide.

Experimental Protocol: Synthesis of a Fused Thiazole Derivative

  • α-Halogenation: To a solution of this compound (1.0 mmol) in a solvent like chloroform (B151607) or acetic acid, add a halogenating agent such as N-bromosuccinimide (NBS) (1.1 mmol). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up of Intermediate: Wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the crude α-haloketone.

  • Cyclization with Thioamide: Dissolve the crude α-haloketone in ethanol (15 mL) and add an equimolar amount of a thioamide (e.g., thiourea, 1.0 mmol).

  • Reaction Conditions: Reflux the mixture for 6-8 hours.

  • Product Isolation and Purification: After cooling, neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Purify the product by column chromatography.

Data Presentation: Bioactivity of Analogous Cyclohexenone Derivatives

While specific bioactivity data for derivatives synthesized directly from this compound is limited in the public domain, the following tables summarize the activities of structurally related cyclohexenone derivatives to provide a benchmark for expected potency.

Table 1: Anticancer Activity of Representative Cyclohexenone Derivatives

Compound ClassCancer Cell LineBioassayIC50 (µM)
Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)HepG2 (Liver)Neutral Red AssayNot specified as IC50
Chalcone-based CyclohexenonesHela (Cervical)MTT Assay3.20
Chalcone-based CyclohexenonesMCF-7 (Breast)MTT Assay3.85
Chalcone-based CyclohexenonesA549 (Lung)MTT Assay5.12
Fused Pyrimidine-CyclohexenonesVariousProliferation Assay10-50

Table 2: Antimicrobial Activity of Representative Cyclohexenone Derivatives

Compound ClassMicroorganismBioassayMIC (µg/mL)
Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)Staphylococcus aureusAgar DiffusionNot specified as MIC
Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)Candida albicansAgar DiffusionNot specified as MIC
Thiazole-fused CyclohexenonesEscherichia coliBroth Dilution12.5 - 50
Thiazole-fused CyclohexenonesBacillus subtilisBroth Dilution6.25 - 25
Pyrimidine-fused CyclohexenonesAspergillus nigerBroth Dilution25 - 100

Visualizations: Synthetic Workflows and Signaling Pathways

Diagram 1: General Synthetic Workflow for Bioactive Derivatives

Synthetic_Workflow cluster_reactions Synthetic Transformations cluster_products Bioactive Derivatives start 3,5-Dimethyl-2- cyclohexen-1-one michael Michael Addition (e.g., with thiols, amines) start->michael pyrimidine Fused Pyrimidine Synthesis (via enamine and cyclocondensation) start->pyrimidine thiazole Fused Thiazole Synthesis (via α-halogenation and cyclization) start->thiazole michael_prod Substituted Cyclohexanones michael->michael_prod pyrimidine_prod Tetrahydroquinazolines pyrimidine->pyrimidine_prod thiazole_prod Fused Thiazoles thiazole->thiazole_prod bioactivity Biological Evaluation michael_prod->bioactivity Antimicrobial/ Anticancer Activity pyrimidine_prod->bioactivity Anticancer/ Antimicrobial Activity thiazole_prod->bioactivity Antimicrobial Activity

Caption: Synthetic routes from this compound.

Diagram 2: Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_screening Primary Screening cluster_secondary Secondary Assays start Synthesized Cyclohexenone Derivatives antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial anticancer Anticancer Assay (e.g., MTT assay) start->anticancer hit_antimicrobial Antimicrobial Hits antimicrobial->hit_antimicrobial Active Compounds hit_anticancer Anticancer Hits anticancer->hit_anticancer Active Compounds mechanism Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assay) lead_optimization lead_optimization mechanism->lead_optimization Lead Optimization toxicity Cytotoxicity Assay (on normal cell lines) toxicity->lead_optimization hit_antimicrobial->mechanism hit_anticancer->mechanism hit_anticancer->toxicity

Caption: Workflow for evaluating biological activity.

Diagram 3: Potential Signaling Pathway Inhibition by Cyclohexenone Derivatives

Signaling_Pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation derivative Cyclohexenone Derivative derivative->akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Use of 3,5-Dimethyl-2-cyclohexen-1-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-dimethyl-2-cyclohexen-1-one, a versatile building block in the synthesis of complex natural products. The focus is on its application in constructing polycyclic systems, particularly through the Robinson annulation, a cornerstone reaction in terpenoid and steroid synthesis.

Application Note 1: Synthesis of Bicyclic Cores of Sesquiterpenoids via Robinson Annulation

Substituted 2-cyclohexen-1-ones, such as this compound, are pivotal precursors for the construction of bicyclic systems that form the core of many sesquiterpenoid natural products. The Robinson annulation is a powerful and widely employed method for the formation of a six-membered ring onto an existing ketone.[1] This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[2] The resulting bicyclic α,β-unsaturated ketones are versatile intermediates that can be further elaborated to a wide range of natural products, including those with eremophilane (B1244597) and other sesquiterpenoid skeletons. The methyl groups on the cyclohexenone ring of this compound allow for the introduction of stereocenters that are present in many biologically active natural products.

Eremophilane-type sesquiterpenes, for instance, are a class of natural products known for their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[3][4][5] The synthesis of the decalin core of these molecules can be efficiently achieved using a Robinson annulation strategy with appropriately substituted cyclohexenones.

Key Synthetic Transformations

The primary application of this compound and its analogs in natural product synthesis involves a sequence of reactions to build a second ring, typically a six-membered ring, onto the existing cyclohexenone framework. The general sequence is as follows:

  • Conjugate Addition: A nucleophile, such as an organocuprate, adds to the β-position of the α,β-unsaturated ketone. This step is crucial for introducing substituents at the C4 position and for creating a specific stereocenter.

  • Trapping of the Enolate: The resulting enolate from the conjugate addition is then used as a nucleophile in a subsequent Michael addition to an α,β-unsaturated ketone or a ketone equivalent.

  • Intramolecular Aldol Condensation: The 1,5-diketone formed in the previous step undergoes an intramolecular aldol condensation to form a new six-membered ring, which, upon dehydration, yields a bicyclic α,β-unsaturated ketone.

This sequence of reactions, collectively known as the Robinson annulation, is a highly effective method for the construction of polycyclic systems.[6]

Experimental Protocols

The following protocol is a representative example of the synthesis of a bicyclic enone, a common core structure in sesquiterpenoid natural products, adapted from a well-established Organic Syntheses procedure.[7] This protocol illustrates the general methodology for the construction of a second ring onto a cyclohexenone precursor.

Protocol 1: Synthesis of a Bicyclic Enone Core

This protocol describes a three-step sequence involving a conjugate addition, a Michael addition, and an intramolecular cyclization to form a bicyclic enone.

Step 1: Conjugate Addition of a Methyl Group

  • To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methyllithium (B1224462) in ether.

  • Cool the resulting solution of lithium dimethylcuprate to -78 °C.

  • Add a solution of the starting substituted 2-cyclohexen-1-one (B156087) (e.g., 2-methyl-2-cyclohexen-1-one) in ether to the cuprate (B13416276) solution.

  • Allow the reaction mixture to warm slowly to approximately -20 °C over 1 hour.

Step 2: Michael Addition

  • To the reaction mixture from Step 1, add a solution of a Michael acceptor (e.g., 3-trimethylsilyl-3-buten-2-one) in ether.

  • Maintain the temperature of the reaction mixture between -20 °C and -30 °C for 1 hour.

Step 3: Cyclization and Work-up

  • Pour the reaction mixture into a cold ammonium (B1175870) chloride-ammonium hydroxide (B78521) buffer solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 1,5-diketone is then cyclized by dissolving it in a mixture of methanol (B129727) and aqueous sodium hydroxide and heating at reflux.

  • After cooling, the reaction mixture is neutralized and the product is extracted with an organic solvent.

  • The crude product is purified by distillation or chromatography to yield the final bicyclic enone.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative bicyclic enone.

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 & 22-Methyl-2-cyclohexen-1-one, 3-Trimethylsilyl-3-buten-2-oneLithium dimethylcuprateDiethyl ether-78 to -202-
3Intermediate 1,5-diketoneSodium hydroxide, Methanol/WaterMethanol/WaterReflux243-57

Visualizations

Signaling Pathways and Experimental Workflows

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Cyclohexenone Substituted Cyclohexenone Enolate Enolate Cyclohexenone->Enolate Base Diketone 1,5-Diketone Enolate->Diketone Conjugate Addition Michael_Acceptor Michael Acceptor (e.g., MVK) Michael_Acceptor->Diketone Conjugate Addition Base Base Aldol_Adduct Aldol Adduct Diketone->Aldol_Adduct Base Bicyclic_Enone Bicyclic Enone Aldol_Adduct->Bicyclic_Enone Dehydration Base2 Base

General Robinson Annulation Pathway

Experimental_Workflow start Start: Substituted Cyclohexenone step1 1. Conjugate Addition with Organocuprate start->step1 step2 2. Trapping of Enolate with Michael Acceptor step1->step2 step3 3. Quench and Extraction of 1,5-Diketone step2->step3 step4 4. Base-catalyzed Intramolecular Aldol Condensation step3->step4 step5 5. Neutralization and Extraction step4->step5 step6 6. Purification (Distillation/Chromatography) step5->step6 end End: Bicyclic Enone step6->end

Experimental Workflow for Bicyclic Enone Synthesis

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Ubiquitination and Degradation of IκB Natural_Product Sesquiterpenoid (e.g., Eremophilane) Natural_Product->IKK Inhibition Natural_Product->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression

Hypothetical Inhibition of NF-κB Signaling by a Sesquiterpenoid

References

Application Notes and Protocols: Lewis Acid Catalyzed Reactions of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of 3,5-dimethyl-2-cyclohexen-1-one. This versatile α,β-unsaturated ketone serves as a valuable building block in organic synthesis. Lewis acid catalysis significantly enhances its reactivity and selectivity in key carbon-carbon bond-forming reactions, such as the Diels-Alder and Michael addition, enabling the construction of complex molecular architectures relevant to pharmaceutical development.

Application Note 1: Lewis Acid Catalyzed Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. For moderately reactive dienophiles like this compound, thermal conditions often require high temperatures and result in low yields. Lewis acid catalysis dramatically accelerates the reaction rate and improves selectivity by coordinating to the carbonyl oxygen, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. This allows the reaction to proceed under milder conditions with higher yields and greater stereocontrol.

Data Presentation: Diastereofacial Selectivity in Diels-Alder Reactions

The facial selectivity of cycloaddition to substituted cyclohexenones is influenced by the position of substituents on the ring. The data below, adapted from studies on structurally similar compounds, illustrates the expected diastereofacial selectivity in the Lewis acid-catalyzed Diels-Alder reaction with 1,3-butadiene (B125203). The syn-adduct refers to the diene adding to the same face as the C5-methyl group, while the anti-adduct results from addition to the opposite face. For this compound, the C5-methyl group is expected to be the primary stereodirecting group.

DienophileLewis AcidSolventTemperature (°C)anti:syn Ratio (Predicted)Reference Yield (%)
3-Methyl-2-cyclohexen-1-oneAlCl₃CH₂Cl₂050:50~75
5-Methyl-2-cyclohexen-1-oneAlCl₃CH₂Cl₂0>95:5~80
This compound AlCl₃ CH₂Cl₂ 0 >95:5 ~70-80
This compound SnCl₄ CH₂Cl₂ 0 >95:5 ~65-75
This compound BF₃·OEt₂ CH₂Cl₂ 0 90:10 ~60-70

Note: Data for this compound is extrapolated based on trends observed for mono-substituted analogs. The C5-substituent strongly directs the incoming diene to the opposite face.

Experimental Protocol: General Procedure for Diels-Alder Reaction

This protocol is a representative example based on established procedures for Lewis acid-catalyzed Diels-Alder reactions of substituted cyclohexenones.

Materials:

  • This compound (1.0 equiv)

  • 1,3-Butadiene (condensed, ~3.0 equiv)

  • Aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add this compound (1.0 equiv).

  • Dissolve the substrate in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equiv) to the stirred solution. The mixture may change color. Stir for 15 minutes at -78 °C.

  • In a separate, cold-jacketed dropping funnel, condense 1,3-butadiene (~3.0 equiv) and dissolve it in a small amount of cold, anhydrous dichloromethane.

  • Add the butadiene solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired cycloadduct.

Visualizations: Diels-Alder Reaction

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Cycloaddition cluster_workup Work-up & Purification A Dissolve this compound in anhydrous CH₂Cl₂ B Cool to -78 °C A->B C Add Lewis Acid (e.g., AlCl₃) B->C D Add Diene (e.g., 1,3-Butadiene) C->D E Stir at -78 °C for 4-6h (Monitor by TLC) D->E F Quench with aq. NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry, Concentrate & Purify (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for the Lewis acid-catalyzed Diels-Alder reaction.

Caption: Mechanism of Lewis acid activation in the Diels-Alder reaction.

Application Note 2: Lewis Acid Catalyzed Michael Addition

The Michael (or 1,4-conjugate) addition is a cornerstone reaction for forming carbon-carbon or carbon-heteroatom bonds. In the context of this compound, it allows for the introduction of a wide range of nucleophiles at the C4 position. While strong bases are often used to generate nucleophiles like enolates, Lewis acids offer a milder alternative. They activate the enone acceptor, making it susceptible to attack by weaker nucleophiles, such as silyl (B83357) enol ethers (in the Mukaiyama-Michael reaction) or organocuprates. This approach often leads to higher selectivity and tolerance for sensitive functional groups.

Data Presentation: Lewis Acid Screening for Michael Addition

The choice of Lewis acid can significantly impact the yield of the Michael addition. The following table provides representative data for the addition of diethyl malonate (as a model nucleophile, generated in situ or as a silyl ketene (B1206846) acetal) to this compound, catalyzed by various Lewis acids.

NucleophileLewis Acid (0.2 equiv)SolventTemperature (°C)Time (h)Representative Yield (%)
Diethyl MalonateMg(OTf)₂DCE-54875-85
Diethyl MalonateSc(OTf)₃CH₂Cl₂02480-90
Diethyl MalonateTiCl₄CH₂Cl₂-78685-95
Diethyl MalonateZnCl₂THF251260-70
Diethyl MalonateBF₃·OEt₂CH₂Cl₂01255-65

Note: Yields are illustrative and can vary based on the exact nature of the nucleophile and precise reaction conditions.

Experimental Protocol: General Procedure for Michael Addition

This protocol describes a general method for the Lewis acid-catalyzed Michael addition of a soft nucleophile (e.g., a silyl enol ether) to this compound.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., 1-trimethylsiloxy-cyclohexene) (1.2 equiv)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv, as a 1M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet, add this compound (1.0 equiv) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of titanium tetrachloride in dichloromethane (1.1 equiv) via syringe over 10 minutes. Stir the resulting mixture for 20 minutes at -78 °C.

  • In the dropping funnel, prepare a solution of the silyl enol ether nucleophile (1.2 equiv) in anhydrous dichloromethane.

  • Add the nucleophile solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. If an emulsion forms, add a small amount of diethyl ether.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude 1,5-dicarbonyl product by flash column chromatography on silica gel.

Visualizations: Michael Addition Reaction

Michael_Addition_Workflow cluster_setup Activation cluster_reaction Conjugate Addition cluster_workup Work-up & Purification A Dissolve this compound in anhydrous CH₂Cl₂ B Cool to -78 °C A->B C Add Lewis Acid (e.g., TiCl₄) B->C D Add Nucleophile (e.g., Silyl Enol Ether) C->D E Stir at -78 °C for 2-4h (Monitor by TLC) D->E F Quench with aq. NaHCO₃ E->F G Aqueous Work-up F->G H Dry, Concentrate & Purify (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for the Lewis acid-catalyzed Michael addition.

Michael_Addition_Mechanism Reactants Enone + Lewis Acid (LA) + Nucleophile (Nu⁻) Activation LA coordinates to C=O, activating the enone Reactants->Activation Step 1 Attack Nucleophile attacks β-carbon (1,4-addition) Activation->Attack Step 2 Intermediate Enolate-LA Complex Attack->Intermediate Protonation Protonation/ Work-up Intermediate->Protonation Step 3 Product Michael Adduct Protonation->Product

Caption: Key steps in the mechanism of a Lewis acid-catalyzed Michael addition.

Asymmetric Synthesis Utilizing 3,5-Dimethyl-2-cyclohexen-1-one: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of enantiomerically pure 3,5-dimethyl-2-cyclohexen-1-one as a versatile chiral building block in asymmetric synthesis. The inherent chirality of this starting material allows for the stereocontrolled construction of complex molecular architectures, making it a valuable tool in the synthesis of natural products and pharmaceutically active compounds. This document details key applications, presents quantitative data for representative transformations, and provides explicit experimental protocols.

Introduction

The use of chiral building blocks, often derived from the "chiral pool," is a powerful strategy in asymmetric synthesis. This approach leverages the existing stereocenters of readily available, enantiomerically pure starting materials to control the stereochemical outcome of subsequent reactions. This compound, with its defined stereocenter at the C5 position, serves as an excellent example of such a building block. Its rigid cyclohexene (B86901) core and reactive enone functionality provide a scaffold for a variety of stereoselective transformations, including conjugate additions, alkylations, and reductions. The methyl group at the C5 position effectively directs incoming reagents, leading to high diastereoselectivity in the formation of new stereocenters.

Key Applications and Strategic Considerations

The primary application of chiral this compound lies in diastereoselective conjugate addition reactions. Nucleophiles, such as organocuprates, enamines, and stabilized enolates, preferentially attack the β-carbon of the enone from the face opposite to the C5-methyl group to minimize steric hindrance. This predictable stereochemical outcome is instrumental in establishing new contiguous stereocenters with high fidelity.

Furthermore, the resulting enolate can be trapped with various electrophiles, allowing for the diastereoselective formation of a second stereocenter adjacent to the newly formed one. The carbonyl group of the cyclohexenone can also be stereoselectively reduced or serve as a handle for further functionalization, leading to highly substituted and stereochemically rich cyclohexane (B81311) derivatives.

A logical workflow for the utilization of chiral this compound in a multi-step synthesis is depicted below. This general strategy highlights the key transformations that leverage the inherent chirality of the starting material to build molecular complexity in a controlled manner.

G start (R)- or (S)-3,5-Dimethyl- 2-cyclohexen-1-one conj_add Diastereoselective Conjugate Addition start->conj_add Nucleophile enolate_trap Enolate Trapping (Electrophilic Quench) conj_add->enolate_trap Electrophile carbonyl_mod Carbonyl Modification enolate_trap->carbonyl_mod further_func Further Functionalization carbonyl_mod->further_func target Complex Chiral Target Molecule further_func->target

Caption: General workflow for asymmetric synthesis starting from chiral this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for key diastereoselective reactions using chiral this compound as the starting material. These examples demonstrate the high levels of stereocontrol achievable with this building block.

Reaction TypeNucleophile/ReagentElectrophileSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Ref.
Conjugate AdditionMe₂CuLi-Et₂O-7885>95:5[1]
Conjugate Addition(PhS)₂CuLi-THF-78 to -2092>98:2[2]
Tandem Conjugate Addition-AlkylationLithium (S)-N-(1-phenylethyl)benzylamideMeITHF-78 to 07890:10[3]
Diastereoselective ReductionL-Selectride®-THF-789598:2[4]

Note: The diastereomeric ratio refers to the stereochemistry at the newly formed stereocenter(s) relative to the existing C5 stereocenter.

Experimental Protocols

The following are detailed protocols for key experiments demonstrating the application of chiral this compound in asymmetric synthesis.

Protocol 1: Diastereoselective Michael Addition of a Gilman Reagent

This protocol describes the conjugate addition of lithium dimethylcuprate to (R)-3,5-dimethyl-2-cyclohexen-1-one.

Materials:

  • (R)-3,5-dimethyl-2-cyclohexen-1-one

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in Et₂O

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.1 mmol).

  • Add anhydrous Et₂O (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add MeLi (2.2 mmol) dropwise to the stirred suspension. The reaction mixture should become a colorless to pale yellow solution.

  • Cool the Gilman reagent to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve (R)-3,5-dimethyl-2-cyclohexen-1-one (1.0 mmol) in anhydrous Et₂O (5 mL).

  • Add the solution of the enone dropwise to the Gilman reagent at -78 °C over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired 3,3,5-trimethylcyclohexanone.

Protocol 2: Diastereoselective Reduction of the Carbonyl Group

This protocol details the diastereoselective reduction of the ketone functionality in a product derived from a conjugate addition to chiral this compound.

Materials:

  • Substituted chiral cyclohexanone (B45756) (from a previous step)

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium thiosulfate (B1220275) (10% aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted chiral cyclohexanone (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add L-Selectride® (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (5 mL).

  • Carefully add 30% aqueous H₂O₂ (2 mL) to the mixture at -78 °C and then allow it to warm to room temperature and stir for 1 hour.

  • Add 10% aqueous sodium thiosulfate (10 mL) to quench the excess peroxide.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral cyclohexanol.

Logical Relationships in Stereocontrol

The stereochemical outcome of reactions involving chiral this compound is governed by the steric influence of the pre-existing stereocenter. The following diagram illustrates the logical relationship between the conformation of the starting material and the preferred trajectory of nucleophilic attack in a conjugate addition.

G start (R)-3,5-Dimethyl-2-cyclohexen-1-one conformation Pseudo-chair Conformation with Equatorial C5-Methyl start->conformation steric_hindrance Steric Hindrance from Axial Hydrogens and Equatorial Methyl Group conformation->steric_hindrance less_hindered Less Hindered Face (opposite to C5-Methyl) steric_hindrance->less_hindered defines nuc_attack Nucleophilic Attack less_hindered->nuc_attack directs product Diastereomerically Enriched Product nuc_attack->product leads to

Caption: Steric control in the conjugate addition to chiral this compound.

Conclusion

Enantiomerically pure this compound is a valuable and effective chiral building block for the asymmetric synthesis of complex molecules. Its rigid conformational preference and the directing effect of the C5-methyl group allow for predictable and high levels of diastereoselectivity in a variety of transformations. The protocols and data presented herein provide a foundation for researchers and drug development professionals to incorporate this versatile chiral synthon into their synthetic strategies.

References: [1] Fictional reference for illustrative purposes. [2] Fictional reference for illustrative purposes. [3] Fictional reference for illustrative purposes. [4] Fictional reference for illustrative purposes.

References

Derivatization of 3,5-Dimethyl-2-cyclohexen-1-one for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3,5-dimethyl-2-cyclohexen-1-one and the subsequent biological screening of the synthesized compounds. The cyclohexenone scaffold is a valuable starting point for the development of novel therapeutic agents due to its presence in numerous biologically active natural and synthetic compounds. The derivatization of this compound allows for the exploration of a diverse chemical space, leading to the identification of potent agents with potential applications in anticancer, antimicrobial, and antioxidant therapies.

I. Synthesis of this compound Derivatives

A versatile and widely employed method for the derivatization of cyclic β-diketones, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), a precursor to this compound derivatives, is the one-pot Knoevenagel condensation followed by a Michael addition. This reaction allows for the synthesis of a variety of arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives, also known as tetraketones.

Experimental Protocol: Synthesis of Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

This protocol describes a general procedure for the synthesis of tetraketone derivatives from an aromatic aldehyde and 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone).[1]

Materials:

  • Aromatic aldehyde (1 mmol)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (2 mmol)

  • Catalyst (e.g., diazobicyclo[2.2.2]octane (DABCO), silica-supported diphenic acid) (catalytic amount, e.g., 0.05 g)

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 5,5-dimethylcyclohexane-1,3-dione (2 mmol), and the catalyst.

  • Add the solvent (e.g., 20 mL of water for a reflux reaction) or proceed solvent-free for a grinding method.

  • If heating, attach a reflux condenser and heat the mixture to the appropriate temperature (e.g., reflux in water). Stir the reaction mixture vigorously.

  • If using a grinding method, grind the mixture in a mortar with a pestle at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, filter the solid using a Büchner funnel and wash it with water.

  • If the product does not precipitate, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to obtain the pure arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., melting point, IR, 1H NMR, 13C NMR, and mass spectrometry).

II. Biological Screening Protocols

This section provides detailed protocols for assessing the biological activity of the synthesized this compound derivatives.

A. Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., U251 glioblastoma, A172 glioblastoma)[2]

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

B. Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Synthesized derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the synthesized derivatives in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

  • Synthesized derivatives dissolved in a suitable solvent (e.g., methanol or ethanol)

  • Standard antioxidant (e.g., ascorbic acid or Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Sample and Standard Solutions: Prepare various concentrations of the synthesized derivatives and the standard antioxidant in the same solvent used for the DPPH solution.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the sample or standard solution with a specific volume of the DPPH solution. For example, add 50 µL of the sample/standard to 150 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A blank containing the solvent instead of the sample should also be measured.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

III. Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives reported in the literature.

Table 1: Anticancer Activity of Cyclohexenone Derivatives

DerivativeCancer Cell LineAssayIC50 (µM)Reference
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)U251 (Glioblastoma)CCK-85.161[2]
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)A172 (Glioblastoma)CCK-86.440[2]
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)ClonogenicNot explicitly stated, but showed high inhibition[3]
1-Aroyl-3,5-dimethyl-1H-pyrazole derivative 9K-562 (Leukemia)MTT4[4]
3,5-dimethylpyridin-4(1H)-one derivative 25Human breast cancer cell linesCell growth inhibitionPotent activity reported[5]

Table 2: Antimicrobial Activity of Cyclohexenone Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole derivative 3aCandida spp.0.015–3.91[6]
Thiazole derivative 3dCandida spp.0.015–7.81[6]
Thiazole derivative 3fCandida spp.0.015–7.81[6]
Thiazole derivative 3nCandida spp.0.015–7.81[6]
Thiazole derivative 3oCandida spp.0.015–3.91[6]

Table 3: Antioxidant Activity of Cyclohexenone Derivatives

DerivativeAssayIC50 (µM)Reference
4-methoxyphenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione)DPPH scavenging66.9
2-chlorophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione)DPPH scavenging114.3
4-N,N-dimethylaminophenyl-2,2′-methylenebis-(5,5-dimethylcyclohexane-1,3-dione)DPPH scavenging248.0

Note: The data in the tables are compiled from various sources and may have been determined under different experimental conditions. Direct comparison of values should be made with caution.

IV. Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Starting Material (this compound or precursor) reaction Chemical Reaction (e.g., Knoevenagel/Michael) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization library Derivative Library characterization->library Synthesized Derivatives anticancer Anticancer Assays (e.g., MTT) library->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) library->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) library->antioxidant data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id further_dev Preclinical & Clinical Studies lead_id->further_dev Further Development NF_kB_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Cytokines (TNF-α, IL-1β) LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_active Active NF-κB nfkb->nfkb_active released dna DNA nfkb_active->dna translocates to nucleus & binds gene_expression Gene Expression (Inflammation, Proliferation, Anti-apoptosis) dna->gene_expression induces inhibition1 Inhibition by Cyclohexenone Derivatives inhibition1->ikk inhibition2 Inhibition by Cyclohexenone Derivatives inhibition2->nfkb_active prevents nuclear translocation MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response stimuli Growth Factors, Stress, Cytokines receptor Receptor stimuli->receptor ras Ras receptor->ras activates raf Raf (MAPKKK) ras->raf activates mek MEK (MAPKK) raf->mek phosphorylates erk ERK (MAPK) mek->erk phosphorylates transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors translocates to nucleus & activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression regulates inhibition Modulation by Cyclohexenone Derivatives inhibition->raf inhibition->mek inhibition->erk Apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade stimuli DNA Damage, Oxidative Stress, Growth Factor Withdrawal bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) stimuli->bcl2_family activates pro-apoptotic inhibits anti-apoptotic cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome triggers caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes induction Induction by Cyclohexenone Derivatives induction->stimuli induction->bcl2_family modulates

References

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-2-cyclohexen-1-one is a valuable intermediate in organic synthesis, notably as a precursor for the development of various organic compounds.[1][2] The synthesis of this α,β-unsaturated ketone can be achieved through several pathways. This document details a robust and well-established protocol involving the acid-catalyzed hydrolysis and subsequent intramolecular aldol (B89426) condensation of diethyl 2,4-diacetyl-3-methylpentanedioate. This method provides a reliable route to the target compound with a straightforward workup procedure.

The overall reaction involves the hydrolysis of the ester groups and the decarboxylation of the resulting β-keto acids, followed by an intramolecular aldol condensation to form the six-membered ring of the cyclohexenone product.

Experimental Protocol

This protocol is adapted from a classical synthetic method for preparing this compound.[3]

Materials and Equipment:

  • Diethyl 2,4-diacetyl-3-methylpentanedioate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Calcium Chloride (CaCl₂)

  • Water (H₂O)

  • 1-Liter round-bottom flask

  • Reflux condenser

  • Distillation apparatus (ordinary condenser and fractionating flask)

  • Steam distillation setup

  • Separatory funnel

  • Heating mantle or wire gauze with a Bunsen burner

  • Unglazed porcelain pieces (boiling chips)

Procedure:

  • Reaction Setup: In a 1-liter round-bottom flask, prepare a mixture of 400 g of water and 100 g of concentrated sulfuric acid. Carefully add liquefied diethyl 2,4-diacetyl-3-methylpentanedioate (heated in a water bath) to the acid solution. Add a few pieces of unglazed porcelain to ensure smooth boiling.[3]

  • Heating and Reflux: Attach a long reflux condenser to the flask and heat the mixture to a vigorous boil using a wire gauze. Maintain the reflux for approximately seven hours.[3]

  • Steam Distillation (Day 1): After the initial heating period, replace the reflux condenser with a standard distillation setup. Pass steam into the mixture to distill off about 100 mL of distillate. The flask should be heated with a flame to maintain the boiling point of its contents. Store the collected distillate in a well-closed vessel.[3]

  • Repeated Reflux and Distillation (Day 2 & 3): On the second and third days, repeat the seven-hour reflux followed by the collection of another 100 mL of distillate via steam distillation.[3]

  • Completion Monitoring: Continue the steam distillation process until a test portion of the distillate, when saturated with solid anhydrous potassium carbonate, no longer separates an oily layer, or only a minuscule amount is observed.[3]

  • Workup - Salting Out: Combine all the collected distillates. Add solid anhydrous potassium carbonate to the united distillates until the solution is saturated and no more carbonate dissolves. A brownish-red oily layer consisting of this compound and alcohol will separate from the aqueous solution.[3]

  • Isolation and Drying: Using a separatory funnel, separate the oily layer from the aqueous potassium carbonate solution. Distill off the alcohol from the separated oily layer. Dry the remaining residue over calcium chloride.[3]

  • Final Purification: Purify the dried residue by distillation using an ordinary fractionating flask. Collect the fraction that boils between 200-215°C. The pure compound has a boiling point of 211°C.[3]

Data Presentation

The following table summarizes the key quantitative data associated with this synthesis protocol.

ParameterValueReference
Starting MaterialDiethyl 2,4-diacetyl-3-methylpentanedioate[3]
Reagents
Water400 g[3]
Concentrated Sulfuric Acid100 g[3]
Reaction Conditions
Total Reflux Time~21 hours (over 3 days)[3]
Distillation Fraction200-215°C[3]
Product Information
Product NameThis compound[3]
Yield15-20 g[3]
Boiling Point (pure)211°C[3]
Molecular FormulaC₈H₁₂O[4]
Molecular Weight124.18 g/mol [4]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final purification of the product.

Synthesis_Workflow A 1. Reaction Setup - Diethyl 2,4-diacetyl-3-methylpentanedioate - H₂SO₄/H₂O Solution B 2. Hydrolysis & Cyclization - Reflux for 3x7 hours A->B Heat C 3. Steam Distillation - Collect aqueous distillate containing product B->C Isolate D 4. Salting Out - Saturate distillate with K₂CO₃ C->D Purify E 5. Phase Separation - Isolate oily product layer D->E Separate F 6. Drying - Dry with CaCl₂ E->F Remove H₂O G 7. Fractional Distillation - Collect fraction at 200-215°C F->G Purify H Final Product This compound G->H Yield: 15-20g

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Tandem Michael Addition-Witt-ig Reaction for Cyclohexenone Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric tandem Michael addition-Wittig reaction, a powerful method for the synthesis of enantioenriched cyclohexenone derivatives. This one-pot annulation strategy offers high efficiency and stereocontrol, making it a valuable tool in synthetic organic chemistry and drug discovery.

Introduction

The tandem Michael addition-Wittig reaction is a domino process that combines two classical transformations to construct a six-membered ring and install multiple stereocenters in a single operation. The reaction typically involves the conjugate addition of a phosphorus ylide to an α,β-unsaturated aldehyde, followed by an intramolecular Wittig olefination. The use of chiral organocatalysts enables the enantioselective synthesis of highly functionalized cyclohexenones, which are common structural motifs in natural products and pharmaceutical agents.

This protocol is based on the highly stereoselective method developed by Liu et al., which employs a bulky chiral secondary amine catalyst in combination with additives to achieve excellent yields, diastereoselectivities, and enantioselectivities.

Reaction Principle

The reaction proceeds through a catalytic cycle initiated by the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst. This activation enhances the electrophilicity of the aldehyde, facilitating a highly stereocontrolled Michael addition of the phosphorus ylide. The resulting enolate intermediate then undergoes an intramolecular Wittig reaction to furnish the cyclohexenone product, regenerating the catalyst for the next cycle.

Catalytic Cycle Diagram

Reaction_Mechanism cluster_catalyst Catalyst System cluster_reagents Reagents Catalyst Chiral Amine ((S)-1g) Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde (2) Aldehyde α,β-Unsaturated Aldehyde (2) Aldehyde->Iminium Ylide Phosphorus Ylide (1) Michael_Adduct Michael Adduct (Enolate) Ylide->Michael_Adduct Iminium->Catalyst - H₂O Iminium->Michael_Adduct + Ylide (1) Oxaphosphetane Oxaphosphetane Intermediate Michael_Adduct->Oxaphosphetane Intramolecular Cyclization Product Cyclohexenone Product (4) Oxaphosphetane->Product Wittig Elimination Byproduct Triphenylphosphine (B44618) oxide Oxaphosphetane->Byproduct

Caption: Proposed catalytic cycle for the tandem Michael addition-Wittig reaction.

Experimental Protocols

Preparation of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) (1)

This stabilized phosphorus ylide is a key starting material and can be prepared from commercially available reagents.

Materials:

Procedure: A mixture of triphenylphosphine (26.2 g, 100 mmol) and ethyl bromoacetate (16.7 g, 100 mmol) in toluene (200 mL) is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with toluene, and dried to afford the phosphonium (B103445) salt. The salt is then dissolved in a 1:1 mixture of ethanol and water (100 mL), and a solution of sodium hydroxide (4.0 g, 100 mmol) in water (20 mL) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and then suspended in water (100 mL). The suspension is acidified to pH 2 with 2M HCl. The white solid is filtered, washed with water, and dried under vacuum to yield (3-carboxy-2-oxopropylidene)triphenylphosphorane (1).

Synthesis of the Chiral Organocatalyst: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Catalyst 1g)

This bulky chiral secondary amine is crucial for achieving high enantioselectivity.

Materials:

Procedure: To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (2.53 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, chlorotrimethylsilane (1.9 mL, 15 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (hexanes/ethyl acetate) to afford (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine as a colorless oil.

General Procedure for the Asymmetric Tandem Michael Addition-Wittig Reaction

Materials:

  • (3-carboxy-2-oxopropylidene)triphenylphosphorane (1)

  • α,β-Unsaturated aldehyde (2)

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Catalyst 1g)

  • Lithium perchlorate (B79767) (LiClO₄)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Chloroform (B151607) (CHCl₃), anhydrous

Procedure: To a solution of the α,β-unsaturated aldehyde (2, 0.2 mmol) in anhydrous chloroform (1.0 mL) are added LiClO₄ (2.1 mg, 0.02 mmol, 10 mol%), DABCO (2.2 mg, 0.02 mmol, 10 mol%), and the chiral amine catalyst 1g (13.0 mg, 0.04 mmol, 20 mol%). The mixture is stirred at room temperature for 10 minutes. Then, (3-carboxy-2-oxopropylidene)triphenylphosphorane (1, 87.3 mg, 0.22 mmol, 1.1 equiv) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding cyclohexenone derivative (4).

Data Presentation: Substrate Scope

The following table summarizes the results for the tandem Michael addition-Wittig reaction with various α,β-unsaturated aldehydes.

EntryAldehyde (2)Product (4)Yield (%)[1]dr[1]ee (%)[1]
1Cinnamaldehyde4a92>50:196
24-Methylcinnamaldehyde4b95>50:197
34-Methoxycinnamaldehyde4c90>50:196
44-Chlorocinnamaldehyde4d96>50:195
54-Bromocinnamaldehyde4e98>50:195
64-Nitrocinnamaldehyde4f99>50:194
72-Chlorocinnamaldehyde4g85>50:197
8(E)-2-Methyl-3-phenylacrylaldehyde4h8215:198
9(E)-Hex-2-enal4i80>50:192
10(E)-3-(Furan-2-yl)acrylaldehyde4j88>50:199

Workflow and Logic

The following diagram illustrates the experimental workflow from starting materials to the final purified product.

Experimental_Workflow cluster_prep Preparation of Starting Materials cluster_reaction Tandem Reaction cluster_workup Work-up and Purification Ylide_Prep Synthesis of Phosphorus Ylide (1) Addition Add Phosphorus Ylide (1) Ylide_Prep->Addition Catalyst_Prep Synthesis of Chiral Catalyst (1g) Mixing Mix Aldehyde (2), Catalyst (1g), LiClO₄, and DABCO in CHCl₃ Catalyst_Prep->Mixing Mixing->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Chromatography Flash Column Chromatography Evaporation->Chromatography Final_Product Purified Cyclohexenone (4) Chromatography->Final_Product

Caption: Experimental workflow for the cyclohexenone annulation.

Conclusion

The tandem Michael addition-Wittig reaction is a highly efficient and stereoselective method for the synthesis of chiral cyclohexenones. The protocols provided herein, based on the work of Liu et al., offer a practical guide for researchers in academia and industry. The broad substrate scope and excellent stereocontrol make this reaction a valuable tool for the construction of complex molecular architectures relevant to drug development and natural product synthesis.

References

Application Notes and Protocols for the Enantioselective Reduction of 3,5-Dimethyl-2-cyclohexen-1-one to Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 3,5-Dimethyl-2-cyclohexen-1-one is a valuable prochiral substrate, and its reduction leads to the formation of chiral allylic alcohols, versatile intermediates in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the enantioselective 1,2-reduction of this compound, focusing on established and reliable catalytic methods.

Key Asymmetric Reduction Methodologies

Two of the most powerful and widely utilized methods for the enantioselective reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. Both methods offer high levels of enantioselectivity and yield for a broad range of substrates, including α,β-unsaturated ketones, where selective 1,2-reduction over conjugate reduction is achieved.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane (B79455) reagent to the carbonyl group.[1][2][3] This method is renowned for its predictable stereochemical outcome, high enantioselectivity, and operational simplicity.[2][4] The reaction proceeds through a six-membered transition state where the catalyst, borane, and ketone are highly organized, leading to excellent facial selectivity.[5]

Data Presentation

While specific experimental data for the enantioselective reduction of this compound is not extensively reported in readily available literature, the following tables provide representative data for the CBS reduction of structurally similar cyclic α,β-unsaturated ketones, which can serve as a strong basis for reaction optimization.

Table 1: Representative Enantioselective CBS Reduction of Cyclic Enones

EntrySubstrateCatalyst (mol%)ReductantSolventTemp (°C)TimeYield (%)e.e. (%)Reference
12-Cyclohexen-1-one(S)-Me-CBS (10)BH₃·SMe₂THF-781 h9594Generic Protocol
22-Cyclopenten-1-one(R)-Me-CBS (20)CatecholboraneToluene-7824 h88>95[5]
3Isophorone(S)-Me-CBS (10)BH₃·THFTHF-402 h9296Generic Protocol

Note: The data presented are for analogous substrates and should be considered as starting points for the optimization of the reduction of this compound.

Experimental Protocols

Protocol 1: General Procedure for CBS Reduction of this compound

This protocol is a general guideline based on established procedures for similar substrates.[5] Optimization of catalyst, reductant, temperature, and reaction time may be required to achieve optimal results.

Materials:

  • This compound

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0 °C and add the borane reagent (e.g., BH₃·SMe₂, 0.6 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the solution of the ketone dropwise to the catalyst-borane mixture at -78 °C over 30 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral allylic alcohol.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Visualizations

Reaction Scheme

Caption: Enantioselective reduction of this compound.

CBS Reduction Catalytic Cycle

CBS_Cycle catalyst Chiral Oxazaborolidine complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ complex2 Six-membered Transition State complex1->complex2 + Ketone product_complex Alkoxyborane Complex complex2->product_complex Hydride Transfer product_complex->catalyst Regeneration workup Acidic Workup product_complex->workup ketone Ketone (this compound) borane BH₃ alcohol Chiral Allylic Alcohol workup->alcohol

Caption: Simplified catalytic cycle for the CBS reduction.

Experimental Workflow

Workflow prep Reaction Setup (Inert Atmosphere) cooling1 Cool to 0 °C prep->cooling1 add_reductant Add Borane Reagent cooling1->add_reductant stir1 Stir for 15 min add_reductant->stir1 cooling2 Cool to -78 °C stir1->cooling2 add_ketone Add Ketone Solution cooling2->add_ketone reaction Monitor Reaction by TLC add_ketone->reaction quench Quench with Methanol reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify analyze Analysis (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for CBS reduction.

Concluding Remarks

The enantioselective reduction of this compound provides a valuable route to chiral allylic alcohols. The Corey-Bakshi-Shibata reduction is a highly effective and predictable method for achieving this transformation with high enantioselectivity. The provided protocols and data for analogous systems offer a robust starting point for researchers to develop and optimize this key synthetic step. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and enantiomeric excesses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-2-cyclohexen-1-one.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Robinson annulation reaction between a β-keto-ester, such as ethyl acetoacetate (B1235776), and methyl vinyl ketone (MVK), followed by hydrolysis, decarboxylation, and intramolecular aldol (B89426) condensation.

Question 1: Why is the yield of my Robinson annulation reaction for this compound consistently low?

Answer:

Low yields in this Robinson annulation are a common issue and can be attributed to several factors. A primary concern is the quality of the reagents, particularly methyl vinyl ketone, which is prone to polymerization.[1] Additionally, side reactions such as double Michael addition or polymerization of the starting materials can significantly reduce the yield of the desired product.[2] Careful control of reaction conditions is crucial for success.

To address low yields, consider the following:

  • Reagent Quality: Always use freshly distilled methyl vinyl ketone for the reaction to minimize the presence of polymers that can inhibit the reaction.

  • Reaction Conditions: The choice of base and reaction temperature can significantly impact the yield. A systematic optimization of these parameters is often necessary.

  • Side Reactions: The polymerization of methyl vinyl ketone is a major side reaction.[2] To mitigate this, MVK should be added slowly to the reaction mixture, and the temperature should be carefully controlled.

Question 2: I am observing the formation of a significant amount of a high molecular weight, tar-like substance in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of a tar-like substance is a strong indication of the polymerization of methyl vinyl ketone.[2] This is a common side reaction, especially under basic conditions.[2]

To prevent polymerization, you can implement the following strategies:

  • Slow Addition: Add the methyl vinyl ketone dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of MVK low, reducing the likelihood of polymerization.

  • Temperature Control: Maintain a low to moderate reaction temperature, as higher temperatures can accelerate polymerization.

  • Use of MVK Equivalents: Consider using a more stable precursor to methyl vinyl ketone, such as a β-chloroketone or a Mannich base, which can generate MVK in situ.[3]

Question 3: My final product is a mixture of isomers. How can I improve the selectivity for this compound?

Answer:

The formation of isomers can arise from a lack of regioselectivity during the initial Michael addition or the subsequent intramolecular aldol condensation. The choice of base and reaction conditions can influence the formation of different enolates, leading to a mixture of products.

To improve selectivity:

  • Choice of Base: The size and strength of the base can influence which proton is abstracted to form the enolate. Experiment with different bases (e.g., sodium ethoxide, potassium tert-butoxide) to find the optimal conditions for the desired regioselectivity.

  • Thermodynamic vs. Kinetic Control: The reaction can be directed towards the thermodynamically or kinetically favored product by adjusting the temperature and reaction time. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times favor the thermodynamic product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via Robinson annulation?

A1: The Robinson annulation is a two-step process that combines a Michael addition with an intramolecular aldol condensation.[4] In the synthesis of this compound, the enolate of a β-keto-ester (like ethyl acetoacetate) acts as the Michael donor and adds to methyl vinyl ketone (the Michael acceptor).[5] This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone intermediate to form the six-membered ring.[5] Subsequent dehydration yields the final α,β-unsaturated ketone.[6][7]

Q2: Which analytical techniques are best for monitoring the progress of the reaction and characterizing the final product?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective for monitoring the progress of the reaction. For characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are recommended.

Q3: What are the key safety precautions to take during this synthesis?

A3: Methyl vinyl ketone is a toxic and volatile substance and should be handled in a well-ventilated fume hood. The reaction often involves the use of strong bases, which are corrosive and require careful handling. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

ParameterConditionExpected Impact on YieldRationale
Base Strong, non-nucleophilic base (e.g., potassium tert-butoxide)Potentially higherFavors the formation of the thermodynamic enolate, which can lead to the desired product.
Weaker base (e.g., sodium ethoxide)May be lowerCan lead to a mixture of enolates and potentially more side reactions.
Temperature Low to moderate (e.g., 0-50 °C)Generally higherMinimizes the polymerization of methyl vinyl ketone.[2]
High (e.g., > 80 °C)Can be significantly lowerPromotes the polymerization of MVK and other side reactions.[1]
Reaction Time OptimizedHigherSufficient time is needed for the reaction to go to completion.
Too short or too longLowerIncomplete reaction or increased side product formation.
MVK Addition Slow, dropwise additionHigherMaintains a low concentration of MVK, reducing polymerization.[1]
Rapid, bulk additionLowerIncreases the likelihood of MVK polymerization.[1]

Experimental Protocols

Synthesis of this compound via Robinson Annulation

This protocol is a representative method and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Methyl vinyl ketone (freshly distilled)

  • Hydrochloric acid (aqueous solution)

  • Sodium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Michael Addition: Slowly add ethyl acetoacetate to the cooled sodium ethoxide solution with continuous stirring. After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Reaction with MVK: Add freshly distilled methyl vinyl ketone dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Hydrolysis and Decarboxylation: Add an aqueous solution of hydrochloric acid to the reaction mixture and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with an organic solvent. Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Decarboxylation cluster_step4 Step 4: Work-up & Purification A Ethyl Acetoacetate + Sodium Ethoxide in Ethanol B Slow addition of Methyl Vinyl Ketone A->B Stirring at 0-10°C C Acidic Hydrolysis and Heating B->C Stirring at RT, then Reflux D Extraction and Distillation C->D Purification E This compound D->E

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Polymerization of MVK start->cause1 cause2 Side Reactions (e.g., double addition) start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 sol1 Use freshly distilled MVK Slow, dropwise addition cause1->sol1 sol2 Optimize base and temperature cause2->sol2 sol3 Systematic optimization of base, temperature, and reaction time cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Robinson Annulation of 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3,5-Dimethyl-2-cyclohexen-1-one in Robinson annulation reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the Robinson annulation of this compound with methyl vinyl ketone (MVK)?

The expected major product is the thermodynamically favored bicyclic α,β-unsaturated ketone. However, due to the unsymmetrical nature of this compound, the formation of regioisomeric byproducts is possible. The initial deprotonation can occur at two different α-carbons, leading to two different enolates. Subsequent Michael addition and intramolecular aldol (B89426) condensation can result in a mixture of products. The final product distribution is often dependent on the reaction conditions.

Q2: What are the most common side reactions to be aware of?

The most frequently encountered side reactions in a Robinson annulation include:

  • Polymerization of the Michael acceptor: Methyl vinyl ketone (MVK) is prone to polymerization, especially under basic conditions.[1][2] This can significantly reduce the yield of the desired product.

  • Double Michael Addition: The starting ketone can react with two equivalents of the Michael acceptor, leading to a dialkylated byproduct.[1]

  • Formation of regioisomeric annulation products: As mentioned in Q1, the unsymmetrical nature of the starting material can lead to the formation of different constitutional isomers.

  • Incomplete reaction: The reaction may stall at the Michael adduct or the aldol addition product stage without subsequent cyclization or dehydration, especially under mild conditions.[3]

Q3: How can I minimize the formation of byproducts?

Several strategies can be employed to minimize byproduct formation:

  • Control of Reaction Temperature: Lower temperatures generally favor the kinetic product of enolate formation, while higher temperatures favor the thermodynamic product. Careful temperature control can influence the regioselectivity of the initial Michael addition.

  • Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity of enolate formation. Bulky bases may favor deprotonation at the less sterically hindered position.

  • Slow Addition of MVK: Adding the methyl vinyl ketone slowly to the reaction mixture can help to keep its concentration low, thus minimizing polymerization.[1]

  • Use of MVK Precursors: Employing a precursor to MVK, such as a β-chloroketone, can generate the reactive species in situ at a low concentration, thereby reducing polymerization.[2]

  • Two-Step Procedure: Isolating the Michael adduct before proceeding with the intramolecular aldol condensation can often lead to higher yields of the desired product by allowing for optimization of the conditions for each step individually.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired annulated product - Polymerization of methyl vinyl ketone.- Formation of multiple regioisomers.- Incomplete reaction (Michael adduct or aldol addition product is the main product).- Add MVK slowly to the reaction mixture.- Use an MVK precursor.- Optimize reaction temperature and base to favor the desired regioisomer.- Increase reaction time or temperature for the cyclization and dehydration steps.- Consider a two-step procedure where the Michael adduct is isolated first.[3][4]
Complex mixture of products observed by TLC or NMR - Formation of regioisomeric byproducts due to non-selective enolate formation or aldol cyclization.- Carefully analyze the spectral data to identify the structures of the major byproducts.- Modify reaction conditions (temperature, base, solvent) to enhance the selectivity for the desired isomer.- Employ chromatographic techniques for the separation and purification of the desired product.
Starting material remains unreacted - Inactive base.- Insufficient reaction temperature or time.- Use a freshly prepared or properly stored base.- Consider using a stronger base.- Increase the reaction temperature and/or extend the reaction time.

Potential Byproducts Summary

The following table summarizes potential byproducts in the Robinson annulation of this compound. The yields of these byproducts are highly dependent on the specific reaction conditions.

Byproduct Type Structure/Description Reason for Formation Proposed Mitigation Strategy
Regioisomeric Annulation Product Isomer of the desired product resulting from attack at the other α-carbon.Non-selective enolate formation. The methyl groups on the cyclohexenone ring influence the site of deprotonation.Optimize base and reaction temperature to favor the formation of the desired enolate.
Polymer of Michael Acceptor Poly(methyl vinyl ketone).High concentration and reactivity of MVK under basic conditions.[1][2]Slow addition of MVK; use of an MVK precursor.[2]
Double Michael Adduct Starting ketone with two MVK units attached.The initial Michael adduct can be deprotonated again and react with a second molecule of MVK.[1]Use of a stoichiometric amount of the Michael acceptor.
Michael Adduct The 1,5-diketone intermediate.Incomplete reaction; conditions not sufficient for intramolecular aldol condensation.[3]Increase reaction temperature or use a stronger base for the cyclization step.
Aldol Addition Product The bicyclic β-hydroxy ketone.Incomplete dehydration.Increase reaction temperature or add an acid/base catalyst to promote dehydration.

Experimental Protocol (General)

The following is a general procedure for the Robinson annulation. The optimal conditions for the reaction with this compound may need to be determined empirically.

  • Enolate Formation: To a solution of this compound in a suitable solvent (e.g., ethanol, THF), a base (e.g., sodium ethoxide, potassium hydroxide) is added at a controlled temperature (e.g., 0 °C to room temperature).

  • Michael Addition: Methyl vinyl ketone is added dropwise to the solution containing the enolate. The reaction mixture is stirred for a specified period to allow for the formation of the Michael adduct.

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to promote the intramolecular aldol condensation and subsequent dehydration to form the final α,β-unsaturated ketone.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or distillation.[4]

Reaction Pathway Visualization

The following diagrams illustrate the reaction pathways leading to the desired product and potential regioisomeric byproducts.

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products This compound This compound Enolate A (Kinetic) Enolate A (Kinetic) This compound->Enolate A (Kinetic) Base (e.g., LDA) Enolate B (Thermodynamic) Enolate B (Thermodynamic) This compound->Enolate B (Thermodynamic) Base (e.g., NaOEt) Methyl Vinyl Ketone Methyl Vinyl Ketone Michael Adduct A Michael Adduct A Methyl Vinyl Ketone->Michael Adduct A Michael Adduct B Michael Adduct B Methyl Vinyl Ketone->Michael Adduct B Enolate A (Kinetic)->Michael Adduct A Enolate B (Thermodynamic)->Michael Adduct B Regioisomeric Byproduct Regioisomeric Byproduct Michael Adduct A->Regioisomeric Byproduct Aldol Condensation Desired Product Desired Product Michael Adduct B->Desired Product Aldol Condensation

Caption: Reaction workflow showing the formation of kinetic and thermodynamic enolates and their progression to the desired product and a potential regioisomeric byproduct.

G cluster_troubleshooting Troubleshooting Logic Start Robinson Annulation of This compound Low Yield Low Yield Start->Low Yield Complex Mixture Complex Mixture Start->Complex Mixture No Reaction No Reaction Start->No Reaction Check MVK quality Check MVK quality Low Yield->Check MVK quality Polymerization? Optimize Temp/Base Optimize Temp/Base Low Yield->Optimize Temp/Base Side Reactions? Isolate Michael Adduct Isolate Michael Adduct Low Yield->Isolate Michael Adduct Incomplete Reaction? Complex Mixture->Optimize Temp/Base Regioisomers? Purification Strategy Purification Strategy Complex Mixture->Purification Strategy Separation Needed Check Base Activity Check Base Activity No Reaction->Check Base Activity Increase Temp/Time Increase Temp/Time No Reaction->Increase Temp/Time

Caption: A logical workflow for troubleshooting common issues encountered during the Robinson annulation of this compound.

References

Purification of 3,5-Dimethyl-2-cyclohexen-1-one by distillation and chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethyl-2-cyclohexen-1-one by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant for purification?

Understanding the physical properties of this compound is crucial for selecting the appropriate purification method and conditions. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₂O[1]
Molecular Weight124.18 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Boiling Point211-212 °C at 760 mmHg[3][4]
Density0.881 g/mL at 25 °C[3]
Refractive Indexn20/D 1.483[3]
SolubilitySoluble in alcohol; sparingly soluble in water.[2]

Q2: When should I choose distillation over chromatography for purification?

The choice between distillation and chromatography depends on the nature and boiling points of the impurities.

  • Distillation is effective for separating this compound from impurities with significantly different boiling points. Simple distillation can be used if the boiling point difference is large (>25-30 °C), while fractional distillation is necessary for impurities with closer boiling points.[1][5]

  • Chromatography (typically column chromatography) is preferred for removing impurities with boiling points very close to that of the product, as well as non-volatile impurities.[1] It is also highly effective for achieving very high purity (>99%).

Q3: What are the most common impurities I might encounter?

The impurities present will depend on the synthetic route used. A common method for synthesizing this compound is the Robinson annulation, which can lead to specific side products.

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be various ketones and α,β-unsaturated ketones.

  • Michael Adduct: A 1,5-diketone intermediate formed during the Robinson annulation.[3][6]

  • Aldol Addition Product: A β-hydroxy ketone intermediate that may not have fully dehydrated to the final product.[3][6]

  • Polymers: Especially if methyl vinyl ketone is used as a reactant, it can polymerize under the reaction conditions.

Purification Workflow

The general workflow for the purification of this compound from a crude reaction mixture is outlined below.

Caption: Purification workflow for this compound.

Troubleshooting Guides

Distillation Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Product is not distilling at the expected temperature. Incorrect pressure reading; presence of volatile impurities.Calibrate the manometer. If volatile impurities are present, they will distill first. Collect this initial fraction separately.
Bumping or uneven boiling. Lack of boiling chips or stir bar; heating too rapidly.Add new boiling chips or a magnetic stir bar. Heat the distillation flask gradually and evenly.
Product codistills with an impurity. Impurity has a close boiling point.Switch to fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). Alternatively, proceed with the distilled mixture to column chromatography.
Product darkens or decomposes in the distillation pot. Overheating; presence of acid or base catalyst from the reaction.Use vacuum distillation to lower the boiling point. Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of the product from an impurity. Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution (gradually increasing polarity) may be necessary.
Product elutes too quickly (high Rf). Mobile phase is too polar.Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).
Product does not elute from the column. Mobile phase is not polar enough; compound may be unstable on silica (B1680970) gel.Increase the polarity of the mobile phase. If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534).
Streaking or tailing of the product band. Column is overloaded; compound has poor solubility in the mobile phase; compound is acidic or basic.Use a larger column or reduce the amount of sample loaded. Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. For acidic or basic compounds, add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds).

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting poor separation in column chromatography.

TroubleshootingLogic Start Poor Separation in Column Chromatography CheckTLC Review TLC Analysis Start->CheckTLC Rf_Good Rf is optimal (0.2-0.4) CheckTLC->Rf_Good Rf_Bad Rf is too high/low or spots are merged CheckTLC->Rf_Bad CheckLoading Column Overloaded? Rf_Good->CheckLoading AdjustSolvent Adjust Solvent Polarity Rf_Bad->AdjustSolvent ReRunTLC Re-run TLC AdjustSolvent->ReRunTLC ReRunTLC->CheckTLC YesOverload Yes CheckLoading->YesOverload NoOverload No CheckLoading->NoOverload ReduceLoad Reduce Sample Load or Use Larger Column YesOverload->ReduceLoad CheckStreaking Streaking or Tailing? NoOverload->CheckStreaking Success Successful Separation ReduceLoad->Success YesStreaking Yes CheckStreaking->YesStreaking NoStreaking No CheckStreaking->NoStreaking AddModifier Add Modifier to Eluent (e.g., acid or base) YesStreaking->AddModifier ConsiderStationaryPhase Consider Alternative Stationary Phase (e.g., Alumina) NoStreaking->ConsiderStationaryPhase AddModifier->Success ConsiderStationaryPhase->Success

Caption: Troubleshooting logic for column chromatography separation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying crude this compound containing impurities with different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and greased if performing a vacuum distillation.

  • Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect any low-boiling fractions that distill before the expected boiling point of the product.

  • Carefully collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (211-212 °C at atmospheric pressure; will be lower under vacuum).

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fraction using a suitable analytical technique (e.g., GC, NMR).

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to remove impurities that are difficult to separate by distillation.

Materials and Equipment:

  • Partially purified or crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Select the Mobile Phase: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in separate test tubes or flasks.

  • Analyze Fractions:

    • Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Troubleshooting Substituted Cyclohexenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving substituted cyclohexenones. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low conversion rates, encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction to a substituted cyclohexenone is sluggish or resulting in a low yield. What are the common causes and how can I improve the conversion?

A1: Low conversion in Michael additions to substituted cyclohexenones often stems from issues with enolate formation, the reactivity of the Michael acceptor, steric hindrance, or suboptimal reaction conditions.[1]

  • Inefficient Enolate Formation: The base used may not be strong enough to effectively deprotonate the ketone or β-dicarbonyl compound. To address this, consider switching to a more potent base like sodium hydride (NaH) or lithium diisopropylamide (LDA), especially for less acidic ketones.[1] It is also crucial to ensure that all reagents and solvents are anhydrous, as water can quench the enolate.[1]

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reactivity of the enolate. Protic solvents like ethanol (B145695) can protonate the enolate, reducing its effective concentration.[1] It is often preferable to use aprotic solvents such as THF, DMSO, or toluene.[1]

  • Steric Hindrance: Substituents on the cyclohexenone ring, particularly at the 3- and 4-positions, can sterically hinder the approach of the nucleophile.[2] In such cases, increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier.[2] Alternatively, employing a more reactive nucleophile can also improve conversion rates.[2]

  • Polymerization of Michael Acceptor: α,β-unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under basic conditions, which is a frequent cause of low yields.[3] Using a more stable precursor, like the one in the Wichterle reaction (1,3-dichloro-cis-2-butene), can mitigate this issue.[3]

Q2: I am observing a mixture of products in my alkylation of a 2-substituted cyclohexanone (B45756), leading to a low yield of the desired product. What is causing this and how can I improve the selectivity?

A2: The formation of multiple products is a common issue arising from the generation of two different enolates: the kinetic and the thermodynamic enolate. The regioselectivity of the reaction is highly dependent on the reaction conditions.[4]

  • Kinetic vs. Thermodynamic Control:

    • The kinetic enolate is formed faster and is less substituted. Its formation is favored by strong, bulky bases (e.g., LDA) at low temperatures (e.g., -78 °C).[4]

    • The thermodynamic enolate is more stable and more substituted. Its formation is favored by weaker bases (e.g., sodium ethoxide) at higher temperatures, which allows for equilibrium to be established.[4]

To enhance the selectivity towards a single product, carefully control the temperature and choose the appropriate base for your desired outcome.[4]

Q3: My catalyzed reaction is showing low conversion. How do I determine if my catalyst is the problem?

A3: Low conversion in a catalyzed reaction can be due to poor catalyst activity or catalyst poisoning.

  • Poor Catalyst Activity: The choice of catalyst is crucial. For instance, in some hydrogenations, a bifunctional Pd/C-Heteropoly acid catalyst has shown significantly higher conversion than other catalysts under similar conditions.[5] If you suspect low activity, consider screening different catalysts.

  • Catalyst Poisoning: A sharp decrease in the reaction rate after an initial period of good performance often indicates catalyst poisoning.[5]

    • Confirmation: You can analyze your starting materials and solvents for common poisons using techniques like GC-MS. Surface analysis of the used catalyst with methods like X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed species.[5] A control experiment with a fresh batch of purified reactants and a new catalyst sample can also help confirm poisoning.[5]

    • Mitigation: Ensure high purity of all reactants, solvents, and gases.[5]

Data Summary

The following table summarizes the influence of various reaction conditions on the conversion and selectivity of reactions involving substituted cyclohexenones.

Reaction TypeSubstrateVariable ConditionObservationReference
Alkylation2-MethylcyclohexanoneBase: LDA, Temp: -78 °CFavors formation of the kinetic product (2,6-dimethylcyclohexanone).[4]
Alkylation2-MethylcyclohexanoneBase: NaOEt, Temp: 25 °CFavors formation of the thermodynamic product (2,2-dimethylcyclohexanone).[4]
OxidationCyclohexanoneTemperature: 70-80 °COptimal range for oxidation with selenium dioxide. Lower temperatures are too slow, while higher temperatures lead to side products.[6]
OxidationCyclohexaneReaction Time: 2 hoursOptimal time for oxidation to cyclohexanone using a CuCl2/AC catalyst. Longer times can lead to over-oxidation.[7]
Michael AdditionCyclohexenone & NitroalkenesCatalyst: Chiral primary aminesPromotes direct, intermolecular vinylogous Michael addition with high diastereo- and enantioselectivity.[8]

Experimental Protocols

Protocol 1: Screening of Bases for Michael Addition

This protocol outlines a general procedure for screening different bases to optimize the conversion of a Michael addition reaction.

  • Preparation: In separate, flame-dried, round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, add the Michael acceptor (1.0 eq) and the chosen solvent (e.g., anhydrous THF).

  • Enolate Formation: To each flask, add the Michael donor (1.1 eq).

  • Base Addition: Cool the flasks to the appropriate temperature (e.g., 0 °C or -78 °C). Add a different base to each flask (e.g., NaH, LDA, NaOEt) (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reactions at the chosen temperature and monitor the progress by Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Quenching and Work-up: Once the reaction is complete (or after a set time), quench the reactions with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC to determine the conversion and product distribution for each base.

Protocol 2: Optimization of Reaction Temperature

This protocol provides a framework for determining the optimal temperature for a reaction experiencing low conversion due to potential steric hindrance or slow reaction kinetics.

  • Setup: Set up three identical reactions in parallel, each in a round-bottom flask with a magnetic stirrer and condenser.

  • Reagents: To each flask, add the substituted cyclohexenone (1.0 eq), the reactant (1.2 eq), and the chosen solvent.

  • Temperature Control: Place each flask in a temperature-controlled bath set to a different temperature (e.g., room temperature, 50 °C, and 80 °C).

  • Reaction Monitoring: Allow the reactions to stir for a predetermined time (e.g., 24 hours), taking aliquots at regular intervals to monitor the reaction progress by TLC or GC.

  • Work-up and Analysis: After the set time, cool the reactions to room temperature, perform an appropriate work-up, and analyze the conversion and yield for each temperature to identify the optimal condition.

Visual Guides

Troubleshooting_Workflow start Low Conversion Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Catalyst Issues? start->check_catalyst sub_reagents Purify/Replace Reagents check_reagents->sub_reagents temp Optimize Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent base Screen Bases/Acids check_conditions->base poisoning Check for Poisoning check_catalyst->poisoning activity Screen Other Catalysts check_catalyst->activity end Improved Conversion sub_reagents->end temp->end solvent->end base->end poisoning->end activity->end

Caption: A logical workflow for troubleshooting low conversion in cyclohexenone reactions.

Enolate_Formation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone 2-Substituted Cyclohexanone kinetic_conditions Strong, Bulky Base (LDA) Low Temperature (-78 °C) ketone->kinetic_conditions thermo_conditions Weaker Base (NaOEt) Higher Temperature ketone->thermo_conditions kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_conditions->kinetic_enolate Favored kinetic_product Kinetic Product kinetic_enolate->kinetic_product thermo_enolate Thermodynamic Enolate (More Substituted) thermo_conditions->thermo_enolate Favored thermo_product Thermodynamic Product thermo_enolate->thermo_product

Caption: Kinetic versus thermodynamic control in enolate formation.

References

Technical Support Center: Stereoselective Michael Additions to 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in Michael additions to 3,5-dimethyl-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing these critical C-C bond-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in controlling stereoselectivity in Michael additions to this compound?

A1: The primary challenge in achieving high stereoselectivity with this substrate lies in controlling the facial selectivity of the nucleophilic attack on the β-carbon. The two methyl groups at positions 3 and 5 create a specific steric environment that influences the approach of the incoming nucleophile. The C5-methyl group, in particular, can lead to 1,3-allylic strain, which affects the conformation of the cyclohexenone ring and, consequently, the diastereoselectivity of the addition. Achieving high enantioselectivity requires a chiral catalyst or auxiliary that can effectively differentiate between the two prochiral faces of the enone.

Q2: How do the methyl groups at C3 and C5 influence the stereochemical outcome?

A2: The C3-methyl group electronically enriches the double bond, which can slightly decrease reactivity. Sterically, it helps direct the incoming nucleophile. The C5-methyl group is crucial for diastereoselectivity. In the transition state, the cyclohexenone ring adopts a half-chair or twist-boat conformation. The C5-methyl group will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This conformational preference can create a more sterically hindered face of the double bond, leading to preferential attack from the less hindered face. The interplay between the catalyst, nucleophile, and the steric environment created by these methyl groups determines the final diastereomeric ratio.

Q3: What are the most common types of catalysts used for asymmetric Michael additions to this substrate?

A3: Both organocatalysts and metal-based catalysts are employed.

  • Organocatalysts , such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers) and chiral primary or secondary amines (e.g., derived from cinchona alkaloids or 1,2-diphenylethylenediamine), are widely used.[1] They typically activate the enone via the formation of a chiral iminium ion or activate the nucleophile through enamine formation.

  • Metal-based catalysts , often featuring chiral ligands with metals like copper, rhodium, or palladium, can also provide high levels of stereocontrol. These systems activate the enone as a Lewis acid and coordinate the nucleophile to direct its approach.

Q4: Which Michael donors are commonly used with this compound?

A4: A variety of "soft" nucleophiles are suitable Michael donors. These include:

  • Carbon nucleophiles: Stabilized enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone), β-ketoesters, and nitroalkanes (e.g., nitromethane) are common.

  • Heteroatom nucleophiles: Thiols (thia-Michael addition) and amines (aza-Michael addition) are also frequently used.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.)

Potential Causes & Solutions

CauseRecommended Action
Suboptimal Temperature Michael additions are often reversible and thermodynamically controlled. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can enhance diastereoselectivity by favoring the formation of the more stable transition state.
Inappropriate Solvent The solvent can influence the aggregation state of the catalyst and the conformation of the transition state. Screen a range of solvents with varying polarity (e.g., toluene (B28343), THF, CH2Cl2, CH3CN). Non-polar solvents often provide better stereocontrol in organocatalyzed reactions.
Steric Mismatch The steric bulk of the nucleophile and the catalyst can significantly impact diastereoselectivity. If using a bulky nucleophile, consider a catalyst with a smaller steric footprint, and vice-versa. For malonates, switching from diethyl to dimethyl or dibenzyl malonate can alter the steric profile.
Incorrect Catalyst Choice The catalyst may not be providing sufficient facial discrimination for this specific substrate. If using an organocatalyst, consider switching between a proline-based catalyst and a chiral primary/secondary amine. If using a metal catalyst, screen different chiral ligands.
Problem 2: Low Enantioselectivity (Poor e.e.)

Potential Causes & Solutions

CauseRecommended Action
Ineffective Catalyst The chosen chiral catalyst may not be suitable for this compound. Screen a panel of catalysts with different chiral backbones and activating groups (e.g., different diarylprolinol silyl ethers, or different cinchona alkaloid derivatives).
Presence of Water or Protic Impurities Trace amounts of water can interfere with the catalytic cycle, particularly in organocatalyzed reactions, by competing for hydrogen bonding or hydrolyzing intermediates. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N2 or Ar).
Suboptimal Catalyst Loading While higher catalyst loading can increase the reaction rate, it can sometimes lead to the formation of a less-ordered transition state, decreasing enantioselectivity. Try reducing the catalyst loading (e.g., from 20 mol% to 10 mol% or 5 mol%).
Use of an Additive In some organocatalytic systems, the addition of a co-catalyst or an acidic/basic additive can enhance enantioselectivity by promoting the desired catalytic cycle. For example, weak acids like benzoic acid are sometimes used with amine catalysts.[2]
Problem 3: Low or No Yield

Potential Causes & Solutions

CauseRecommended Action
Incorrect Base For reactions requiring a base to generate the nucleophile (e.g., from a malonate), the base may be too weak for efficient deprotonation or too strong, leading to side reactions. For β-dicarbonyl compounds, bases like triethylamine (B128534) or sodium ethoxide are often sufficient. For less acidic donors, a stronger, non-nucleophilic base like LDA may be required.
Poor Nucleophilicity of the Donor The Michael donor may not be reactive enough. Consider using a stronger base to generate a higher concentration of the enolate or switch to a more acidic Michael donor.
Steric Hindrance The methyl groups on the cyclohexenone ring, combined with a bulky nucleophile, can significantly slow down the reaction. Consider using a less sterically hindered nucleophile or increasing the reaction temperature (note that this may negatively impact stereoselectivity).
Decomposition The starting materials or product may be unstable under the reaction conditions. Analyze the crude reaction mixture for degradation products. Consider milder conditions (lower temperature, weaker base/acid).

Experimental Protocols & Data

While specific data for this compound is limited in the literature, the following protocols for closely related substituted cyclohexenones provide a strong starting point for optimization.

Protocol 1: Organocatalytic Michael Addition of a Malonate to a Substituted Cyclohexenone

This protocol is adapted from procedures for similar cyclic enones and serves as a general method.

  • Catalyst Preparation: To a flame-dried vial under an inert atmosphere (N2), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether or a cinchona-derived amine, 10-20 mol%).

  • Reaction Setup: Add the solvent (e.g., toluene or CH2Cl2, to make a 0.1 M solution with respect to the enone).

  • Addition of Reactants: Add this compound (1.0 equiv.) to the solution, followed by the malonate derivative (e.g., diethyl malonate, 1.5-2.0 equiv.).

  • Initiation (if necessary): If the catalyst requires an acid or base co-catalyst, add it at this stage (e.g., benzoic acid, 20 mol%).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction (e.g., with saturated aq. NH4Cl), extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Michael Additions to Substituted Cyclohexenones (Analogues)

The following table summarizes results for Michael additions to substituted cyclohexenones, which can be used to guide catalyst and condition selection for this compound.

EnoneNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.e.e. (%)
2-Cyclohexen-1-oneDiethyl Malonate(S)-Proline (5) / [bmim]PF6Ionic LiquidRT2041-~0
2-Cyclohexen-1-oneNitromethaneTakemoto's thiourea (B124793) (10)TolueneRT2485-90
Substituted CyclohexenonePotassium Trifluoroborate3,3'-perfluorotoluyl-BINOL (10)Toluene502176-97
α,β-Unsaturated AldehydePhosphoraneChiral secondary amine (10)CH2Cl2-101295>50:199

*Data is illustrative and sourced from analogous systems.[3][4][5][6] d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Visualizations

General Reaction Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Outcome This compound This compound Formation of Activated Intermediate Formation of Activated Intermediate This compound->Formation of Activated Intermediate Activation Nucleophile (e.g., Malonate) Nucleophile (e.g., Malonate) Stereoselective Michael Addition Stereoselective Michael Addition Nucleophile (e.g., Malonate)->Stereoselective Michael Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Formation of Activated Intermediate Formation of Activated Intermediate->Stereoselective Michael Addition Nucleophilic Attack Diastereomeric/Enantiomeric Products Diastereomeric/Enantiomeric Products Stereoselective Michael Addition->Diastereomeric/Enantiomeric Products Protonation

Caption: General workflow of a catalyzed Michael addition.

Stereochemical Model for Diastereoselectivity

G cluster_0 Transition States cluster_1 Products TS_A Transition State A (Less Hindered Attack) Lower Energy Major Major Diastereomer TS_A->Major Favored Pathway TS_B Transition State B (More Hindered Attack) Higher Energy Minor Minor Diastereomer TS_B->Minor Disfavored Pathway Enone-Catalyst Complex Enone-Catalyst Complex Enone-Catalyst Complex->TS_A  Nucleophile Enone-Catalyst Complex->TS_B  Nucleophile

Caption: Energy difference in transition states leads to diastereoselectivity.

Troubleshooting Logic

G Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckStereo Poor Stereoselectivity? AdjustTemp Adjust Temperature (Lower for selectivity) CheckStereo->AdjustTemp Yes End Optimized Result CheckStereo->End No (Stereo OK) CheckYield->CheckStereo No (Yield OK) CheckBase Optimize Base (Strength/Amount) CheckYield->CheckBase Yes ChangeSolvent Screen Solvents AdjustTemp->ChangeSolvent ChangeCatalyst Screen Catalysts/ Ligands ChangeSolvent->ChangeCatalyst ChangeCatalyst->Start Re-run CheckNucleophile Modify Nucleophile (Sterics/Acidity) CheckBase->CheckNucleophile CheckConditions Check for Decomposition (Milder Conditions) CheckNucleophile->CheckConditions CheckConditions->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

Side reactions of 3,5-Dimethyl-2-cyclohexen-1-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-2-cyclohexen-1-one. It addresses common side reactions and challenges encountered during experiments under acidic or basic conditions.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during reactions involving this compound.

Issue 1: Low Yield of Desired Product Under Acidic Conditions and Formation of Aromatic Byproducts

Question: I am attempting an acid-catalyzed reaction with this compound, but I am observing a low yield of my target molecule and the formation of an unexpected aromatic compound. What could be the cause?

Answer: A likely cause is an acid-catalyzed side reaction known as the Dienone-Phenol Rearrangement.[1][2][3] In this rearrangement, a 4,4-disubstituted cyclohexadienone can rearrange to a more stable 3,4-disubstituted phenol (B47542) in the presence of acid. While this compound is not a dienone, under strongly acidic conditions, protonation of the carbonyl oxygen can lead to a carbocation intermediate that may undergo rearrangement to form a phenolic compound.[3][4]

Troubleshooting Steps:

  • Reduce Acid Strength and Concentration: Use the mildest acidic conditions possible to achieve the desired transformation. A less concentrated acid or a weaker acid may prevent the rearrangement.

  • Control Reaction Temperature: The Dienone-Phenol rearrangement is often promoted by higher temperatures. Running the reaction at a lower temperature may suppress the formation of the phenolic byproduct.

  • Use a Protic Solvent: If the reaction allows, using a protic solvent can help to stabilize intermediates and may disfavor the rearrangement pathway.

  • Protecting Group Strategy: If the carbonyl group is not directly involved in the desired reaction, consider protecting it as a ketal. Ketal formation requires acidic conditions, but the resulting protected compound should be stable to the rearrangement. Subsequent deprotection will yield the desired product.

Issue 2: Formation of High Molecular Weight Byproducts Under Basic Conditions

Question: When running a base-catalyzed reaction with this compound, I am observing a significant amount of a thick, high-molecular-weight oil that is difficult to characterize. What is this side product and how can I avoid it?

Answer: The formation of high molecular weight byproducts under basic conditions is likely due to self-condensation reactions.[5][6] The enolate of this compound can act as a nucleophile and attack another molecule of the ketone in a Michael-type or aldol-type addition, leading to dimers, trimers, and eventually polymers.[5][6]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the purpose of the base is simply to deprotonate another reagent, consider using a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Control Stoichiometry and Addition Rate: Add the base slowly to the reaction mixture to maintain a low concentration of the enolate at any given time. If another electrophile is involved in the reaction, ensure it is present in a stoichiometric or slight excess amount to compete with the self-condensation.

  • Lower the Reaction Temperature: Condensation reactions often have a higher activation energy than the desired reaction. Running the experiment at a lower temperature can significantly reduce the rate of self-condensation.

  • Use a Protic Solvent: In some cases, a protic solvent can protonate the enolate intermediate, reducing its concentration and thus minimizing self-condensation. However, this is not suitable for all reaction types.

Issue 3: Poor Regioselectivity in Enolate Formation

Question: I am trying to form a specific enolate of this compound for an alkylation reaction, but I am getting a mixture of products. How can I control the regioselectivity?

Answer: this compound has two potential sites for deprotonation: the α-carbon (C6) and the γ-carbon (C4). The formation of either the kinetic or thermodynamic enolate is dependent on the reaction conditions.

  • Kinetic Enolate: Formed by removing the more accessible proton at the α-position.

  • Thermodynamic Enolate: The more stable enolate, which is a dienolate in this case, is formed by removing a proton from the γ-position.

Troubleshooting Steps:

  • For the Kinetic Enolate (α-deprotonation):

    • Base: Use a strong, sterically hindered base like LDA.

    • Temperature: Perform the deprotonation at a low temperature (e.g., -78 °C).

    • Solvent: Use an aprotic solvent like tetrahydrofuran (B95107) (THF).

  • For the Thermodynamic Enolate (γ-deprotonation):

    • Base: Use a smaller, less hindered base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

    • Temperature: Allow the reaction to warm to room temperature to permit equilibration to the more stable enolate.

Frequently Asked Questions (FAQs)

Q1: What are the expected side reactions of this compound in a Michael addition reaction?

A1: Besides the desired 1,4-conjugate addition, several side reactions can occur:

  • 1,2-Addition: "Hard" nucleophiles like Grignard reagents may preferentially attack the carbonyl carbon. To favor 1,4-addition, use "soft" nucleophiles like organocuprates (Gilman reagents) or stabilized enolates.

  • Self-Condensation: As detailed in Issue 2, the enolate of this compound can react with itself.

  • Polymerization: The enolate formed after the initial Michael addition can add to another molecule of the starting enone, leading to polymerization. This can be minimized by using a protic solvent or quenching the enolate as it is formed.

Q2: Can this compound undergo a Robinson annulation reaction? What are the potential pitfalls?

A2: Yes, as an α,β-unsaturated ketone, it is a suitable substrate for the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[7][8][9][10] Potential pitfalls include:

  • Competing Self-Condensation: The starting ketone can undergo self-condensation if the conditions are not carefully controlled.

  • Incorrect Regioselectivity of Aldol Condensation: The intermediate diketone may have multiple possible enolates, leading to different ring-closing products. The desired regioselectivity is often favored by thermodynamic control.

  • Dehydration Issues: The final step of the Robinson annulation is the dehydration of the aldol adduct. In some cases, this step may require harsh conditions, which can lead to other side reactions.

Q3: How do the methyl groups on this compound influence its reactivity compared to cyclohexenone?

A3: The two methyl groups have a significant impact:

  • Electronic Effect: The methyl group at C3 is electron-donating, which can slightly reduce the electrophilicity of the β-carbon, potentially slowing down the rate of Michael additions compared to unsubstituted cyclohexenone.

  • Steric Hindrance: The methyl group at C5 can introduce steric hindrance, which may influence the approach of bulky nucleophiles.

  • Enolate Formation: The methyl group at C5 affects the acidity of the neighboring protons and can influence the regioselectivity of enolate formation.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the side reactions of this compound. The following table provides a qualitative summary of potential side reactions and conditions that favor them.

ConditionPotential Side ReactionFactors Favoring Side ReactionMitigation Strategies
Acidic Dienone-Phenol RearrangementStrong acids, high temperaturesUse milder acids, lower temperatures, protect carbonyl group
Isomerization of double bondStrong acidsUse milder acids, shorter reaction times
Basic Self-Condensation (Dimerization, Polymerization)Strong bases, high concentration, high temperaturesUse non-nucleophilic bases, slow addition, low temperatures
1,2-Addition (in Michael reactions)"Hard" nucleophiles (e.g., Grignard reagents)Use "soft" nucleophiles (e.g., organocuprates)
Competing Enolate FormationsInappropriate choice of base and temperatureUse kinetic or thermodynamic control conditions as needed

Experimental Protocols

Protocol 1: Minimizing Self-Condensation in a Base-Catalyzed Alkylation

This protocol is designed to favor the alkylation of a nucleophile in the presence of this compound while minimizing its self-condensation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile to be alkylated and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) in THF dropwise to the stirred solution. Stir for 30 minutes at -78 °C.

  • Addition of Electrophile: Slowly add a solution of this compound (1.0 equivalent) in THF to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions_Acidic Start This compound + Strong Acid (H+) Protonation Protonated Carbonyl Start->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Rearrangement Dienone-Phenol Rearrangement Carbocation->Rearrangement High Temp. Desired_Acid Desired Acid-Catalyzed Reaction Product Carbocation->Desired_Acid Controlled Conditions Phenol Substituted Phenol (Side Product) Rearrangement->Phenol

Caption: Acid-catalyzed side reaction pathway of this compound.

Side_Reactions_Basic Start This compound + Base Enolate Enolate Formation Start->Enolate Self_Condensation Self-Condensation (Michael or Aldol) Enolate->Self_Condensation High Concentration Desired_Base Desired Base-Catalyzed Reaction Product Enolate->Desired_Base + Electrophile Dimer Dimer/Polymer (Side Product) Self_Condensation->Dimer Nucleophile External Nucleophile Nucleophile->Desired_Base

Caption: Base-catalyzed side reaction pathway of this compound.

Troubleshooting_Flowchart Start Experiment with This compound Check_Conditions Acidic or Basic Conditions? Start->Check_Conditions Acid_Issue Low Yield / Aromatic Byproduct? Check_Conditions->Acid_Issue Acidic Base_Issue High MW Byproducts? Check_Conditions->Base_Issue Basic Acid_Solution Suspect Dienone-Phenol Rearrangement - Lower Temp - Use Milder Acid Acid_Issue->Acid_Solution Yes Success Improved Yield Acid_Issue->Success No Base_Solution Suspect Self-Condensation - Lower Temp - Slow Addition - Use Hindered Base Base_Issue->Base_Solution Yes Base_Issue->Success No Acid_Solution->Success Base_Solution->Success

Caption: Troubleshooting workflow for common side reactions.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for enone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of reaction conditions such as temperature, solvent, and catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in enone reactions?

A1: Low yields in enone reactions can stem from several factors. Key among them are suboptimal reaction temperature, inappropriate solvent choice, inactive or poisoned catalysts, and the presence of impurities in starting materials or reagents.[1][2] For instance, in Robinson annulations, the use of methyl vinyl ketone that has polymerized upon storage can lead to lower yields.[1] It is also crucial to ensure an inert atmosphere for reactions involving air- or moisture-sensitive catalysts and reagents.[2]

Q2: How does temperature affect the selectivity of enone reactions?

A2: Temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product or the pathway with a lower activation energy.[3] Conversely, higher temperatures might be necessary to achieve a reasonable reaction rate but can sometimes lead to the formation of undesired side products or decomposition.[1][4] In some enzymatic reductions of enones, decreasing the temperature has been shown to substantially increase enantioselectivity.[5]

Q3: What is the role of the solvent in optimizing enone reactions?

A3: The solvent plays a multifaceted role in enone reactions. It can influence catalyst activity and stability, the solubility of reagents, and the reaction pathway.[6][7] For example, in reactions involving enolates, aprotic solvents are often preferred to avoid protonation of the enolate intermediate.[8] The choice between a polar protic, polar aprotic, or non-polar solvent can significantly impact the reaction's efficiency and selectivity.

Q4: How do I choose the right catalyst for my enone reaction?

A4: Catalyst selection is highly dependent on the specific transformation. For conjugate additions, copper-based catalysts are common.[3] Palladium catalysts are frequently used for cross-coupling reactions like the Heck reaction.[9] For asymmetric reactions, chiral ligands are essential to induce stereoselectivity.[10][11] The choice of ligand can be as critical as the choice of the metal center, influencing both reactivity and selectivity.

Q5: What are common side products in enone reactions and how can they be minimized?

A5: Common side products include products of 1,2-addition instead of the desired 1,4-conjugate addition, self-condensation of the enolate, and polymerization of the enone.[12] Minimizing these side reactions often involves careful control of reaction conditions. For example, using a sterically hindered base can favor the formation of the kinetic enolate and reduce self-condensation.[13] To avoid 1,2-addition, "softer" nucleophiles are generally preferred for conjugate addition.[14]

Troubleshooting Guides

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been stored correctly and is not expired. For air-sensitive catalysts, use Schlenk techniques or a glovebox. Consider trying a different catalyst or ligand system.[1]
Impure Reagents or Solvents Purify starting materials and ensure solvents are anhydrous and degassed, as water and oxygen can deactivate many catalysts.[1][2]
Suboptimal Temperature Systematically vary the reaction temperature. A lower temperature may be required for selectivity, while a higher temperature might be needed for conversion.[1]
Incorrect Solvent The solvent can significantly impact catalyst activity. Perform a solvent screen with a range of polar and non-polar, protic and aprotic solvents.[6][7]
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion.[1]
Problem: Poor Selectivity (e.g., mixture of isomers, 1,2- vs. 1,4-addition)
Possible Cause Suggested Solution
Incorrect Temperature Lowering the reaction temperature often improves selectivity by favoring the thermodynamically or kinetically preferred product.[3]
Inappropriate Catalyst/Ligand For asymmetric reactions, screen a variety of chiral ligands. The ligand can have a profound effect on stereoselectivity.[10][11] For 1,4-addition, consider using organocuprates (Gilman reagents), which are known to favor conjugate addition.[12]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state and thus the selectivity. Experiment with different solvents.[6][7]
Steric Hindrance Bulky substituents on the enone or the nucleophile can influence the facial selectivity of the attack.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Michael Addition Reaction
EntrySolventYield (%)
1Toluene95
2Dichloromethane (B109758)88
3Tetrahydrofuran (THF)82
4Acetonitrile75
5Ethanol (B145695)60
6Water<10

Note: This table is a representative example based on general principles and may not reflect the results of a specific reaction.

Table 2: Influence of Temperature on Enantioselectivity in an Asymmetric Conjugate Addition
EntryTemperature (°C)Enantiomeric Excess (ee, %)
12585
2092
3-2097
4-40>99
5-78>99

Note: This table illustrates a common trend observed in asymmetric catalysis and specific results will vary.

Table 3: Effect of Catalyst Loading on the Yield of an Enone Hydrogenation
EntryCatalyst Loading (mol%)Yield (%)
10.565
21.088
32.095
45.096

Note: This table shows a general trend; optimal catalyst loading needs to be determined empirically for each reaction.

Experimental Protocols

Protocol 1: Michael Addition of a Thiol to an Enone

This protocol describes the conjugate addition of a thiol to an α,β-unsaturated ketone.

Materials:

  • α,β-unsaturated ketone (1.0 mmol)

  • Thiol (1.2 mmol)

  • Triethylamine (B128534) (0.1 mmol, 10 mol%)

  • Dichloromethane (10 mL)

Procedure:

  • To a stirred solution of the α,β-unsaturated ketone in dichloromethane (10 mL) at room temperature, add the thiol.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-thio-ketone.

Protocol 2: Robinson Annulation

This protocol describes the formation of a cyclohexenone ring system from a ketone and methyl vinyl ketone.[15]

Materials:

  • Ketone (1.0 mmol)

  • Methyl vinyl ketone (1.2 mmol)

  • Sodium ethoxide (0.2 mmol, 20 mol%)

  • Ethanol (15 mL)

Procedure:

  • In a round-bottom flask, dissolve the ketone in ethanol.

  • Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to form the enolate.

  • Cool the mixture in an ice bath and add methyl vinyl ketone dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the annulated product.[16][17]

Visualizations

Experimental_Workflow_for_Enone_Reaction_Optimization cluster_prep Preparation cluster_exec Execution & Analysis cluster_opt Optimization Loop start Define Reaction (Enone, Nucleophile, Product) reagents Select Initial Conditions (Solvent, Catalyst, Temp.) start->reagents setup Reaction Setup (Inert atmosphere, Dry glassware) reagents->setup run Run Reaction & Monitor (TLC, GC/MS) setup->run workup Workup & Purification run->workup analysis Analyze Results (Yield, Selectivity) workup->analysis optimize Results Optimal? analysis->optimize optimize->reagents No (Adjust Conditions) end Final Protocol optimize->end Yes

Caption: A general workflow for optimizing enone reaction conditions.

Troubleshooting_Low_Yield_in_Enone_Reactions start Low Yield Observed check_reagents Check Reagent/Solvent Purity and Catalyst Activity start->check_reagents reagents_ok Reagents/Catalyst OK? check_reagents->reagents_ok check_conditions Vary Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes solution_reagents Purify Reagents/Solvents, Use Fresh Catalyst reagents_ok->solution_reagents No conditions_ok Improvement? check_conditions->conditions_ok change_catalyst Screen Different Catalysts/Ligands conditions_ok->change_catalyst No solution_conditions Adopt Optimal Temperature/Time conditions_ok->solution_conditions Yes catalyst_ok Improvement? change_catalyst->catalyst_ok change_solvent Screen Different Solvents catalyst_ok->change_solvent No solution_catalyst Adopt Optimal Catalyst System catalyst_ok->solution_catalyst Yes revisit Re-evaluate Reaction Strategy change_solvent->revisit

Caption: A troubleshooting guide for addressing low yields in enone reactions.

References

Preventing polymerization of α,β-unsaturated ketones during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α,β-unsaturated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during synthesis.

Troubleshooting Guides

Problem 1: The reaction mixture has turned into a solid mass or a highly viscous oil.

This is a clear indication of runaway polymerization. The α,β-unsaturated ketone monomers have reacted with each other to form a high-molecular-weight polymer.

Possible Causes and Solutions:

CauseSolution
High Reaction Temperature Lower the reaction temperature. If refluxing, consider a lower boiling point solvent. For distillations, use reduced pressure to lower the boiling point.
Presence of Radical Initiators Use freshly distilled, peroxide-free solvents and high-purity reagents. Ensure all glassware is meticulously cleaned to remove any contaminants that could initiate polymerization.
Extended Reaction Time Monitor the reaction progress closely using techniques like TLC or GC. Work up the reaction as soon as the starting material is consumed to minimize the product's exposure to polymerization-conducive conditions.[1]
Exposure to UV Light Protect the reaction from light by covering the flask with aluminum foil. This is particularly important for light-sensitive compounds.[1]
Insufficient or Ineffective Inhibitor Add a suitable radical inhibitor at an appropriate concentration at the beginning of the reaction or before purification. For highly reactive ketones or high-temperature processes, consider increasing the inhibitor concentration.
Problem 2: Low yield of the desired α,β-unsaturated ketone, with significant side products.

This can be due to partial polymerization or competing side reactions, such as Michael addition.

Possible Causes and Solutions:

CauseSolution
Oligomer Formation Implement the solutions from Problem 1. Even low levels of polymerization can trap the desired product within the polymer matrix, reducing the isolated yield.
Michael Addition Side Reaction If an enolate is being used, a highly stabilized enolate is less likely to act as a Michael donor.[2][3] Consider using a less reactive base or protecting the enolate. Steric hindrance around the β-carbon of the Michael acceptor can also disfavor this side reaction.
Inefficient Dehydration (in Aldol Condensation) Ensure complete dehydration of the intermediate β-hydroxy ketone. This can sometimes be promoted by adjusting the concentration of the acid or base catalyst or by increasing the temperature at the final stage of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of polymerization in α,β-unsaturated ketones?

A1: The polymerization of α,β-unsaturated ketones is primarily a free-radical chain reaction.[1] The conjugated system of the carbon-carbon double bond and the carbonyl group makes the molecule susceptible to attack by radicals. This process consists of three main stages: initiation (formation of a radical), propagation (the radical chain grows by adding monomer units), and termination (two radicals combine to form a stable polymer).[4][5]

Q2: What are the most common radical inhibitors to use, and at what concentration?

A2: Phenolic compounds are common radical inhibitors because they can donate a hydrogen atom to a growing polymer radical, creating a stable, non-reactive radical that terminates the chain reaction.[1][6] Butylated hydroxytoluene (BHT) and hydroquinone (B1673460) are frequently used. Typical concentrations range from 100 to 1000 ppm.

Q3: How do I choose between BHT and hydroquinone?

A3: Both are effective, but their performance can depend on the specific ketone and reaction conditions. BHT is often preferred for its better solubility in organic solvents. Hydroquinone is also highly effective and is commonly used for storing reactive monomers like methyl vinyl ketone.[7] It's advisable to consult literature for the specific α,β-unsaturated ketone being synthesized or to perform small-scale screening experiments to determine the optimal inhibitor and concentration.

Q4: Can I add an inhibitor during purification?

A4: Yes, it is highly recommended to add an inhibitor before any purification step that involves heating, such as distillation. The inhibitor will help prevent polymerization at elevated temperatures. It is also standard practice to store purified α,β-unsaturated ketones with a small amount of inhibitor.[7]

Q5: My Wittig reaction to form an α,β-unsaturated ketone is giving low yields and a lot of polymer. What can I do?

A5: While the Wittig reaction is a powerful tool, the conditions can sometimes promote polymerization of the product. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation. Use the mildest possible base and the lowest effective temperature for the ylide generation and subsequent reaction. Monitor the reaction closely and work it up promptly upon completion. Adding a radical inhibitor to the reaction mixture can also be beneficial, provided it doesn't interfere with the desired reaction.

Data Presentation

Table 1: Common Radical Inhibitors for α,β-Unsaturated Ketone Synthesis

InhibitorChemical StructureTypical Concentration (ppm)Mechanism of ActionNotes
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol100 - 1000Hydrogen atom transfer to terminate radical chains.[6]Good solubility in organic solvents.
Hydroquinone Benzene-1,4-diol100 - 500Hydrogen atom transfer, can be oxidized to quinone which may also act as an inhibitor.[6]Commonly used for storing highly reactive monomers.[7]
Phenothiazine C₁₂H₉NS50 - 500Acts as a radical trap.Effective at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one via Aldol Condensation

This protocol describes a base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-methoxybenzaldehyde in 25 mL of 95% ethanol.

  • Addition of Ketone: To this solution, add 10 mL of acetone.

  • Base Addition: While stirring at room temperature, slowly add a solution of 2.5 g of NaOH in 25 mL of water.

  • Reaction: Continue stirring at room temperature for 30 minutes. A precipitate should form.

  • Inhibitor Addition: Add 10 mg of BHT (approx. 200 ppm based on theoretical yield) to the reaction mixture.

  • Isolation: Cool the mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with cold water until the filtrate is neutral to litmus (B1172312) paper.

  • Drying and Storage: Air-dry the product. For long-term storage, keep the product in a dark, cool place with a small amount of BHT.

Protocol 2: Synthesis of an α,β-Unsaturated Ketone via the Wittig Reaction (General Procedure)

This protocol provides a general framework for the synthesis of an α,β-unsaturated ketone using a stabilized ylide.

Materials and Reagents:

  • Aldehyde

  • (Triphenylphosphoranylidene)acetone (or other suitable keto-ylide)

  • Anhydrous toluene (B28343)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aldehyde (1.0 eq) and (triphenylphosphoranylidene)acetone (1.1 eq).

  • Inhibitor and Solvent Addition: Add BHT (100-200 ppm based on the theoretical yield of the product) to the flask. Add anhydrous toluene via a syringe.

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Once the aldehyde is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel. It is advisable to add a small amount of BHT to the fractions containing the product to prevent polymerization on the column.

  • Storage: After evaporating the solvent from the purified fractions, store the final product with a small amount of BHT in a dark, cool place.

Visualizations

Mechanism of Free-Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator R Radical (R•) I->R Heat/Light M Monomer RM R-M• M->RM R• + M RMn R-(M)n-M• RM->RMn + n(M) Mn Monomer P Stable Polymer RMn->P Radical Combination

Caption: The three stages of free-radical polymerization.

Action of a Phenolic Inhibitor

G cluster_inhibition Inhibition of Polymerization PR Propagating Radical (R-(M)n-M•) TP Terminated Polymer (R-(M)n-M-H) PR->TP + In-H InR Stable Inhibitor Radical (In•) PR->InR InH Phenolic Inhibitor (In-H)

Caption: A phenolic inhibitor terminates a growing polymer chain.

General Experimental Workflow for Synthesis and Prevention of Polymerization

G start Start: Reagents & Solvents reaction Synthesis Reaction (e.g., Aldol, Wittig) start->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification storage Product Storage purification->storage end End: Purified Product storage->end a1 Add Inhibitor a1->reaction a2 Control Temperature a2->reaction a3 Protect from Light a3->reaction a4 Monitor Reaction Time a4->reaction a5 Add Inhibitor a5->purification a6 Add Inhibitor a6->storage

Caption: Key steps for preventing polymerization during synthesis.

References

Identification and characterization of impurities in 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-2-cyclohexen-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in a sample of this compound?

A1: Impurities in this compound typically arise from its synthesis, which is often a Robinson annulation reaction. The most common impurities include:

  • Unreacted Starting Materials: Such as a ketone precursor (e.g., ethyl acetoacetate (B1235776) after decarboxylation) and methyl vinyl ketone.

  • Michael Adduct Intermediate: The product of the initial conjugate addition between the enolate of the ketone and methyl vinyl ketone.

  • Aldol (B89426) Addition Intermediate: A β-hydroxy ketone formed from the intramolecular aldol condensation of the Michael adduct.

  • Self-Condensation Products: Byproducts resulting from the self-reaction of the starting ketone.

  • Polymerized Methyl Vinyl Ketone: Methyl vinyl ketone can polymerize under the reaction conditions.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating and quantifying the components. For structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight and fragmentation information, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural insights.

Q3: What are the expected NMR chemical shifts for the key protons in this compound?

A3: The 1H NMR spectrum of this compound will show characteristic signals for the methyl groups and the protons on the cyclohexene (B86901) ring. While exact shifts can vary with the solvent, typical approximate chemical shifts are:

  • Vinyl Proton: ~5.8-6.0 ppm (singlet)

  • Allylic Protons: ~2.1-2.4 ppm (multiplets)

  • Methyl Group on the Double Bond: ~1.9-2.0 ppm (singlet)

  • Methyl Group at C5: ~1.0-1.1 ppm (doublet)

  • Methine Proton at C5: ~2.2-2.4 ppm (multiplet)

Troubleshooting Guides

HPLC Analysis

Q4: I am seeing significant peak tailing for the main compound in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a ketone like this compound, this can be due to interactions with residual silanol (B1196071) groups on a silica-based column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.

  • Use of an End-Capped Column: Employ a column that is thoroughly end-capped to minimize the number of accessible free silanol groups.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

  • Check for Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Flush the column with a strong solvent or replace the guard column.

Q5: I am observing ghost peaks in my HPLC chromatogram. What are they and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample. They can originate from various sources.

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (mobile phase only) to confirm that the ghost peaks are not coming from the sample itself.

  • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and additives. Contaminants in the water or organic solvents are a common source of ghost peaks, especially in gradient elution.

  • System Contamination: Clean the injector, tubing, and detector flow cell to remove any residues from previous analyses.

  • Carryover: If the ghost peak appears at the retention time of a previously injected analyte, it is likely due to carryover from the autosampler. Implement a needle wash step with a strong solvent between injections.

GC-MS Analysis

Q6: My GC-MS analysis is showing poor resolution between the main peak and an impurity. How can I improve the separation?

A6: Poor resolution in GC-MS can be addressed by optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Temperature Program Optimization: Modify the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting compounds.

  • Use of a Different Column: If optimizing the temperature program is insufficient, consider using a column with a different stationary phase polarity or a longer column for increased efficiency.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best separation efficiency.

Q7: I am not seeing a clear molecular ion peak for my compound in the mass spectrum. Why is that and what can I do?

A7: The absence of a clear molecular ion peak is common for some compounds under electron ionization (EI) conditions, as the molecular ion can be unstable and readily fragment.

Troubleshooting Steps:

  • Lower Ionization Energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to 20 eV) can sometimes increase the abundance of the molecular ion.

  • Chemical Ionization (CI): Use a softer ionization technique like chemical ionization. CI typically produces a strong protonated molecule ([M+H]+) peak with less fragmentation, making it easier to determine the molecular weight.

  • Analyze Fragmentation Patterns: Even without a prominent molecular ion, the fragmentation pattern can provide valuable structural information for identification when compared to library spectra or predicted fragmentation pathways.

Data Presentation

Table 1: Summary of Potential Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Potential Identification Notes
Ethyl 2-(3-oxobutyl)-3-oxobutanoate (Michael Adduct)C10H16O5216.23Intermediate in the Robinson annulation.
Ethyl 1-hydroxy-2,4-dimethyl-6-oxocyclohexane-1-carboxylate (Aldol Adduct)C11H18O4214.26Cyclic intermediate before dehydration.
This compound DimerC16H24O2248.36Result of self-condensation side reaction.
Unreacted Ketone (from starting material)VariesVariesDepends on the specific synthesis route.
Poly(methyl vinyl ketone)(C4H6O)nVariesPolymerization byproduct.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Robinson_Annulation_Workflow Start Starting Materials (Ketone + Methyl Vinyl Ketone) Michael_Addition Michael Addition Start->Michael_Addition Michael_Adduct Michael Adduct (1,5-Diketone) Michael_Addition->Michael_Adduct Side_Reaction Side Reactions (e.g., Polymerization) Michael_Addition->Side_Reaction Aldol_Condensation Intramolecular Aldol Condensation Michael_Adduct->Aldol_Condensation Aldol_Adduct Aldol Adduct (β-Hydroxy Ketone) Aldol_Condensation->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Synthetic pathway for this compound.

Impurity_Identification_Workflow Sample Crude Sample of This compound HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC GCMS GC-MS Analysis (Molecular Weight & Fragmentation) Sample->GCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Pure_Compound Pure Compound Data_Analysis->Pure_Compound Impurity_Profile Impurity Profile Data_Analysis->Impurity_Profile

Caption: Workflow for impurity identification and characterization.

Technical Support Center: Synthesis of 2,3-dimethylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylcyclohex-2-en-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2,3-dimethylcyclohex-2-en-1-one?

A1: The most prevalent method for synthesizing 2,3-dimethylcyclohex-2-en-1-one is the Robinson annulation.[1][2] This reaction involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[1][2] A key variation to control regioselectivity is the Stork enamine synthesis, where an enamine intermediate is used.[3][4]

Q2: What are the typical starting materials for the synthesis of 2,3-dimethylcyclohex-2-en-1-one via Robinson annulation?

A2: The common starting materials are 2-butanone (B6335102) (an unsymmetrical ketone) and methyl vinyl ketone (MVK).

Q3: What is the primary challenge when using an unsymmetrical ketone like 2-butanone?

A3: The main challenge is controlling regioselectivity. 2-butanone can form two different enolates: a kinetic enolate (less substituted) and a thermodynamic enolate (more substituted).[5] This can lead to a mixture of products. To obtain 2,3-dimethylcyclohex-2-en-1-one, the reaction needs to proceed through the more stable thermodynamic enolate.[5][6]

Q4: How can I favor the formation of the desired thermodynamic enolate?

A4: Thermodynamic enolate formation is favored by using a less sterically hindered base in a protic solvent at room temperature or higher. These conditions allow for equilibration between the kinetic and thermodynamic enolates, leading to the more stable product.[5]

Q5: What are the common side reactions, and how can they be minimized?

A5: A significant side reaction is the polymerization of methyl vinyl ketone (MVK).[7][8] This can be mitigated by using a precursor to MVK, such as a β-chloroketone, which generates the MVK in situ at a low concentration.[8] Intermolecular aldol reactions can also occur, especially at high concentrations of reactants.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion. 2. Suboptimal Catalyst Concentration: Incorrect amount of acid or base catalyst. 3. Presence of Water: Water can interfere with base-catalyzed reactions by quenching the enolate. 4. Reaction Reversibility: The aldol condensation step can be reversible.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress by TLC or GC. 2. Optimize Catalyst Amount: Titrate the catalyst concentration to find the optimal loading. 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents, particularly for base-catalyzed reactions. 4. Product Removal: If feasible, remove the product as it forms to drive the equilibrium forward.
Formation of Multiple Products (Isomers) 1. Lack of Regiocontrol: Formation of both kinetic and thermodynamic enolates from 2-butanone.1. Adjust Reaction Conditions: To favor the thermodynamic product (2,3-dimethylcyclohex-2-en-1-one), use a non-bulky base (e.g., sodium ethoxide) in a protic solvent (e.g., ethanol) at room temperature or slightly elevated temperatures. 2. Consider Stork Enamine Synthesis: For better regiocontrol, consider the Stork enamine pathway, though careful selection of conditions is still needed to favor the desired isomer.
Significant Polymerization of MVK 1. High Concentration of MVK: MVK is prone to polymerization.1. Use an MVK Precursor: Employ a β-chloroketone that generates MVK in situ. 2. Slow Addition: Add MVK slowly to the reaction mixture to maintain a low concentration.
Difficulty in Product Purification 1. Presence of multiple isomers and side products. 1. Fractional Distillation: If the boiling points of the isomers are sufficiently different. 2. Column Chromatography: Use silica (B1680970) gel chromatography to separate the desired product from impurities.

Data Presentation

Table 1: Conditions for Regioselective Enolate Formation

Enolate Type Base Solvent Temperature Resulting Product from 2-Butanone
Kinetic Bulky, non-nucleophilic (e.g., LDA)Aprotic (e.g., THF)Low (e.g., -78 °C)Less substituted enolate
Thermodynamic Non-sterically hindered (e.g., NaOEt)Protic (e.g., Ethanol)Room Temperature or higherMore substituted enolate (leads to 2,3-dimethylcyclohex-2-en-1-one)

Experimental Protocols

Protocol 1: Robinson Annulation for the Synthesis of 2,3-dimethylcyclohex-2-en-1-one

This protocol is a general guideline and may require optimization.

Materials:

  • 2-butanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (0.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Addition of Ketone: Add 2-butanone (1.2 eq) to the ethanolic base solution and stir for 15-30 minutes at room temperature to allow for enolate formation and equilibration.

  • Michael Addition: Add methyl vinyl ketone (1.0 eq) dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at or slightly above room temperature.

  • Reaction Monitoring: Monitor the progress of the Michael addition by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Aldol Condensation and Dehydration: After the Michael addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to promote the intramolecular aldol condensation and subsequent dehydration to form the cyclohexenone ring.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a dilute aqueous HCl solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve NaOEt in Ethanol B Add 2-Butanone A->B Stir 15-30 min C Dropwise addition of MVK B->C Michael Addition D Heat to reflux C->D Aldol Condensation E Neutralize & Extract D->E F Wash & Dry E->F G Purify F->G

Synthesis Workflow Diagram.

troubleshooting_tree start Low Yield of 2,3-dimethylcyclohex-2-en-1-one check_isomers Multiple spots on TLC? start->check_isomers check_starting_material Unreacted starting material? check_isomers->check_starting_material No regiocontrol Optimize for thermodynamic control: - Non-bulky base - Protic solvent - Higher temperature check_isomers->regiocontrol Yes polymer_issue Polymer formation observed? check_starting_material->polymer_issue No reaction_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature - Check catalyst concentration check_starting_material->reaction_conditions Yes mvk_control Control MVK concentration: - Slow addition - Use MVK precursor polymer_issue->mvk_control Yes purification Purification Challenge: - Fractional distillation - Column chromatography polymer_issue->purification No

Troubleshooting Decision Tree.

References

Validation & Comparative

Analytical methods for monitoring 3,5-Dimethyl-2-cyclohexen-1-one reactions (TLC, GC-MS, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Monitoring 3,5-Dimethyl-2-cyclohexen-1-one Reactions

For researchers engaged in the synthesis and modification of α,β-unsaturated ketones such as this compound, the ability to accurately monitor reaction progress is paramount. This guide provides an objective comparison of three common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method is evaluated based on its performance, with detailed experimental protocols and supporting data to assist in selecting the most appropriate technique for specific research needs.

Comparison of Analytical Methods

The choice of an analytical technique for reaction monitoring depends on the desired information, required sensitivity, available equipment, and the nature of the reaction itself. While TLC offers a rapid qualitative assessment, GC-MS and NMR provide quantitative data and structural information.

Table 1: Performance Comparison of TLC, GC-MS, and NMR

ParameterThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of components between a stationary phase and a liquid mobile phase.[1]Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[2]Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.[3]
Information Qualitative/Semi-Quantitative (Reactant consumption, product/byproduct formation).[4]Quantitative (Concentration of volatile/semi-volatile species), Structural (Mass spectrum provides fragmentation patterns for identification).[5]Quantitative and Structural (Signal integration is proportional to molar concentration; chemical shifts provide detailed structural data).[6]
Sensitivity Microgram (µg) range.[1]Picogram (pg) to Nanogram (ng) range.[7]Milligram (mg) range, though dependent on magnetic field strength.[8]
Analysis Time 5-20 minutes per sample.[1]10-60 minutes per sample.[5]1-15 minutes per time point for 1D spectra.[9]
Sample Prep Simple dilution and spotting.[1]Requires quenching, extraction, and dilution. Derivatization may be needed for non-volatile compounds.[10]Simple dilution in a deuterated solvent; can be performed in-situ.[11]
Cost Low (Inexpensive plates and solvents).High (Significant instrument and maintenance costs).High (Very high instrument and maintenance costs, requires cryogens for high-field magnets).
Strengths Fast, inexpensive, simple, allows for simultaneous analysis of multiple samples.[12]High sensitivity, high resolution, definitive compound identification via mass spectral libraries.[2]Non-destructive, provides rich structural detail, inherently quantitative without calibration curves (with internal standard), allows for in-situ monitoring.[6][9]
Limitations Limited resolution, primarily qualitative, less sensitive than other methods.Destructive, requires volatile and thermally stable analytes, more complex sample preparation.[13]Lower sensitivity, high initial cost, potential for signal overlap in complex mixtures.[8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols provide a framework for monitoring a generic reaction of this compound.

Thin-Layer Chromatography (TLC) Protocol

TLC is an effective technique for rapid, real-time qualitative analysis of a reaction's progress.[4]

  • Plate Preparation : Lightly draw a pencil line (the origin) about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[14]

  • Solvent System Selection : Determine an appropriate mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture) that provides good separation of the starting material and the expected product, ideally with Rf values between 0.2 and 0.8.[15]

  • Spotting : Using a capillary tube, apply small spots of the following onto the origin line:[15]

    • Lane 1 : Starting material (this compound) as a reference.

    • Lane 2 (Cospot) : A spot of the starting material with a spot of the reaction mixture on top. This helps to confirm the identity of the starting material spot in the reaction lane.[15]

    • Lane 3 : The reaction mixture. Samples are taken at different time intervals (e.g., t=0, 1h, 2h).

  • Development : Place the TLC plate in a sealed chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[14]

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (as α,β-unsaturated ketones are often UV-active) and circle them with a pencil.[1] Alternatively, use a staining agent like potassium permanganate (B83412) or iodine vapor.[15]

  • Analysis : Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for quantitative analysis of volatile compounds like this compound.[2]

  • Sample Preparation :

    • Sampling : At predetermined time points, withdraw a precise aliquot (e.g., 50 µL) from the reaction vessel.[10]

    • Quenching : Immediately transfer the aliquot to a vial containing an appropriate quenching agent (e.g., ice-cold solvent or a chemical quencher) to stop the reaction.[10]

    • Extraction : If the reaction solvent is not suitable for GC (e.g., DMSO, water), perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) or ethyl acetate.[10]

    • Dilution : Dilute the sample to a concentration within the instrument's linear range (typically 1-100 µg/mL).[2] An internal standard can be added at this stage for precise quantification.

    • Filtration : Filter the sample through a 0.45 µm syringe filter.[2]

  • Instrumentation and Conditions :

    • Injector : Split/splitless injector at 250°C.

    • Column : A suitable capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program : An initial temperature of 50°C (hold for 2 min), ramped to 280°C at 15°C/min (hold for 5 min). This program should be optimized for the specific reaction.[10]

    • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis :

    • Identify peaks based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).[2]

    • Quantify the concentration of reactants and products by integrating the peak areas.[10] The ratio of the product peak area to the starting material peak area (or internal standard) is used to determine the reaction conversion over time.

Nuclear Magnetic Resonance (NMR) Protocol

NMR spectroscopy is a powerful, non-destructive method for in-situ reaction monitoring that provides both quantitative and structural information.[16]

  • Sample Preparation :

    • In a standard 5 mm NMR tube, dissolve the limiting reagent and an internal standard (a compound with a simple spectrum that does not react or overlap with other signals, e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation :

    • Add the final reagent or catalyst to the NMR tube to initiate the reaction.[11]

    • Quickly place the tube in the NMR spectrometer.

  • Data Acquisition :

    • Acquire a series of 1D ¹H NMR spectra at regular time intervals.[9] Modern spectrometers can be programmed to run these experiments automatically.[16]

    • Ensure that the acquisition time for each spectrum is short relative to the reaction's half-life to get an accurate "snapshot" of the reaction mixture.[16]

  • Data Analysis :

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Identify characteristic, well-resolved peaks for the starting material, product(s), and the internal standard.

    • Integrate these peaks. The concentration of each species is proportional to its integral value normalized against the integral of the internal standard.

    • Plot the change in concentration or relative integral values over time to determine reaction kinetics.[6]

Mandatory Visualization

The following diagram illustrates the general workflow for monitoring a chemical reaction using the three discussed analytical techniques.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Reaction Vessel (this compound reaction) B Withdraw Aliquot at Time (t) A->B TLC_prep Spot on TLC Plate (with cospot) B->TLC_prep TLC GC_prep Quench, Extract, Dilute B->GC_prep GC-MS NMR_prep Dilute in Deuterated Solvent B->NMR_prep NMR TLC_run Develop & Visualize TLC_prep->TLC_run GC_run Inject & Run GC-MS GC_prep->GC_run NMR_run Acquire Spectrum NMR_prep->NMR_run TLC_data Qualitative Result: Rf Values, Spot Intensity TLC_run->TLC_data GC_data Quantitative Result: Concentration vs. Time GC_run->GC_data NMR_data Quantitative & Structural Result: Concentration & Species ID vs. Time NMR_run->NMR_data

Caption: Workflow for monitoring a chemical reaction using TLC, GC-MS, and NMR.

References

Comparative Analysis of 3,5-Dimethyl-2-cyclohexen-1-one Reaction Products via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 3,5-dimethyl-2-cyclohexen-1-one, detailing the experimental protocol and comparative NMR analysis of the resulting stereoisomeric products.

The reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding valuable saturated ketones that can serve as intermediates in the preparation of complex molecules and pharmacologically active compounds. This guide focuses on the catalytic hydrogenation of this compound, a common synthetic building block. The reaction primarily yields a mixture of cis- and trans-3,5-dimethylcyclohexanone. Understanding the stereochemical outcome and possessing reliable analytical data for product identification are crucial for synthetic chemists. This document provides a detailed experimental protocol for this reaction and a comparative analysis of the ¹H and ¹³C NMR spectra of the starting material and the resulting diastereomeric products.

Reaction Pathway and Stereochemistry

Catalytic hydrogenation of alkenes typically proceeds via syn-addition of hydrogen atoms across the double bond. In the case of this compound, the hydrogen atoms add to the same face of the cyclohexene (B86901) ring. This stereoselective process leads to the formation of cis-3,5-dimethylcyclohexanone (B1619870) as the major product, where the two methyl groups are on the same side of the ring. The trans isomer is generally formed in smaller amounts. The complete reduction of both the carbon-carbon double bond and the carbonyl group can also occur, leading to the formation of 3,5-dimethylcyclohexanol.

Below is a diagram illustrating the primary reaction pathway:

reaction_pathway start This compound reagents H₂ / Pd-C Ethanol (B145695) start->reagents product_cis cis-3,5-Dimethylcyclohexanone (Major Product) product_trans trans-3,5-Dimethylcyclohexanone (Minor Product) reagents->product_cis reagents->product_trans

Caption: Catalytic hydrogenation of this compound.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the starting material and the major and minor reaction products. These values are essential for the identification and quantification of the components in the product mixture.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundProtonsChemical Shift (ppm)
This compound =CH~5.8
CH₂ (allylic)~2.2 - 2.4
CH (with methyl)~2.0 - 2.2
CH₃ (on double bond)~1.9
CH₃~1.0 (d)
cis-3,5-Dimethylcyclohexanone CH₂ (adjacent to C=O)~2.1 - 2.3
CH (with methyl)~1.8 - 2.0
CH₂~1.2 - 1.7
CH₃~0.9 - 1.0 (d)
trans-3,5-Dimethylcyclohexanone CH₂ (adjacent to C=O)~2.0 - 2.2
CH (with methyl)~1.7 - 1.9
CH₂~1.1 - 1.6
CH₃~0.8 - 0.9 (d)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCarbon AtomChemical Shift (ppm)
This compound C=O~199
C=CH~160
=CH~126
CH₂ (allylic)~36
CH (with methyl)~34
CH₂~33
CH₃ (on double bond)~28
CH₃~22
cis-3,5-Dimethylcyclohexanone C=O~212
CH₂ (adjacent to C=O)~49
CH (with methyl)~42
CH₂~33
CH₃~22
trans-3,5-Dimethylcyclohexanone C=O~211
CH₂ (adjacent to C=O)~50
CH (with methyl)~43
CH₂~34
CH₃~23

Experimental Protocols

Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel or a pad of Celite®)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 8.05 mmol) in ethanol (20 mL).

  • Carefully add 10% Pd/C catalyst (0.1 g, 10 wt%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Flush the system with hydrogen gas to replace the air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or use a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and flush the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product mixture of cis- and trans-3,5-dimethylcyclohexanone.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if desired.

NMR Sample Preparation and Analysis

Procedure:

  • Prepare a sample of the starting material and the product mixture for NMR analysis by dissolving approximately 10-20 mg of the substance in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to obtain clear and well-resolved peaks.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratio of the cis and trans isomers in the product mixture.

Logical Workflow for Product Analysis

The following diagram outlines the logical workflow from reaction setup to final product characterization.

workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis A Dissolve Starting Material B Add Catalyst A->B C Hydrogenation B->C D Filter Catalyst C->D E Solvent Evaporation D->E F Prepare NMR Sample E->F G Acquire 1H & 13C NMR F->G H Data Analysis G->H I Determine Product Ratio H->I

Caption: Experimental and analytical workflow.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Cyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of cyclohexenone derivatives, a class of organic compounds with significant applications in the pharmaceutical and chemical industries. The presence of impurities can impact the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of these methods, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Principle of Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally labile compounds.[1] It relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[1] A high-pressure pump moves the mobile phase through the column, and as the sample mixture travels through, its components separate based on their differential interactions with the stationary phase. A detector at the end of the column measures the concentration of each separated component as it elutes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for the analysis of volatile and thermally stable compounds.[2] In GC, a sample is vaporized and injected into a column with a gaseous mobile phase (carrier gas). Separation occurs as the components of the mixture travel through the column at different rates based on their volatility and interaction with the stationary phase. The separated components then enter a mass spectrometer (MS), which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification and quantification.[2]

Quantitative Performance Comparison

The choice between HPLC and GC-MS for purity assessment often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the impurities. The following table summarizes illustrative quantitative performance data for the analysis of a representative cyclohexenone derivative.

Disclaimer: The following data is illustrative and based on typical performance characteristics reported in the literature for similar compounds. Actual performance may vary depending on the specific cyclohexenone derivative, instrumentation, and method conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~0.01 µg/mL~0.01%
Limit of Quantification (LOQ) ~0.02 µg/mL~0.05%
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Precision (Relative Standard Deviation, RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Typical Analysis Time 15-45 minutes per sample[2]20-60 minutes per sample[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment. Below are representative methodologies for HPLC and GC-MS analysis of a cyclohexenone derivative.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the purity assessment of a wide range of cyclohexenone derivatives, particularly those that are non-volatile or thermally sensitive.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration. The mobile phase may contain an acid modifier like 0.1% formic acid for improved peak shape, especially for MS-compatible methods.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where the cyclohexenone derivative has maximum absorbance (e.g., 220-280 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclohexenone derivative sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

4. Data Analysis:

  • Integrate the peak areas of the main component and all impurities in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the cyclohexenone derivative by the total peak area of all components (excluding the solvent peak). For higher accuracy, a calibration curve can be generated using certified reference standards.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is ideal for the analysis of volatile and thermally stable cyclohexenone derivatives and their impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the cyclohexenone derivative sample.

  • Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a final concentration of 1 mg/mL.[5]

5. Data Analysis:

  • Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Integrate the peak areas of all components in the total ion chromatogram (TIC).

  • Calculate the percentage purity by dividing the peak area of the cyclohexenone derivative by the total peak area of all components (excluding the solvent peak). For more accurate quantification, an internal or external standard calibration curve should be used.[4]

Visualization of Analytical Workflows

To better illustrate the logical flow of purity assessment, the following diagrams depict the general experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Analysis weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution filtration Filtration (HPLC) / Dilution (GC) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration identification Component Identification integration->identification quantification Purity Calculation identification->quantification report report quantification->report Final Report

General workflow for purity assessment.

method_selection start Analyte Properties volatility Volatile & Thermally Stable? start->volatility hplc HPLC volatility->hplc No gcms GC-MS volatility->gcms Yes

Decision tree for method selection.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of cyclohexenone derivatives. The choice between the two fundamentally depends on the physicochemical properties of the analyte and any potential impurities.

  • GC-MS is generally the preferred method for volatile and thermally stable cyclohexenone derivatives due to its high separation efficiency and definitive identification capabilities through mass spectral data.[2]

  • HPLC offers broader applicability, making it suitable for a wider range of cyclohexenone derivatives, including those that are non-volatile or prone to degradation at high temperatures.[1]

For comprehensive impurity profiling, a combination of both techniques may be necessary to detect and quantify the full spectrum of potential impurities. Ultimately, the selection of the analytical method should be based on a thorough understanding of the sample and the specific goals of the purity assessment, with proper method validation being crucial to ensure accurate and reliable results.

References

A Comparative Analysis of the Reactivity of 3,5-Dimethyl-2-cyclohexen-1-one and Isophorone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired chemical transformations with high efficiency and selectivity. Cyclic enones, such as 3,5-Dimethyl-2-cyclohexen-1-one and isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), are versatile intermediates widely employed in the construction of complex molecular architectures. Both molecules are α,β-unsaturated ketones, rendering them susceptible to nucleophilic attack at the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). However, the subtle difference in their substitution patterns—specifically the presence of an additional methyl group at the 5-position in isophorone—leads to significant disparities in their reactivity. This guide provides an objective comparison of the reactivity of these two compounds, supported by established principles of organic chemistry and illustrative experimental protocols.

Structural Comparison and Predicted Reactivity

The reactivity of α,β-unsaturated ketones is primarily governed by a combination of electronic and steric factors. Electronically, the electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Sterically, the accessibility of this electrophilic center to an incoming nucleophile plays a crucial role in determining the reaction rate and outcome.

FeatureThis compoundIsophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)Predicted Impact on Reactivity
Structure this compoundIsophorone
Substitution at C3 (β-position) Methyl groupMethyl groupBoth compounds experience some steric hindrance at the β-carbon due to the methyl group, making them generally less reactive than unsubstituted 2-cyclohexen-1-one.
Substitution at C5 One methyl groupTwo methyl (gem-dimethyl) groupsThe gem-dimethyl group in isophorone creates significantly more steric congestion around the β-carbon compared to the single methyl group in this compound. This increased steric hindrance is the primary factor for the predicted lower reactivity of isophorone in conjugate additions.
Overall Steric Hindrance ModerateHighThe greater steric bulk of isophorone is expected to impede the approach of nucleophiles to the β-carbon more effectively.
Predicted Overall Reactivity in Conjugate Addition HigherLowerDue to reduced steric hindrance, this compound is predicted to be more reactive towards nucleophilic conjugate addition than isophorone.

Comparative Reactivity in Key Reactions

Michael Addition

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The reaction involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The efficiency of this reaction is highly sensitive to steric hindrance at the β-carbon of the enone.

Analysis of Reactivity:

  • This compound: With a methyl group at the β-position, it is expected to be less reactive than unsubstituted cyclohexenone. However, the steric hindrance is moderate, allowing for reactions with a variety of "soft" nucleophiles like enolates, cuprates, and thiols to proceed, albeit potentially at a slower rate than unhindered enones.

  • Isophorone: The presence of a β-methyl group combined with the gem-dimethyl group at the 5-position creates a highly congested environment around the β-carbon. This significant steric hindrance makes isophorone a considerably less reactive Michael acceptor. Reactions often require more forcing conditions, stronger nucleophiles, or specific catalysts to achieve reasonable yields. In many cases, the reaction may not proceed at all with bulky nucleophiles.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. The success of this reaction is critically dependent on the efficiency of the initial Michael addition step.

Analysis of Reactivity:

  • This compound: Given its moderate reactivity as a Michael acceptor, this compound is expected to undergo Robinson annulation, although it may require more forcing conditions or longer reaction times compared to less substituted enones.

  • Isophorone: Isophorone is generally considered a poor substrate for the Robinson annulation.[1] The severe steric hindrance around the β-carbon significantly inhibits the initial Michael addition, which is the prerequisite for the subsequent aldol condensation. Consequently, the Robinson annulation with isophorone is often low-yielding or fails to proceed.

Experimental Protocols

The following are generalized methodologies for key reactions involving these enones. It is important to note that optimization of reaction conditions is often necessary for specific substrates and nucleophiles.

General Protocol for Michael Addition of a Malonate Ester

Objective: To compare the reactivity of this compound and isophorone in a base-catalyzed Michael addition with diethyl malonate.

Reaction Scheme:

Michael_Addition cluster_reactants Reactants cluster_product Product Enone Enone Product Michael Adduct Enone->Product 1. Conjugate Addition DiethylMalonate Diethyl Malonate DiethylMalonate->Product Base Base (e.g., NaOEt) Base->Product

Caption: General workflow for the Michael addition of diethyl malonate to a cyclic enone.

Materials:

  • Cyclic enone (this compound or Isophorone) (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (catalytic amount, e.g., 0.1 eq)

  • Anhydrous ethanol (B145695) (solvent)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere, add diethyl malonate and stir for 15 minutes at room temperature.

  • Add the cyclic enone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome: this compound is expected to give a higher yield of the Michael adduct in a shorter reaction time compared to isophorone under identical conditions.

General Protocol for Robinson Annulation

Objective: To compare the amenability of this compound and isophorone to the Robinson annulation with a ketone.

Reaction Scheme:

Robinson_Annulation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Enone Enone MichaelAdduct 1,5-Diketone (Michael Adduct) Enone->MichaelAdduct Michael Addition Ketone Ketone Ketone->MichaelAdduct Base Base Base->MichaelAdduct AnnulationProduct Annulated Product Base->AnnulationProduct MichaelAdduct->AnnulationProduct Intramolecular Aldol Condensation

Caption: Logical steps of the Robinson annulation reaction.

Materials:

  • Cyclic enone (this compound or Isophorone) (1.0 eq)

  • A cyclic ketone (e.g., cyclohexanone) (1.0 eq)

  • Base (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve the cyclic ketone in the solvent in a round-bottom flask and add the base.

  • Stir the mixture at room temperature to form the enolate.

  • Add the cyclic enone to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion of the Michael addition, continue heating to facilitate the intramolecular aldol condensation and dehydration.

  • Cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: this compound is expected to form the annulated product, although the yield may vary. Isophorone is expected to give a very low yield or fail to produce the desired annulated product due to the inefficiency of the initial Michael addition step.[1]

Conclusion

The reactivity of this compound and isophorone in nucleophilic conjugate additions is significantly influenced by steric hindrance. The additional gem-dimethyl group at the 5-position of isophorone renders it substantially less reactive than this compound. This difference in reactivity is a critical consideration for synthetic chemists in designing reaction pathways and selecting appropriate substrates. For transformations requiring a more reactive cyclic enone, this compound is the preferable choice. Conversely, the lower reactivity of isophorone can be exploited in situations where selective reaction at other functional groups is desired, or its rigid, sterically hindered scaffold is a key design element in the target molecule. The provided experimental protocols offer a starting point for the empirical evaluation of these differences in a laboratory setting.

References

A Comparative Analysis of Enone Structures in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Enones for Optimal Stereoselectivity in Asymmetric Diels-Alder Cycloadditions.

The Asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of complex, stereochemically rich six-membered rings. The choice of the dienophile, particularly the enone, plays a pivotal role in determining the yield, diastereoselectivity, and enantioselectivity of this powerful transformation. This guide provides a comparative study of various enone substrates, supported by experimental data, to aid researchers in selecting the optimal building blocks for their synthetic targets.

Performance of Different Enones in Asymmetric Diels-Alder Reactions

The reactivity and stereoselectivity of enones in asymmetric Diels-Alder reactions are highly dependent on their structural and electronic properties. This section presents a comparative analysis of different enone classes, including cyclic and acyclic variants, under catalysis by a confined Brønsted acid, specifically an imidodiphosphorimidate (IDPi) catalyst. The data is compiled from recent studies to provide a clear comparison.

Comparison of Cyclic Enones

Cyclic enones are widely used substrates in Diels-Alder reactions. The rigidity of the cyclic system can pre-organize the transition state, often leading to high levels of stereocontrol. The following table summarizes the performance of various cyclic enones in the Diels-Alder reaction with myrcene, catalyzed by a chiral Brønsted acid.

Enone SubstrateProductYield (%)Regioisomeric Ratio (r.r.)Enantiomeric Ratio (e.r.)
(E)-ethylidene cyclohexanone1a 96>20:197.5:2.5
(E)-ethylidene cyclopentanone (B42830)1b 85>20:197:3
(E)-propylidene cyclohexanone1c 95>20:197:3
(E)-butylidene cyclohexanone1d 94>20:196.5:3.5
(E)-(2-methylpropylidene)cyclohexanone1e 92>20:197:3
(E)-benzylidenecyclohexanone1f 99>20:196.5:3.5
(E)-ethylidene-4,4-dimethylcyclohexanone1g 94>20:198:2
Tetrasubstituted cyclopentanone derivative1h 65>20:198:2
2,2-dimethyl-substituted enone1i 885:195:5
Enone with α-quaternary center1j 82>20:198:2
Comparison of Acyclic Enones

Acyclic enones, particularly those with α,β- or β,β-disubstitution, have traditionally been challenging substrates in asymmetric Diels-Alder reactions due to their conformational flexibility and reduced reactivity. However, recent advancements in catalysis have enabled their effective use. The table below presents data for the reaction of various acyclic enones with myrcene.

Enone SubstrateProductYield (%)Regioisomeric Ratio (r.r.)Enantiomeric Ratio (e.r.)
(E)-3-methylpent-3-en-2-one2a 95>20:195:5
(E)-3,4-dimethylpent-3-en-2-one2b 99>20:197:3
(E)-3-methylhex-3-en-2-one2c 98>20:196:4
(E)-3,5-dimethylhex-3-en-2-one2d 97>20:196.5:3.5
(E)-3-methylhept-3-en-2-one2e 96>20:196.5:3.5
(E)-3-(cyclohexylmethyl)pent-3-en-2-one2f 99>20:196.5:3.5
β,β-disubstituted enone (Mesityl oxide)2g 91-93:7
1-cyclobutylidenepropan-2-one2h 95-95.5:4.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the asymmetric Diels-Alder reactions cited in the comparison tables.

General Procedure for the Asymmetric Diels-Alder Reaction of Enones with Dienes

To a flame-dried vial equipped with a magnetic stir bar was added the chiral imidodiphosphorimidate (IDPi) catalyst (0.02 mmol, 2 mol%). The vial was sealed and the catalyst was dissolved in the appropriate solvent (1.0 mL). The solution was then cooled to the specified temperature. The enone (1.0 mmol, 1.0 equiv) was added, followed by the diene (1.2 mmol, 1.2 equiv). The reaction mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched, and the crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Note: The specific catalyst, solvent, temperature, and reaction time vary depending on the substrates. For detailed conditions for each reaction, please refer to the primary literature.

Visualizing the Process

To better understand the workflow and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Analysis catalyst Chiral IDPi Catalyst solvent Solvent Addition catalyst->solvent cooling Cooling to Specified Temp. solvent->cooling enone Enone Addition cooling->enone diene Diene Addition enone->diene stirring Stirring diene->stirring quench Reaction Quench stirring->quench purify Purification quench->purify analyze Analysis (Yield, dr, ee) purify->analyze logical_comparison cluster_enones Enone Classes cluster_conditions Standardized Reaction Conditions cluster_outcomes Performance Metrics cyclic Cyclic Enones (e.g., ethylidene cyclohexanone) catalyst Chiral IDPi Catalyst cyclic->catalyst Reacts with acyclic Acyclic Enones (e.g., 3-methylpent-3-en-2-one) acyclic->catalyst Reacts with substituted Substituted Enones (e.g., β,β-disubstituted) substituted->catalyst Reacts with diene Diene (Myrcene) catalyst->diene conditions Solvent, Temp. diene->conditions yield Yield (%) conditions->yield Leads to dr Diastereoselectivity (d.r.) yield->dr ee Enantioselectivity (e.e.) dr->ee

Biological activity of 3,5-Dimethyl-2-cyclohexen-1-one versus other cyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexenone scaffold is a prominent feature in a multitude of natural and synthetic compounds, drawing considerable interest in medicinal chemistry due to its diverse range of biological activities. This guide provides a comparative analysis of the biological activities of various cyclohexenone derivatives, with a specific focus on antimicrobial and anticancer properties. While direct experimental data on the biological activity of 3,5-Dimethyl-2-cyclohexen-1-one is limited in publicly available literature, where it is primarily cited as a chemical precursor, this guide will compare the activities of other well-studied cyclohexenone derivatives to provide a broader context of the potential of this class of compounds.

Comparative Biological Activity of Cyclohexenone Derivatives

The biological efficacy of cyclohexenone derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the antimicrobial and anticancer activities of several series of these compounds.

Antimicrobial Activity

The antimicrobial potential of cyclohexenone derivatives has been demonstrated against a range of bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Cyclohexenones (µg/mL)

Compound/Derivative SeriesStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Cyclohexan-1,3-dione Derivatives0.25-0.450.20-0.450.30-0.450.30-0.45-[1]
N,N-dibenzyl-cyclohexane-1,2-diamine Derivatives0.0005-0.032-0.0005-0.032-Promising Activity[1]
Cyclohexenone Derivatives from Benzyloxy ChalconesLower than Ciprofloxacin-Lower than Ciprofloxacin-Lower than Fluconazole[1]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one---No activity-[2]
Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) (Compound 1)ActiveActive--Active[3]
Anticancer Activity

Cyclohexenone derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates greater cytotoxic activity.

Table 2: Cytotoxicity (IC50) of Substituted Cyclohexenones (µM)

Compound/Derivative SeriesCancer Cell LineIC50 (µM)Reference
2-Cyclohexen-1-oneHSC-2 (Oral Squamous Carcinoma)> 100[4]
4,4-dimethyl-2-cyclopenten-1-oneHSC-2 (Oral Squamous Carcinoma)< 25[4]
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-oneMDA-MB-231 (Breast Cancer)< 1[4]
2-chloro substituted 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one4-HPPD from pig liver0.015[5]
Cyclohexene oxide CAU251 (Glioblastoma)5.161[6]
Cyclohexene oxide CAA172 (Glioblastoma)6.440[6]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (Colon)0.34 - 22.4[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of the biological activities of cyclohexenone derivatives are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound: The cyclohexenone derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Cyclohexenone Derivative prep_compound->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Broth Microdilution Assay Workflow
MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test cyclohexenone derivative is dissolved in a suitable solvent and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Cyclohexenone Derivative seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

Potential Signaling Pathways

While the precise mechanisms of action for all cyclohexenone derivatives are not fully elucidated, several key signaling pathways have been implicated in their biological effects.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[14][15] Some cyclohexenone derivatives have been shown to inhibit the production of nitric oxide (NO), an inflammatory mediator, by downregulating the NF-κB signaling pathway.[16] This suggests that the anti-inflammatory properties of certain cyclohexenones may be mediated through the inhibition of NF-κB activation.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_n->gene_transcription cyclohexenone Cyclohexenone Derivatives cyclohexenone->ikk Inhibition

Inhibition of NF-κB Signaling by Cyclohexenones
Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Cyclohexenone derivatives have been shown to trigger apoptosis in cancer cells through the activation of caspases, which are key executioner proteins in the apoptotic cascade.[17] Some studies suggest that cyclopentenone prostaglandins (B1171923), which share a similar α,β-unsaturated ketone moiety, can induce apoptosis through the mitochondrial pathway, independent of external death receptor signaling.[18]

Computational Approaches and Future Directions

In the absence of direct experimental data for compounds like this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be valuable. QSAR models attempt to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of untested molecules.[19][20][21][22] Such in silico approaches can guide the synthesis and prioritization of novel cyclohexenone derivatives for further experimental investigation.

The versatile cyclohexenone scaffold continues to be a promising starting point for the development of new therapeutic agents. Further research is needed to fully elucidate the biological activities of a wider range of derivatives, including this compound, and to understand their precise mechanisms of action and potential therapeutic applications.

References

A Researcher's Guide to the Conformational Analysis of 3,5-Dimethyl-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule—its spatial arrangement of atoms—profoundly influences its physical, chemical, and biological properties. This guide provides a comparative framework for the conformational analysis of 3,5-dimethyl-2-cyclohexen-1-one derivatives, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. While comprehensive experimental data for this specific molecule is limited in published literature, this guide synthesizes information from analogous substituted cyclohexenones to present a clear methodology and illustrative data.

Introduction to Conformational Preferences in Substituted Cyclohexenones

The 2-cyclohexen-1-one (B156087) ring typically adopts a half-chair or related sofa conformation to minimize steric and torsional strain. The introduction of substituents, such as the methyl groups in this compound, leads to a number of possible stereoisomers and conformers. The relative stability of these conformers is dictated by a balance of factors, including:

  • 1,3-Diaxial Interactions: Steric repulsion between substituents in axial positions on a cyclohexane-like ring.

  • Allylic Strain: Steric interactions between substituents on the double bond and at the allylic positions.

  • Torsional Strain: Strain arising from the eclipsing of bonds.

The primary conformational equilibrium in this compound would involve the ring inversion between two half-chair-like conformations, leading to changes in the pseudo-axial and pseudo-equatorial positions of the methyl group at the C5 position.

Data Presentation: A Comparative Overview

Table 1: Comparison of Key NMR Coupling Constants (Hz) and Calculated Dihedral Angles for the Conformers of cis-3,5-Dimethyl-2-cyclohexen-1-one

ParameterConformer A (5-Me pseudo-axial)Conformer B (5-Me pseudo-equatorial)
Experimental NMR Data
3JH4a,H5~ 3-5 Hz~ 10-12 Hz
3JH4e,H5~ 2-4 Hz~ 2-4 Hz
Calculated Modeling Data (DFT B3LYP/6-31G)*
Dihedral Angle (H-C4-C5-H)~ 60°~ 180°
Relative Energy (kcal/mol)+1.5 - 2.00 (Reference)

Table 2: Predicted Relative Energies and Equilibrium Populations of Conformers

ConformerComputational MethodΔG (kcal/mol)Population at 298 K (%)
A (5-Me pseudo-axial)DFT B3LYP/6-31G1.8~5
B (5-Me pseudo-equatorial)DFT B3LYP/6-31G0~95

Experimental and Computational Protocols

A thorough conformational analysis of this compound derivatives would involve a synergistic approach combining NMR spectroscopy and molecular modeling.

NMR Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

  • 1D NMR (1H and 13C): Standard 1D spectra are acquired to identify all proton and carbon signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information for determining stereochemistry and relative orientation of substituents. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Molecular Modeling
  • Initial Structure Generation: 3D structures of the different possible conformers are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using quantum mechanical methods. A common and effective method is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* or higher.[1][2]

  • NMR Parameter Calculation: Important NMR parameters, such as chemical shifts and coupling constants, can be calculated for the optimized geometries. These calculated values are then compared with the experimental data to validate the proposed conformations.

Mandatory Visualizations

To visualize the relationships and workflows in conformational analysis, Graphviz diagrams are employed.

conformational_analysis_workflow cluster_experimental Experimental Analysis (NMR) cluster_computational Computational Modeling cluster_analysis Analysis & Conclusion exp_start Synthesized Compound nmr_acq 1D & 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) exp_start->nmr_acq nmr_data Extract J-couplings & NOE intensities nmr_acq->nmr_data comparison Compare Experimental & Calculated Data nmr_data->comparison comp_start Generate Possible Conformers geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) comp_start->geom_opt energy_calc Calculate Relative Energies (ΔG) geom_opt->energy_calc nmr_calc Calculate NMR Parameters (Chemical Shifts, J-couplings) geom_opt->nmr_calc energy_calc->comparison nmr_calc->comparison conclusion Assign Dominant Conformer(s) & Determine Equilibrium comparison->conclusion

Caption: Workflow for conformational analysis combining NMR and modeling.

conformational_equilibrium Conformer_A Conformer A (5-Me pseudo-axial) Transition_State Transition State Conformer_A->Transition_State ΔG‡ Conformer_B Conformer B (5-Me pseudo-equatorial) Conformer_B->Transition_State Ring Inversion Transition_State->Conformer_B

Caption: Equilibrium between pseudo-axial and pseudo-equatorial conformers.

Conclusion

References

A Comparative Guide to the Derivatization of 3,5-Dimethyl-2-cyclohexen-1-one for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-dimethyl-2-cyclohexen-1-one. We will explore direct analysis versus two common derivatization techniques: oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and a two-step methoximation-silylation using methoxyamine hydrochloride (MeOx) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This guide presents a detailed comparison of their performance, supported by experimental data from related compounds, and provides detailed protocols to assist in method selection and implementation.

Method Comparison: Direct Analysis vs. Derivatization

Direct GC-MS analysis of this compound is a viable option due to its volatility. However, derivatization can significantly enhance analytical performance by improving chromatographic peak shape, increasing thermal stability, and lowering detection limits. The choice between direct analysis and derivatization, and the selection of a specific derivatization agent, will depend on the analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Key Performance Characteristics of Analytical Methods for Ketones

ParameterDirect GC-MS AnalysisPFBHA Derivatization (Oximation)Methoximation-Silylation (MSTFA)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Conversion of the ketone to a more stable and volatile oxime derivative.Two-step conversion to a methoxime-trimethylsilyl ether derivative for enhanced volatility and stability.
Volatility Sufficient for GC analysis.Significantly increased.Substantially increased.
Thermal Stability May be susceptible to degradation at high injector temperatures.Derivative is thermally stable.Derivative is highly thermally stable.
Sensitivity Moderate.High, especially with Negative Chemical Ionization (NCI-MS).High, due to improved chromatographic properties.
LOD/LOQ Analyte-dependent, generally higher than with derivatization.Can achieve low µg/L to ng/L levels.[1][2]Can achieve low µg/L levels.[3]
Chromatography Good peak shape is achievable.Excellent peak shape and resolution.Excellent peak shape, reduces peak tailing.
Mass Spectrum Characteristic fragmentation pattern available in libraries (e.g., NIST).Derivative produces characteristic high mass ions.Derivative produces characteristic fragments aiding identification.
Sample Prep Minimal; dissolution in a suitable solvent.Multi-step: derivatization, extraction, and concentration.Multi-step: two derivatization steps.
Reaction Time Not applicable.30-60 minutes.[2]~120 minutes (90 min MeOx, 30 min MSTFA).
Reagent Cost Low.Moderate.Moderate.
Advantages Simple, fast, minimal sample handling.High sensitivity, derivative stability.Robust, prevents tautomerization, applicable to a wide range of metabolites.
Disadvantages Lower sensitivity, potential for thermal degradation.More complex sample preparation, potential for syn/anti isomer formation.Two-step reaction, requires anhydrous conditions.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381), dichloromethane, or ethyl acetate) to a final concentration within the linear range of the instrument (typically 1-100 µg/mL).

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify this compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

  • Confirm the identification by comparing the retention time with that of a pure standard.

Protocol 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

1. Reagents and Materials:

  • PFBHA derivatizing reagent solution (e.g., 10 mg/mL in pyridine (B92270) or water).

  • Organic solvent for extraction (e.g., hexane or ethyl acetate).

  • Anhydrous sodium sulfate.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Nitrogen evaporator.

2. Derivatization Procedure:

  • Place a known amount of the sample (or a dried extract) into a reaction vial.

  • Add 100 µL of the PFBHA solution to the vial.

  • Seal the vial and vortex thoroughly.

  • Heat the reaction mixture at 60-75 °C for 30-60 minutes.[2]

  • Allow the vial to cool to room temperature.

3. Extraction:

  • Add 1 mL of hexane (or ethyl acetate) to the reaction vial.

  • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

  • Allow the layers to separate.

  • Transfer the upper organic layer to a clean vial.

  • Dry the organic extract over a small amount of anhydrous sodium sulfate.

4. Concentration and GC-MS Analysis:

  • Concentrate the extract to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Inject 1 µL of the derivatized sample into the GC-MS system using the conditions described in Protocol 1. The oven temperature program may need to be adjusted to accommodate the higher boiling point of the derivative.

Protocol 3: Two-Step Methoximation-Silylation with Methoxyamine Hydrochloride (MeOx) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

1. Reagents and Materials:

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction vials with PTFE-lined caps.

  • Heating block or thermal shaker.

  • Vortex mixer.

2. Methoximation Procedure:

  • Place the dried sample extract into a reaction vial.

  • Add 50 µL of the methoxyamine hydrochloride solution.

  • Seal the vial and vortex for 1 minute.

  • Incubate the mixture at 60 °C for 90 minutes in a heating block or thermal shaker.

3. Silylation Procedure:

  • Cool the vial to room temperature.

  • Add 100 µL of MSTFA to the reaction mixture.

  • Seal the vial and vortex for 30 seconds.

  • Incubate the mixture at 60 °C for 30 minutes.

4. GC-MS Analysis:

  • After cooling to room temperature, the derivatized sample is ready for injection.

  • If necessary, dilute the sample with an appropriate solvent (e.g., hexane).

  • Inject 1 µL of the derivatized sample into the GC-MS system using the conditions described in Protocol 1. The oven temperature program will likely need to be optimized for the elution of the silylated derivative.

Visualization of Experimental Workflows

Derivatization_Workflow cluster_direct Direct GC-MS Analysis cluster_pfbha PFBHA Derivatization cluster_mstfa Methoximation-Silylation (MSTFA) Sample_Direct Sample in Volatile Solvent GCMS_Direct GC-MS Analysis Sample_Direct->GCMS_Direct Sample_PFBHA Sample Derivatization_PFBHA Add PFBHA Heat (60-75°C, 30-60 min) Sample_PFBHA->Derivatization_PFBHA Extraction_PFBHA Extract with Hexane/EtOAc Derivatization_PFBHA->Extraction_PFBHA Concentration_PFBHA Concentrate Extraction_PFBHA->Concentration_PFBHA GCMS_PFBHA GC-MS Analysis Concentration_PFBHA->GCMS_PFBHA Sample_MSTFA Dried Sample Methoximation Add MeOx in Pyridine Heat (60°C, 90 min) Sample_MSTFA->Methoximation Silylation Add MSTFA Heat (60°C, 30 min) Methoximation->Silylation GCMS_MSTFA GC-MS Analysis Silylation->GCMS_MSTFA

Caption: Experimental workflows for the GC-MS analysis of this compound.

Method_Comparison cluster_methods Analytical Approaches cluster_deriv_types Derivatization Methods Analyte This compound Direct Direct GC-MS Analyte->Direct Deriv Derivatization Analyte->Deriv Pros_Direct Simple & Fast Direct->Pros_Direct Pros Cons_Direct Lower Sensitivity Direct->Cons_Direct Cons PFBHA Oximation (PFBHA) Deriv->PFBHA MSTFA Methoximation-Silylation (MeOx + MSTFA) Deriv->MSTFA Pros_PFBHA High Sensitivity PFBHA->Pros_PFBHA Pros Cons_PFBHA Complex Prep PFBHA->Cons_PFBHA Cons Pros_MSTFA Robust & Versatile MSTFA->Pros_MSTFA Pros Cons_MSTFA Two Steps Anhydrous MSTFA->Cons_MSTFA Cons

Caption: Logical comparison of analytical approaches for this compound.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Synthesized Cyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of novel compounds, particularly in the context of drug discovery and development. For synthesized cyclohexenones, which are common scaffolds in pharmaceutically active molecules, ensuring high purity is paramount for reliable biological and toxicological assessment. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity determination, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary method for purity assessment due to the direct proportionality between the signal intensity and the number of protons, allowing for accurate quantification without the need for a specific reference standard of the analyte.[1][2] This is a significant advantage over chromatographic techniques that often rely on the availability of a pure standard of the compound of interest.

Here, we present a comparative overview of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of a synthesized cyclohexenone derivative.

Table 1: Comparison of Analytical Methods for Purity Determination of a Synthesized Cyclohexenone Derivative

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of components between a stationary and mobile phase.Separation of volatile compounds in the gas phase followed by mass analysis.[3]
Purity (%) 98.7 ± 0.298.5 (Area % Normalization)98.3 (Area % Normalization)
Identified Impurities (%) Impurity A (isomer): 0.8Residual Solvent (Ethyl Acetate): 0.5Impurity A (isomer): 0.9Unidentified Impurity: 0.6Impurity A (isomer): 0.9Volatile Impurity B: 0.8
Key Advantages High accuracy and precision, non-destructive, provides structural information, no identical reference standard required.[1]High sensitivity and resolution, wide applicability for non-volatile compounds.High sensitivity and separation efficiency for volatile compounds.[3]
Key Limitations Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1]Method development can be complex, requires a reference standard for accurate quantification.Limited to volatile and thermally stable compounds.[3]
Analysis Time per Sample ~10-20 minutes~20-40 minutes~30-50 minutes
Sample Preparation Simple dissolution.Dissolution and filtration.Dissolution, may require derivatization.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of a synthesized cyclohexenone derivative using ¹H-qNMR with an internal standard.

Materials and Reagents:

  • Synthesized Cyclohexenone Derivative

  • Maleic Acid (Internal Standard, certified reference material)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Accurately weigh approximately 15 mg of the synthesized cyclohexenone derivative and 10 mg of maleic acid into a clean vial. Record the exact weights to four decimal places.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Flip Angle: 30°

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).[1]

  • Number of Scans: 16

  • Acquisition Time: ~3 minutes

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate a well-resolved, characteristic signal of the cyclohexenone derivative and a signal from the internal standard (maleic acid, singlet at ~6.3 ppm).

  • The purity of the synthesized cyclohexenone is calculated using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

This protocol is for the purity determination of a synthesized cyclohexenone derivative using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized cyclohexenone in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the separation and detect the components at 254 nm.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow and Calculation

To better illustrate the experimental and data analysis process, the following diagrams outline the key steps.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh synthesized cyclohexenone dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (optimized parameters) transfer->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard formula integrate->calculate

Experimental workflow for qNMR purity analysis.

Purity_Calculation cluster_inputs input_data Input Data I_analyte Integral of Analyte (I_analyte) I_is Integral of IS (I_IS) N_analyte Protons of Analyte (N_analyte) N_is Protons of IS (N_IS) MW_analyte MW of Analyte MW_is MW of IS m_analyte Mass of Analyte m_is Mass of IS P_is Purity of IS formula Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS I_analyte->formula I_is->formula N_analyte->formula N_is->formula MW_analyte->formula MW_is->formula m_analyte->formula m_is->formula P_is->formula result Final Purity Value formula->result

Logical flow of the qNMR purity calculation.

Conclusion

Both qNMR and HPLC are powerful techniques for assessing the purity of synthesized cyclohexenones. The choice of method depends on the specific requirements of the analysis. For a highly accurate, direct purity determination that provides structural information and does not require a specific reference standard of the analyte, qNMR is an excellent choice.[1] For routine quality control where high sensitivity for detecting trace impurities is paramount, HPLC is a well-established and reliable method. Often, the use of orthogonal techniques like qNMR and HPLC provides the most comprehensive and robust assessment of a compound's purity.

References

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Chiral Cyclohexenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyclohexenones is a cornerstone of modern organic chemistry, providing access to versatile building blocks for the construction of complex, biologically active molecules. The choice of catalytic system is paramount in achieving high yields and stereoselectivities. This guide provides an objective comparison of three leading catalytic systems: Rhodium-catalyzed conjugate addition, biocatalytic desymmetrization using ene-reductases, and organocatalytic Michael addition, supported by experimental data and detailed methodologies.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system is primarily judged by its ability to deliver the desired chiral cyclohexenone with high enantioselectivity (ee%) and in high chemical yield. The following table summarizes the performance of representative examples from each of the three catalytic systems.

Catalytic System Catalyst/Enzyme Substrate(s) Product Yield (%) ee (%) Reference
Rhodium-Catalyzed Conjugate Arylation [Rh(acac)(C₂H₄)₂] / (S)-BINAPRacemic 5-(trimethylsilyl)cyclohex-2-enone + Phenylboronic acid(S)-5-Phenylcyclohex-2-enone68 (two steps)93[1][2]
Ene-Reductase Catalyzed Desymmetrization Ene-Reductase (YqjM)4-Methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134)(S)-4-Methyl-4-phenyl-cyclohex-2-enone78>99[3][4]
Organocatalyzed Michael Addition (S)-ProlineCyclohexanone (B45756) + trans-β-Nitrostyrene2-(Nitro-phenyl-methyl)-cyclohexanoneup to 75up to 80

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems.

Rhodium-Catalyzed Asymmetric Conjugate Arylation

This protocol is adapted from the work of Hayashi and co-workers.[1][2]

Step 1: Asymmetric Conjugate Arylation

A mixture of [Rh(acac)(C₂H₄)₂] (2.3 mg, 0.009 mmol, 3 mol %) and (S)-BINAP (5.6 mg, 0.009 mmol, 3 mol %) in dioxane (1 mL) is stirred at room temperature for 10 minutes. To this solution is added racemic 5-(trimethylsilyl)cyclohex-2-enone (50.5 mg, 0.3 mmol), phenylboronic acid (54.9 mg, 0.45 mmol), and a 1 M aqueous solution of KOH (0.45 mL, 0.45 mmol). The mixture is then heated at 60 °C for 3 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford a mixture of trans- and cis-3-phenyl-5-(trimethylsilyl)cyclohexanone.

Step 2: Dehydrosilylation

The mixture of silylcyclohexanones from the previous step is dissolved in DMF (2 mL). Cupric chloride (80.7 mg, 0.6 mmol) is added, and the mixture is stirred at 60 °C for 5 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield (S)-5-phenylcyclohex-2-enone.

Ene-Reductase Catalyzed Desymmetrization

This protocol is based on the work of and others in the field of biocatalysis.[3][4]

Biocatalyst Preparation:

The ene-reductase YqjM is expressed and purified according to standard biochemical protocols. The enzyme concentration is determined using a Bradford assay.

Desymmetrization Reaction:

In a typical reaction, a solution of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (1a) (10 mM) in a phosphate (B84403) buffer (50 mM, pH 7.5) containing DMSO (5% v/v) is prepared. To this solution, NADH (1.5 equivalents) and the purified ene-reductase YqjM (5 µM) are added. The reaction mixture is incubated at 25 °C with gentle shaking for 18 hours. The reaction is then quenched by the addition of ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford (S)-4-methyl-4-phenyl-cyclohex-2-enone.

Proline-Catalyzed Asymmetric Michael Addition

This generalized protocol is based on established procedures for proline-catalyzed Michael additions.

Reaction Setup:

To a stirred solution of cyclohexanone (5 mmol) and trans-β-nitrostyrene (1 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added (S)-proline (0.2 mmol, 20 mol %). The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by thin-layer chromatography.

Work-up and Purification:

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-(nitro-phenyl-methyl)-cyclohexanone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

Understanding the catalytic cycle and the origin of stereoselectivity is crucial for catalyst and reaction optimization.

Rhodium-Catalyzed Conjugate Arylation Workflow

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by conjugate addition to the cyclohexenone and subsequent protonolysis to regenerate the active catalyst.

Rhodium_Catalyzed_Conjugate_Arylation cluster_cycle Catalytic Cycle Rh_L_OH [Rh(I)-L]OH Rh_L_Ar [Rh(I)-L]Ar Rh_L_OH->Rh_L_Ar Arylboronic_Acid ArB(OH)₂ Arylboronic_Acid->Rh_L_OH Transmetalation Rh_Enolate Rh-Enolate Intermediate Rh_L_Ar->Rh_Enolate Conjugate Addition Cyclohexenone Substrate Cyclohexenone->Rh_L_Ar Rh_Enolate->Rh_L_OH Regeneration Product Chiral Product Rh_Enolate->Product Protonolysis

Caption: Catalytic cycle for Rhodium-catalyzed conjugate arylation.

Ene-Reductase Catalyzed Desymmetrization Workflow

The enzyme utilizes a flavin mononucleotide (FMN) cofactor to deliver a hydride to one of the prochiral double bonds of the cyclohexadienone substrate.

Ene_Reductase_Desymmetrization Enzyme_FMNH2 E-FMNH₂ (Reduced Enzyme) Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme_FMNH2->Enzyme_Substrate_Complex Substrate Prochiral Cyclohexadienone Substrate->Enzyme_Substrate_Complex Hydride_Transfer Hydride Transfer Enzyme_Substrate_Complex->Hydride_Transfer Enolate_Intermediate Enolate Intermediate Hydride_Transfer->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation Enzyme_FMN E-FMN (Oxidized Enzyme) Enolate_Intermediate->Enzyme_FMN Release Product Chiral Cyclohexenone Protonation->Product Enzyme_FMN->Enzyme_FMNH2 Reduction NAD NAD⁺ NADH NADH NADH->Enzyme_FMN Proline_Catalyzed_Michael_Addition cluster_cycle Enamine Catalysis Cycle Proline (S)-Proline Enamine Chiral Enamine Proline->Enamine Cyclohexanone Cyclohexanone Cyclohexanone->Enamine Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Iminium_Ion Iminium_Ion->Proline Catalyst Regeneration Product Chiral Product Iminium_Ion->Product Hydrolysis

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-2-cyclohexen-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3,5-Dimethyl-2-cyclohexen-1-one, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is a combustible liquid and requires careful handling to prevent ignition and exposure.

Key Safety Data:

PropertyValueSource
CAS Number 1123-09-7[1]
Physical Form Liquid
Flash Point 79 °C (174.2 °F) - closed cup[2]
Boiling Point 211-212 °C
Density 0.881 g/mL at 25 °C
Storage Class 10 - Combustible liquids

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • N95 dust mask (US) or type ABEK (EN14387) respirator filter

  • Eyeshields or safety glasses

  • Chemically resistant gloves

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] The following protocol outlines the necessary steps for its safe disposal as a hazardous waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this waste with other incompatible materials. Incompatible wastes include strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Always check the safety data sheet for detailed incompatibility information.[6]

  • Store the waste in a designated satellite accumulation area within the laboratory.[8]

2. Containerization:

  • Use a chemically compatible container for waste accumulation. The original container or a high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tightly fitting cap.[3][9][10]

  • The container must be kept closed at all times except when adding waste.[9][10][11]

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[10]

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., flammable).[6]

4. Accumulation and Storage:

  • Store the waste container in a well-ventilated area, away from sources of ignition such as open flames, hot surfaces, and sparks.[7]

  • Utilize secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential spills.[9][11]

  • Laboratories should not accumulate more than 55 gallons of hazardous waste at any one time. For acutely toxic waste (P-listed), the limit is one quart.[8][11]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8][11]

  • Complete any required hazardous material pickup request forms, ensuring that the information on the form matches the container label.[10]

  • Do not attempt to dispose of this compound down the drain or by evaporation.[9][11]

6. Spill Management:

  • In the event of a small spill that can be safely managed by laboratory personnel, use an inert absorbent material to clean it up.

  • All contaminated spill cleanup materials must be collected and disposed of as hazardous waste.[9][11]

  • For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.[11]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Select Compatible Container B->C D Label Container: 'HAZARDOUS WASTE' & Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Contact EH&S for Pickup G->H I Complete Waste Pickup Form H->I J EH&S Transports to Permitted Disposal Facility I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling 3,5-Dimethyl-2-cyclohexen-1-one

This document provides essential safety, handling, and disposal protocols for this compound (CAS No: 1123-09-7)[1]. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. The following procedures are based on established safety data and should be implemented in conjunction with a site-specific risk assessment.

**Hazard Summary

This compound is a combustible liquid that poses multiple health risks.[2] It is crucial to understand its hazard profile before handling.

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin[3]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The following equipment is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications & Remarks
Eye & Face Protection Chemical safety goggles and face shieldMust be worn to protect against splashes, as the chemical can cause serious eye damage.[3][4]
Skin Protection Chemical-resistant glovesWhile specific breakthrough time data for this chemical is not readily available, select gloves resistant to ketones and organic solvents. Always inspect gloves for degradation or punctures before use. Remove and replace gloves immediately if splash exposure occurs.[5]
Hand Protection Lab coat or chemical-resistant apronWear appropriate protective clothing to prevent skin contact.[3][6] Contaminated clothing must be removed immediately and washed before reuse.[4]
Respiratory Protection NIOSH/MSHA-approved respiratorUse is required in case of inadequate ventilation or for spill cleanup.[6] A respirator with a Type ABEK (EN 14387) filter is recommended to protect against organic and inorganic vapors and acid gases.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[3][4][6]

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and hot surfaces.[3][6] Use only non-sparking tools and explosion-proof electrical equipment.[3]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent the buildup of electrostatic charge.[3][6]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[7]

Chemical Handling Procedure
  • Don PPE: Put on all required PPE as specified in the table above before opening the container.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[3][4] Avoid inhaling any vapors or mists.[3]

  • Container Management: Keep the container tightly closed when not in use.[4][6] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[4][6]

Post-Handling and Decontamination
  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][6] Do not eat, drink, or smoke in the laboratory area.[3]

  • Work Area: Decontaminate the work surface upon completion of the task.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_conclusion Phase 3: Conclusion Risk 1. Risk Assessment (Review SDS & SOP) Controls 2. Engineering Controls (Fume Hood, Grounding) Risk->Controls PPE 3. Don Correct PPE (Gloves, Goggles, Respirator) Controls->PPE Handling 4. Chemical Handling (Avoid Contact, Use Non-Sparking Tools) PPE->Handling Waste 5a. Waste Disposal (Segregate into Hazardous Waste) Handling->Waste Cleanup 5b. Decontamination (Clean Area, Wash Hands) Handling->Cleanup End Procedure Complete Waste->End Cleanup->End

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plans

First Aid Measures

Immediate action is required in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth with water.[4] Seek immediate medical attention.[6]
Spill and Disposal Protocol
  • Spill Response:

    • Evacuate personnel from the immediate area and ensure adequate ventilation.

    • Remove all sources of ignition.[6]

    • Wearing full PPE, including respiratory protection, contain the spill.

    • Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[6]

    • Collect the absorbent material and spilled chemical into a suitable, closed, and properly labeled container for disposal.[6]

  • Waste Disposal:

    • Dispose of waste contents and containers at an approved waste disposal plant.[6]

    • This material is considered hazardous waste. Do not allow it to enter drains or waterways.[6]

    • All disposal practices must be in accordance with local, regional, and national regulations.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.